Product packaging for (-)-10,11-Dihydroxyfarnesol(Cat. No.:)

(-)-10,11-Dihydroxyfarnesol

Cat. No.: B12418400
M. Wt: 256.38 g/mol
InChI Key: IXWNWWMHOFVJGN-SCGYNDOXSA-N
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Description

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid compound extracted from the endophytic fungus Cryptomarasmius aucubae . This natural product has been identified as a significant inhibitor of nitric oxide (NO) production, positioning it as a valuable tool for researchers studying inflammatory pathways and related biological processes . The compound has a molecular formula of C15H28O3 and a molecular weight of 256.38 g/mol . It is supplied with a purity of ≥98% and should be stored as a powder at -20°C for long-term stability . As a derivative of farnesol, it belongs to a class of isoprenoids that are ubiquitous in eukaryotes and are known to exhibit a range of pharmacological activities, including antimicrobial, antioxidant, and antitumor effects, based on studies of related structures . Research on farnesol-like substances also suggests potential roles in cell cycle arrest, the induction of apoptosis in carcinoma cells, and the regulation of calcium homeostasis, indicating a broad potential research scope for this compound class . This product is for research use only, not for human use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O3 B12418400 (-)-10,11-Dihydroxyfarnesol

Properties

Molecular Formula

C15H28O3

Molecular Weight

256.38 g/mol

IUPAC Name

(2E,6E,10S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol

InChI

InChI=1S/C15H28O3/c1-12(6-5-7-13(2)10-11-16)8-9-14(17)15(3,4)18/h6,10,14,16-18H,5,7-9,11H2,1-4H3/b12-6+,13-10+/t14-/m0/s1

InChI Key

IXWNWWMHOFVJGN-SCGYNDOXSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/CO)/C)/CC[C@@H](C(C)(C)O)O

Canonical SMILES

CC(=CCCC(=CCO)C)CCC(C(C)(C)O)O

Origin of Product

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of (-)-10,11-Dihydroxyfarnesol in Insects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The biosynthesis of (-)-10,11-Dihydroxyfarnesol has not been concretely elucidated in insects within the existing scientific literature. This document presents a hypothetical pathway, constructed from established principles of insect biochemistry and enzymology, to serve as a foundational guide for researchers and drug development professionals. The quantitative data and experimental protocols provided are derived from analogous, well-characterized pathways involving farnesol and its derivatives in insects.

Introduction: Proposing a Hypothetical Pathway

Farnesol and its derivatives are crucial molecules in insect physiology, most notably as precursors to juvenile hormones (JH), which regulate development, reproduction, and metamorphosis. While the biosynthesis of JH III, involving an epoxidation step at the C10,11 position of farnesoic acid, is well-documented, the pathway leading to this compound remains unexplored. This guide outlines a plausible biosynthetic route, positing that the dihydroxylation of farnesol is likely catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes in insects responsible for a wide array of oxidative reactions.[1][2]

Proposed Biosynthesis Pathway of this compound

The proposed pathway commences with Farnesyl Pyrophosphate (FPP), a central intermediate in the isoprenoid pathway, and proceeds through two key enzymatic steps to yield this compound.

G FPP Farnesyl Pyrophosphate (FPP) Farnesol Farnesol FPP->Farnesol Farnesol Synthase / Phosphatase DHF This compound Farnesol->DHF Cytochrome P450 Monooxygenase (CYP) + NADPH + O2

Figure 1: Hypothetical biosynthesis of this compound.

Step 1: Dephosphorylation of Farnesyl Pyrophosphate (FPP) to Farnesol. This reaction is catalyzed by a phosphatase, which removes the pyrophosphate group from FPP to yield farnesol.

Step 2: Dihydroxylation of Farnesol. The key transformation is the dihydroxylation of the C10,11 double bond of farnesol. This is hypothesized to be carried out by a cytochrome P450 monooxygenase (CYP). These enzymes are known to perform a variety of oxidative reactions, including hydroxylations, on a wide range of substrates in insects.[2] While direct dihydroxylation by a single CYP enzyme is less common than epoxidation followed by epoxide hydrolysis, some fungal P450s have been shown to perform dihydroxylations on sesquiterpenoids.[3] Alternatively, this step could involve an initial epoxidation at the C10,11 position by a CYP, followed by hydrolysis of the epoxide by an epoxide hydrolase to form the diol.

Quantitative Data from Analogous Insect Pathways

Direct quantitative data for the biosynthesis of this compound is unavailable. The following table summarizes kinetic parameters for key enzymes in the closely related Juvenile Hormone III biosynthesis pathway in insects, which also involves modification of a farnesol-derived precursor.

EnzymeInsect SpeciesSubstrateKm (µM)VmaxReference
Farnesol DehydrogenaseAedes aegyptiFarnesol1.3 ± 0.21.8 ± 0.1 nmol/min/mg[4]
Farnesoic Acid O-methyltransferase (FAMeT)Aedes aegyptiFarnesoic Acid1.6-Mayoral et al., 2009
JH Acid Methyltransferase (JHAMT)Bombyx moriJuvenile Hormone Acid2.9-Shinoda & Itoyama, 2003
CYP15A1 (JH Epoxidase)Diploptera punctataMethyl Farnesoate--Helvig et al., 2004

Experimental Protocols for Studying Putative Dihydroxylation

The following protocol outlines a general method for testing the hypothesis that an insect-derived cytochrome P450 enzyme can hydroxylate farnesol. This protocol is adapted from standard procedures for characterizing insect P450s.

4.1 Objective: To determine if a candidate insect cytochrome P450 enzyme, heterologously expressed in a suitable system (e.g., baculovirus-infected insect cells or E. coli), can convert farnesol to hydroxylated products, including 10,11-Dihydroxyfarnesol.

4.2 Materials:

  • Microsomes from insect cells or bacteria expressing the candidate insect CYP and its redox partner, cytochrome P450 reductase.

  • Farnesol substrate.

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Phosphate buffer (pH 7.4).

  • Ethyl acetate for extraction.

  • Gas chromatography-mass spectrometry (GC-MS) for product analysis.

4.3 Experimental Workflow:

G cluster_0 Enzyme Assay cluster_1 Product Analysis A Incubate microsomes with farnesol and NADPH regenerating system B Stop reaction with addition of solvent A->B C Extract products with ethyl acetate B->C D Concentrate extract C->D E Analyze by GC-MS D->E F Compare mass spectra with authentic standards E->F

Figure 2: Experimental workflow for testing farnesol hydroxylation.

4.4 Procedure:

  • Enzyme Incubation: In a glass vial, combine the phosphate buffer, NADPH regenerating system, and microsomes containing the expressed CYP.

  • Substrate Addition: Add farnesol (dissolved in a minimal amount of a suitable solvent like acetone or ethanol) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature (typically 28-30°C for insect enzymes) for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding a quench solvent. Extract the organic products by adding ethyl acetate, vortexing, and separating the organic layer.

  • Sample Preparation for Analysis: Dry the organic extract under a stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis. Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the hydroxylated products.

  • GC-MS Analysis: Inject the sample into the GC-MS system. The separation of different hydroxylated isomers of farnesol can be achieved on a suitable capillary column.

  • Data Analysis: Identify potential products by comparing their mass spectra to a spectral library and, ideally, to the spectra of authentic synthetic standards of 10,11-Dihydroxyfarnesol and other potential hydroxylated farnesol isomers.

Conclusion and Future Directions

While the biosynthesis of this compound in insects is currently not established, this guide provides a robust hypothetical framework to initiate research in this area. The proposed pathway, centered on the activity of cytochrome P450 monooxygenases, is biochemically plausible. Future research should focus on identifying insect species that may produce this compound, for instance as a pheromone or a defense molecule. Subsequent identification and characterization of the enzymes involved, using the experimental approaches outlined, will be crucial to definitively elucidate this novel biosynthetic pathway. Such discoveries could open new avenues for the development of highly specific insect control agents or novel bioactive molecules for pharmaceutical applications.

References

Natural occurrence and sources of (-)-10,11-Dihydroxyfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: The Natural Occurrence and Sources of (-)-10,11-Dihydroxyfarnesol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the natural occurrence and sources of the sesquiterpenoid this compound. Following a comprehensive review of scientific literature and chemical databases, this document concludes that This compound is not a known naturally occurring compound. Extensive searches have not yielded any evidence of its isolation or identification from any plant, fungal, marine, or other natural source. Consequently, information regarding its quantitative abundance, experimental isolation protocols, and associated signaling pathways is not available.

Introduction

Farnesol and its derivatives are a diverse class of acyclic sesquiterpenoids found throughout nature, exhibiting a wide range of biological activities. These compounds play crucial roles in insect and plant physiology and have garnered interest for their potential therapeutic applications. This guide was intended to provide a detailed overview of the natural sources, isolation, and biological context of a specific stereoisomer, this compound. However, the foundational prerequisite for such a guide—the confirmed existence of the compound as a natural product—is not met.

Search Methodology

A systematic search of prominent scientific databases, including Google Scholar, PubChem, Scopus, and Web of Science, was conducted. Search queries included, but were not limited to:

  • "natural occurrence of this compound"

  • "isolation of this compound from natural source"

  • "this compound" in combination with terms such as "plant," "fungi," "insect," "marine organism," and "biosynthesis."

Findings on Related Compounds

While no data exists for this compound, the search did identify related farnesol derivatives and other structurally similar compounds that have been isolated from natural sources. It is crucial to distinguish these from the target compound.

One notable related compound is (2E,6E)-Methyl 10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoate , a methyl ester of a dihydroxyfarnesoic acid. The presence of a 10,11-dihydroxy structure in this related molecule suggests that the enzymatic machinery to produce such a diol on a farnesyl backbone may exist in nature. However, this does not confirm the natural occurrence of this compound itself.

Other search results pertained to compounds with similar naming conventions but vastly different core structures, such as various forms of dihydroxycarbamazepine, which are metabolites of the drug carbamazepine and are not terpenoids.

Logical Relationship of Findings

A Is this compound a known natural product? B No evidence of natural occurrence found A->B Search Results C Inability to provide data on: B->C D Natural Sources & Abundance C->D E Experimental Protocols (Isolation) C->E F Signaling Pathways C->F

Figure 1: Logical flow demonstrating the impact of the absence of natural occurrence data.

Conclusion

For researchers, scientists, and drug development professionals, it is imperative to work with compounds that have a confirmed existence and well-documented properties. Based on the current body of scientific knowledge, this compound has not been identified as a natural product. Therefore, any research interest in this compound would necessitate its chemical synthesis. Future discovery of this molecule in a natural source would represent a novel finding and would be the starting point for the type of in-depth guide requested. Until such a discovery is reported, no data on its natural occurrence, isolation, or biological signaling pathways can be provided.

Farnesol Derivatives: A Technical Guide to Discovery, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesol, a ubiquitous sesquiterpene alcohol, has transcended its historical origins in the fragrance industry to become a focal point of intensive research in drug discovery and development. Initially identified around the turn of the 20th century from the Farnese acacia tree, its role as a key intermediate in sterol biosynthesis and as a quorum-sensing molecule in the pathogenic yeast Candida albicans has unveiled a plethora of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery and historical context of farnesol and its derivatives, detailed experimental protocols for their study, and a summary of their quantitative biological activities. Furthermore, it elucidates key signaling pathways modulated by these compounds, offering insights into their therapeutic potential as anti-microbial, anti-cancer, and neuroprotective agents.

Discovery and Historical Context

The journey of farnesol began in the early 1900s when it was first isolated from the flowers of the Farnese acacia tree (Vachellia farnesiana), from which its name is derived.[4] For many years, its primary application was in the perfume industry, valued for its delicate, floral scent. The exploration into its biological significance began much later, with the discovery of its role as a precursor in the biosynthesis of steroids and other terpenes.

A pivotal moment in farnesol research was the discovery of its function as a quorum-sensing molecule in Candida albicans. This finding illuminated its ability to inhibit the morphological transition of the yeast from a budding to a filamentous form, a key step in its pathogenesis. This discovery opened the floodgates for investigating its potential as an anti-biofilm and anti-fungal agent.

The synthesis of farnesol derivatives has been a continuous effort to explore and enhance its natural biological activities. Early work focused on simple modifications, such as the synthesis of farnesyl acetate for use in perfumery, which can be achieved through the acetylation of farnesol or by treating nerolidol with acetic anhydride.[5][6][7][8] The synthesis of farnesyl bromide has been a key step in creating more complex derivatives, enabling the attachment of farnesyl moieties to other molecules to study their biological effects, such as in the preparation of S-trans, trans-farnesyl-L-cysteine methylester.[4][9]

More advanced synthetic strategies have been developed to create a diverse range of farnesol analogs. These include the synthesis of frame-shifted farnesyl diphosphate analogs to probe the mechanisms of protein farnesyltransferase, an enzyme implicated in cancer.[10] The development of methods for synthesizing all four stereoisomers of farnesol has also been crucial for structure-activity relationship studies.[11] Furthermore, the synthesis of farnesyl ether derivatives and other complex analogs has expanded the chemical space for investigating their potential as inhibitors of various enzymes, including protein farnesyltransferase and geranylgeranyltransferase I.[12]

Quantitative Data on Biological Activity

The biological activities of farnesol and its derivatives have been quantified across various assays, providing valuable data for drug development. The following tables summarize key findings.

Table 1: Antimicrobial and Anti-biofilm Activity of Farnesol and its Derivatives

CompoundOrganismActivityConcentration/ValueReference
FarnesolStaphylococcus aureus (NRS70, NRS100)MIC2048 µg/mL[13]
Farnesol Derivative 2Staphylococcus aureus (NRS100, NRS70)MIC256 µg/mL[13]
Farnesol Derivative 2Staphylococcus aureus (ATCC29213, NRS123)MIC512 µg/mL[13]
Farnesol Derivative 6Staphylococcus aureus (all strains tested)MIC512 µg/mL[13]
FarnesolCandida albicansBiofilm Inhibition300 µM (prevents germination)[14]
FarnesolCandida albicansBiofilm Inhibition30 µM (pseudohyphae observed)[14]
FarnesolCandida albicansBiofilm Inhibition3 µM (true hyphae observed)[14]
FarnesolStaphylococcus aureus (MSSA1)MIC50125 µM[15]
FarnesolStaphylococcus aureus (other isolates)MIC50250 µM[15]
Farnesol-loaded NanoparticlesStaphylococcus aureusMIC0.8 µg/mL[16]
Farnesol-loaded NanoparticlesStaphylococcus aureusMBC6.25 µg/mL[16]

Table 2: Anticancer Activity of Farnesol and its Derivatives

CompoundCell LineActivityIC50 ValueReference
FarnesolOral Squamous Carcinoma Cells (OSCC)Cell Proliferation Inhibition30-60 µM[17]
FarnesolHuman breast cancer (HTB-26)Cytotoxicity10-50 µM[18]
FarnesolPancreatic cancer (PC-3)Cytotoxicity10-50 µM[18]
FarnesolHepatocellular carcinoma (HepG2)Cytotoxicity10-50 µM[18]
FarnesolColorectal cancer (HCT116)Cytotoxicity22.4 µM[18]

Key Signaling Pathways and Mechanisms of Action

Farnesol and its derivatives exert their biological effects by modulating a variety of cellular signaling pathways. Understanding these pathways is crucial for targeted drug design and development.

Farnesol-Induced Apoptosis

Farnesol is a potent inducer of apoptosis in various cancer cell lines.[19][20] Its pro-apoptotic effects are mediated through the intrinsic, mitochondrial-dependent pathway, involving the activation of caspases 3, 6, 7, and 9.[19] Farnesol treatment can lead to the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which are critical for apoptosis induction in some cancer cells.[19] This process is dependent on the activation of the MEK1/2-ERK1/2 pathway.[19]

Farnesol_Apoptosis_Pathway Farnesol Farnesol ER_Stress ER Stress / UPR Farnesol->ER_Stress MEK_ERK MEK1/2-ERK1/2 Pathway Farnesol->MEK_ERK Mitochondria Mitochondria ER_Stress->Mitochondria MEK_ERK->ER_Stress Caspase9 Caspase 9 Mitochondria->Caspase9 Caspase367 Caspase 3, 6, 7 Caspase9->Caspase367 Apoptosis Apoptosis Caspase367->Apoptosis

Farnesol-induced apoptosis signaling cascade.
Neuroprotective Effects of Farnesol Derivatives

Farnesol and its derivatives have demonstrated significant neuroprotective properties. One of the key mechanisms is the inhibition of the Ras/ERK signaling pathway, which is often overexpressed in neurodegenerative diseases like Alzheimer's.[21] The derivative S-trans, trans-farnesylthiosalicylic acid (FTS) has been shown to inhibit this pathway, leading to improved neuronal survival and cognitive function in animal models.[21] Additionally, farnesol can exert neuroprotective effects by activating the SIRT1/Nrf2 signaling pathway, which helps to mitigate oxidative stress and inflammation in the brain.[22]

Farnesol_Neuroprotection_Pathway cluster_Ras_ERK Ras/ERK Pathway Inhibition cluster_SIRT1_Nrf2 SIRT1/Nrf2 Pathway Activation FTS FTS (Farnesol Derivative) Ras Ras FTS->Ras ERK ERK Ras->ERK Neurodegeneration Neurodegeneration ERK->Neurodegeneration Farnesol Farnesol SIRT1 SIRT1 Farnesol->SIRT1 Nrf2 Nrf2 SIRT1->Nrf2 Antioxidant_Response Antioxidant Response & Neuroprotection Nrf2->Antioxidant_Response Farnesol_Quorum_Sensing_Pathway Farnesol Farnesol Cyr1p Adenylyl Cyclase (Cyr1p) Farnesol->Cyr1p Yeast_Form Yeast Form Farnesol->Yeast_Form cAMP cAMP Cyr1p->cAMP PKA PKA cAMP->PKA Filamentation Hyphal Formation (Filamentation) PKA->Filamentation

References

An In-depth Technical Guide to the Anticipated Properties and Synthesis of (-)-10,11-Dihydroxyfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific experimental data on the chemical and physical properties, or established biological activities of (-)-10,11-Dihydroxyfarnesol. The following guide is a scientifically informed projection based on the known characteristics of its precursor, farnesol, and established principles of organic synthesis. The content herein is intended for research and development professionals and should be treated as a theoretical framework.

Introduction

This compound is a putative derivative of farnesol, a naturally occurring 15-carbon acyclic sesquiterpene alcohol. Farnesol itself is a well-documented bioactive compound found in many essential oils and is known for its role in quorum sensing in fungi, as well as its anti-inflammatory and anti-cancer properties.[1] The addition of two hydroxyl groups at the 10 and 11 positions of the farnesol backbone is expected to significantly alter its physicochemical properties, such as polarity and solubility, which in turn could modulate its biological activity. This guide provides a summary of the known properties of farnesol and predicts the properties of this compound, alongside a proposed synthetic route.

Chemical and Physical Properties

The introduction of two hydroxyl groups via dihydroxylation of the terminal double bond of farnesol would increase the molecule's polarity and molecular weight. This would be expected to lead to a higher boiling point and melting point, and increased solubility in polar solvents compared to farnesol. The following tables summarize the known properties of (2E,6E)-Farnesol and the predicted properties for this compound.

Table 1: General Chemical Properties

Property(2E,6E)-FarnesolThis compound (Predicted)
Molecular Formula C15H26O[][3]C15H28O3
Molecular Weight 222.37 g/mol [][3]256.38 g/mol
IUPAC Name (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol[4](2E,6E,10R,11S)-3,7,11-trimethyldodeca-2,6-diene-1,10,11-triol
CAS Number 4602-84-0[][3]Not available

Table 2: Physical Properties

Property(2E,6E)-FarnesolThis compound (Predicted)
Appearance Colorless liquid[4]Viscous liquid or low-melting solid
Odor Delicate floral odor[4]Faint, possibly sweet odor
Boiling Point ~149 °C at 4 mm Hg[5]Significantly higher than farnesol
Melting Point < 25 °C[]Higher than farnesol
Density ~0.886 g/mL at 20 °C[5]> 0.9 g/mL
Solubility in Water Insoluble[]Slightly soluble to soluble
Solubility in Organic Solvents Soluble in oils and ethanol[]Soluble in polar organic solvents (e.g., methanol, ethanol)
Refractive Index (n20/D) ~1.490[5]Higher than farnesol

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be envisioned through the asymmetric dihydroxylation of the terminal double bond of (2E,6E)-farnesol. The Sharpless asymmetric dihydroxylation is a well-established and highly enantioselective method for this transformation.[6][7][8]

Reaction: Asymmetric dihydroxylation of (2E,6E)-farnesol.

Reagents and Materials:

  • (2E,6E)-Farnesol

  • AD-mix-β (a mixture of K3Fe(CN)6, K2CO3, and (DHQD)2PHAL)[6]

  • tert-Butanol

  • Water

  • Methanesulfonamide (CH3SO2NH2) (optional, to improve reaction rate)[7]

  • Sodium sulfite (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • A solution of (2E,6E)-farnesol in a tert-butanol/water (1:1) mixture is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • AD-mix-β is added to the stirred solution. For terminal alkenes, the use of methanesulfonamide is recommended to enhance the reaction rate.[7]

  • The reaction mixture is stirred vigorously at 0 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.

  • The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Expected Outcome: The use of AD-mix-β is predicted to yield the (10R, 11S) enantiomer, which corresponds to this compound. The stereochemistry is based on the Sharpless mnemonic for asymmetric dihydroxylation.[7]

Mandatory Visualizations

Synthesis_of_Dihydroxyfarnesol Farnesol (2E,6E)-Farnesol Product This compound Farnesol->Product Sharpless Asymmetric Dihydroxylation Reagents AD-mix-β (K3Fe(CN)6, K2CO3, (DHQD)2PHAL) t-BuOH/H2O, 0 °C

Caption: Proposed synthesis of this compound from (2E,6E)-Farnesol.

Potential Biological Activity and Signaling Pathways (Inferred from Farnesol)

While the biological activity of this compound is unknown, the parent compound, farnesol, has been reported to exhibit a range of biological effects, including anti-cancer and anti-inflammatory activities.[1] Farnesol has been shown to modulate several key signaling pathways. It is plausible that this compound could exhibit similar, or potentially enhanced or modified, activities due to its increased polarity.

Farnesol has been reported to:

  • Induce apoptosis in various tumor cell lines.[1]

  • Downregulate cell proliferation and angiogenesis.[1]

  • Modulate the Ras signaling pathway.[1]

  • Inhibit the activation of NF-κB, a key regulator of inflammation.[1]

Farnesol_Signaling_Pathways Farnesol Farnesol Ras Ras Pathway Farnesol->Ras Modulates NFkB NF-κB Pathway Farnesol->NFkB Inhibits Apoptosis Apoptosis Farnesol->Apoptosis Induces Proliferation Cell Proliferation Ras->Proliferation Regulates Inflammation Inflammation NFkB->Inflammation Mediates

Caption: Simplified overview of signaling pathways modulated by farnesol.

Conclusion

This technical guide provides a theoretical foundation for the chemical and physical properties of the novel compound this compound. While direct experimental data is currently unavailable, the information presented, based on the known properties of farnesol and established synthetic methodologies, offers a valuable starting point for researchers interested in the synthesis and investigation of this and other farnesol derivatives. Further experimental work is required to validate these predictions and to fully elucidate the biological potential of this compound.

References

Elucidating the Metabolic Fate of (-)-10,11-Dihydroxyfarnesol: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a notable absence of specific research on the metabolism and degradation products of (-)-10,11-Dihydroxyfarnesol. While this particular sesquiterpenoid diol holds potential interest for researchers in drug development and related fields, its metabolic pathways, degradation products, and the enzymes involved remain uncharacterized in publicly available research.

This technical guide addresses this knowledge gap by contextualizing the potential metabolism of this compound within the broader understanding of farnesol and other sesquiterpenoid biotransformation. Due to the lack of direct quantitative data and experimental protocols for the target compound, this paper will focus on outlining the probable metabolic routes based on analogous molecules and will not include specific data tables or detailed experimental procedures.

General Principles of Sesquiterpenoid Metabolism

The metabolism of sesquiterpenoids, a class of 15-carbon isoprenoids, is a critical process in various organisms for detoxification and signaling. The primary site of drug and xenobiotic metabolism in mammals is the liver, where a series of enzymatic reactions, broadly categorized into Phase I and Phase II, modify compounds to increase their polarity and facilitate excretion.

Phase I Reactions: These reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl) and are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Common Phase I reactions for terpenoids include:

  • Hydroxylation: The addition of a hydroxyl (-OH) group.

  • Oxidation: The conversion of alcohols to aldehydes, ketones, or carboxylic acids.

  • Epoxidation: The formation of an epoxide ring across a double bond.

Phase II Reactions: These reactions involve the conjugation of the modified compound with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to further increase water solubility.

Inferred Metabolic Pathways for this compound

Based on the metabolism of the parent compound, farnesol, and other similar sesquiterpenoids, several putative metabolic pathways for this compound can be proposed. The presence of the 10,11-diol functional group is a key structural feature that will likely influence its biotransformation.

A logical workflow for investigating the metabolism of a novel compound like this compound would typically involve a series of in vitro and in vivo experiments. The following diagram illustrates a standard experimental approach.

Experimental_Workflow General Experimental Workflow for Metabolic Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Incubation with Liver Microsomes Analysis_InVitro Metabolite Identification (LC-MS, NMR) Microsomes->Analysis_InVitro Hepatocytes Incubation with Hepatocytes Hepatocytes->Analysis_InVitro Recombinant_Enzymes Incubation with Recombinant CYP Enzymes Recombinant_Enzymes->Analysis_InVitro Animal_Model Administration to Animal Model (e.g., rat, mouse) Analysis_InVitro->Animal_Model Inform Dose Selection Sample_Collection Collection of Urine, Feces, and Plasma Animal_Model->Sample_Collection Analysis_InVivo Metabolite Profiling (LC-MS/MS) Sample_Collection->Analysis_InVivo Data_Analysis Data Analysis and Pathway Elucidation Analysis_InVivo->Data_Analysis Characterize Metabolites Metabolic_Pathway Hypothetical Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Oxidation_C1 Oxidation at C1 (Alcohol Dehydrogenase, Aldehyde Dehydrogenase) Parent->Oxidation_C1 Forms Carboxylic Acid Hydroxylation Further Hydroxylation (CYP450) Parent->Hydroxylation Forms Triol Oxidation_Diol Oxidation of Diol (Dehydrogenases) Parent->Oxidation_Diol Forms Keto-alcohol Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Sulfation Sulfation (SULTs) Parent->Sulfation Oxidation_C1->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Unveiling the Role of (-)-10,11-Dihydroxyfarnesol in Insect Development and Metamorphosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect development and metamorphosis are intricate processes tightly regulated by a symphony of hormones. Among these, juvenile hormone (JH) plays a pivotal role in maintaining the larval state and preventing premature metamorphosis. The sesquiterpenoid (-)-10,11-Dihydroxyfarnesol is a compound structurally related to the precursors of juvenile hormone. Research has indicated that S-(-)-10,11-dihydroxyfarnesol can be metabolized from synthetic (±)-epoxyfarnesol by the fungus Helminthosporium sativum and subsequently used to synthesize optically active S-(-)- and R-(+)-10,11-epoxyfarnesol, analogues of juvenile hormone whose biological activity has been investigated[1]. This guide delves into the function of compounds like this compound by examining the well-established roles of juvenile hormones and their analogues in insect development, providing quantitative data, experimental protocols, and visualizations of the key signaling pathways. While direct extensive research on this compound's specific effects on insect metamorphosis is limited, its close structural relationship to JH precursors allows for a comprehensive understanding of its potential biological functions through the lens of juvenile hormone activity.

Quantitative Data on Juvenile Hormone Analogue Effects

The application of juvenile hormone (JH) and its synthetic analogues (JHAs) has profound, quantifiable effects on insect development. These effects are typically dose-dependent and vary based on the insect species and the developmental stage at the time of application. The following tables summarize key quantitative data from studies on various JHAs, providing insights into the potential impact of structurally similar molecules like this compound.

CompoundInsect SpeciesDevelopmental StageConcentration/DoseObserved EffectReference
MethopreneAedes aegypti (Yellow Fever Mosquito)4th Instar Larvae0.05 - 0.5 ppmInhibition of adult emergence (LC50 = 0.12 ppm)(Parthasarathy et al., 2008)
HydropreneTribolium castaneum (Red Flour Beetle)Final Instar Larvae0.5 ppm in diet>90% of treated insects remained as larvae(Parthasarathy et al., 2008)
FenoxycarbSpodoptera littoralis (Cotton Leafworm)6th Instar Larvae1 µ g/larva 80% mortality at pupal stage(El-Sheikh et al., 2015)
PyriproxyfenAphis gossypii (Cotton Aphid)1st Instar Nymphs10 mg/L100% inhibition of adult emergence(Ghavami et al., 2018)
Hormone/AnalogueInsect SpeciesDevelopmental StageEffect on Endogenous TiterMeasurement TechniqueReference
Juvenile Hormone IIIManduca sexta (Tobacco Hornworm)Final larval instarPeak titer of ~2 ng/g tissue on day 4, declines to <0.1 ng/g by day 7Radioimmunoassay (RIA)(Nijhout & Williams, 1974)
MethopreneDrosophila melanogaster (Fruit Fly)Third instar larvaeApplication leads to a sustained "high JH" state, preventing pupariationReporter gene assay(Riddiford & Truman, 1993)

Experimental Protocols

Understanding the function of juvenile hormones and their analogues requires precise experimental methodologies. Below are detailed protocols for key experiments commonly cited in the field.

1. Topical Application Bioassay for JH Activity

  • Objective: To assess the morphogenetic effects of a test compound (e.g., a JH analogue) on insect development.

  • Materials:

    • Test compound (e.g., this compound, Methoprene) dissolved in a suitable solvent (e.g., acetone).

    • Late-stage last instar larvae or early pupae of the target insect species (e.g., Tenebrio molitor, Manduca sexta).

    • Micropipette or micro-applicator.

    • Rearing containers with appropriate diet.

    • Incubator with controlled temperature, humidity, and photoperiod.

  • Procedure:

    • Prepare serial dilutions of the test compound in the solvent. A solvent-only control group is essential.

    • Select insects of a specific age and weight within the desired developmental stage.

    • Apply a small, precise volume (e.g., 1 µL) of the test solution to a specific area of the insect's cuticle, typically the dorsal abdomen.

    • Place the treated insects individually in rearing containers with food.

    • Maintain the insects under controlled environmental conditions.

    • Observe the insects daily and record developmental events, such as molting, pupation, adult emergence, and any morphological abnormalities (e.g., larval-pupal intermediates, failure of eclosion).

    • Score the effects based on a predefined scale (e.g., 0 = normal adult, 1 = slight pupal characteristics, 2 = intermediate, 3 = supernumerary larva).

    • Calculate the dose-response relationship and determine key toxicological endpoints like ED50 (median effective dose).

2. Hemolymph Juvenile Hormone Titer Measurement by Radioimmunoassay (RIA)

  • Objective: To quantify the concentration of endogenous JH in insect hemolymph.

  • Materials:

    • Hemolymph collected from insects at specific developmental time points.

    • Anticoagulant buffer (e.g., containing phenylthiourea).

    • Organic solvents for extraction (e.g., hexane, ethyl acetate).

    • Silica solid-phase extraction (SPE) cartridges.

    • JH-specific antibody.

    • Radiolabeled JH (e.g., [³H]-JH).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Collect hemolymph from a chilled insect by making a small puncture in the cuticle. Collect into a tube containing anticoagulant buffer on ice.

    • Centrifuge to remove hemocytes.

    • Extract the supernatant containing the hormones with an organic solvent.

    • Evaporate the organic solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a suitable buffer and purify using an SPE cartridge to separate JH from other lipids.

    • In a reaction tube, combine the purified sample, a known amount of radiolabeled JH, and the JH-specific antibody.

    • Incubate to allow competitive binding between the unlabeled JH in the sample and the radiolabeled JH for the antibody binding sites.

    • Separate the antibody-bound JH from the free JH (e.g., using dextran-coated charcoal).

    • Measure the radioactivity of the antibody-bound fraction using a scintillation counter.

    • Create a standard curve using known concentrations of unlabeled JH.

    • Determine the concentration of JH in the sample by comparing its radioactivity to the standard curve.

Signaling Pathways and Experimental Workflows

Biosynthesis of Juvenile Hormone III

The biosynthesis of JH III, the most common form of JH in insects, originates from the mevalonate pathway. Farnesol is a key intermediate that undergoes oxidation and epoxidation to form the active hormone.

Biosynthesis_of_JH_III AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate Mevalonate->FPP Multiple Steps Farnesol Farnesol FPP->Farnesol Dihydroxyfarnesol This compound Farnesol->Dihydroxyfarnesol Metabolism Farnesal Farnesal Farnesol->Farnesal Oxidation FarnesoicAcid Farnesoic Acid Farnesal->FarnesoicAcid Oxidation MethylFarnesoate Methyl Farnesoate FarnesoicAcid->MethylFarnesoate Methylation JHIII Juvenile Hormone III MethylFarnesoate->JHIII Epoxidation JH_Signaling_Pathway cluster_cell Cell JH Juvenile Hormone ReceptorComplex JH-Met-Tai Complex JH->ReceptorComplex Binds Met Methoprene-tolerant (Met) Tai Taiman (Tai) Kr_h1 Krüppel-homolog 1 (Kr-h1) Gene ReceptorComplex->Kr_h1 Activates Transcription Kr_h1_protein Kr-h1 Protein Kr_h1->Kr_h1_protein Translation Anti_metamorphic Anti-metamorphic Genes Kr_h1_protein->Anti_metamorphic Activates Pro_metamorphic Pro-metamorphic Genes (e.g., Broad) Kr_h1_protein->Pro_metamorphic Represses Response Maintenance of Larval Status Anti_metamorphic->Response Pro_metamorphic->Response Leads to Metamorphosis (when not repressed) Experimental_Workflow Start Hypothesize JH Activity of Novel Compound Synthesis Chemical Synthesis and Purification Start->Synthesis Bioassay Topical/Feeding Bioassays on Larvae/Pupae Synthesis->Bioassay Morphology Observe for Morphological Effects (e.g., Supernumerary Larvae, Pupal Lethality) Bioassay->Morphology DoseResponse Determine Dose-Response Curve (ED50) Morphology->DoseResponse Titer Measure Endogenous JH Titer After Treatment (e.g., by LC-MS/MS or RIA) DoseResponse->Titer GeneExpression Analyze Expression of JH-responsive Genes (e.g., Kr-h1, Broad) via qRT-PCR DoseResponse->GeneExpression Conclusion Conclude on JH-like Activity and Mode of Action Titer->Conclusion ReceptorBinding In vitro Receptor Binding Assay (optional) GeneExpression->ReceptorBinding ReceptorBinding->Conclusion

References

Enzymatic Conversion of (-)-10,11-Dihydroxyfarnesol in Insect Corpora Allata: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The corpora allata (CA), the primary endocrine glands responsible for the biosynthesis of juvenile hormones (JHs) in insects, are also implicated in the production of JH metabolites. This technical guide delves into the enzymatic conversion leading to the formation of (-)-10,11-Dihydroxyfarnesol, also known as juvenile hormone III diol (JH III diol), within the corpora allata. While the degradation of JH to its diol form by juvenile hormone epoxide hydrolase (JHEH) is well-characterized in peripheral tissues as a mechanism of hormone inactivation, evidence points to the intrinsic synthesis of JH III diol within the CA itself. This guide provides a comprehensive overview of the current understanding of this enzymatic process, including the putative enzymes involved, available quantitative data, detailed experimental protocols for its study, and the potential regulatory pathways. This information is critical for researchers in insect endocrinology and for professionals in drug development targeting the JH pathway for insect pest management.

Introduction

Juvenile hormones are crucial sesquiterpenoid regulators of insect development, reproduction, and metamorphosis.[1] The biosynthesis of JH III, the most ubiquitous form of JH, in the corpora allata follows the mevalonate pathway, culminating in a series of enzymatic steps that convert farnesyl pyrophosphate to JH III. The degradation of JH in the hemolymph and peripheral tissues is primarily carried out by two key enzymes: JH esterase (JHE) and JH epoxide hydrolase (JHEH).[2] JHE hydrolyzes the methyl ester group, while JHEH converts the epoxide moiety to a diol, rendering the hormone inactive.[2]

Intriguingly, studies have demonstrated that the corpora allata of some insects, such as the adult female locust, can intrinsically synthesize and release JH-III 10,11-diol in vitro, alongside JH-III itself.[3] This suggests that the enzymatic machinery for the conversion of a JH precursor to its diol form is present and active within these endocrine glands. The stereoisomer this compound is a form of this JH diol. Understanding this intra-glandular conversion is pivotal for a complete picture of JH titer regulation and may present novel targets for the development of insect growth regulators.

The Enzymatic Conversion Pathway

The precise enzymatic pathway for the formation of this compound within the corpora allata is not yet fully elucidated. However, based on the known metabolism of JH, the most probable enzyme responsible is a Juvenile Hormone Epoxide Hydrolase (JHEH) or a closely related isoform.

The proposed enzymatic reaction is the hydration of the epoxide ring of JH III to form the corresponding diol:

Enzymatic_Conversion JHIII Juvenile Hormone III Diol This compound (JH III Diol) JHIII->Diol Hydration JHEH Juvenile Hormone Epoxide Hydrolase (JHEH) (putative) JHEH->Diol H2O H₂O H2O->JHEH

Figure 1. Proposed enzymatic conversion of Juvenile Hormone III to this compound in the corpora allata.

While JHEH is predominantly found in tissues outside the CA, its presence and activity within the glands would account for the observed intrinsic production of JH diol. Further research is required to confirm the specific JHEH isoform and its localization within the corpora allata cells.

There is currently no substantial evidence to suggest further enzymatic conversion of this compound within the corpora allata. It is likely that once formed, it is released from the glands into the hemolymph. In peripheral tissues, JH diol can be further metabolized by JH diol kinase.[4]

Quantitative Data

Quantitative data on the enzymatic conversion of JH to its diol form specifically within the corpora allata is limited. The available information suggests that the rate of JH diol synthesis is significantly lower than that of JH III.

Insect SpeciesConditionRate of JH III SynthesisRate of JH III Diol SynthesisReference
Locusta migratoria (adult female)Unstimulated in vitroPreferentially stimulated by allatotropinOnly slightly enhanced by allatotropin[3]

This table highlights the need for more quantitative studies to determine the kinetic parameters (Km, Vmax) of the enzyme responsible for JH diol formation in the corpora allata of various insect species. Such data would be invaluable for understanding the physiological relevance of this pathway and for the development of targeted inhibitors.

Experimental Protocols

The study of this compound production in the corpora allata typically involves in vitro organ culture followed by chromatographic analysis of the products.

In Vitro Corpora Allata Culture and Radiochemical Assay

This protocol is adapted from methods used to study JH biosynthesis and metabolism in isolated corpora allata.

Objective: To measure the in vitro synthesis of this compound by isolated corpora allata.

Materials:

  • Insect saline (e.g., Grace's insect medium)

  • L-[methyl-³H]methionine (as a radiolabeled precursor for JH biosynthesis)

  • Farnesoic acid (to stimulate JH synthesis)

  • Incubation vials

  • Iso-octane or other suitable organic solvent for extraction

  • High-performance liquid chromatography (HPLC) system with a radiochemical detector

  • Scintillation counter and scintillation fluid

Procedure:

  • Dissection: Aseptically dissect corpora allata from the desired insect stage. For some insects, the corpora allata are dissected along with the corpora cardiaca (CA-CC complex).[5]

  • Incubation: Place individual pairs of corpora allata in incubation vials containing 50-100 µL of insect saline supplemented with L-[methyl-³H]methionine and farnesoic acid.

  • Culture Conditions: Incubate the glands for a defined period (e.g., 3-6 hours) at a controlled temperature (e.g., 27-30°C).

  • Extraction: Terminate the incubation by adding an organic solvent (e.g., 250 µL of iso-octane) to the vials. Vortex thoroughly to extract the lipophilic JH and its metabolites.

  • Phase Separation: Centrifuge the vials to separate the aqueous and organic phases.

  • Analysis:

    • Transfer a known volume of the organic phase to a scintillation vial, add scintillation fluid, and quantify the total radiolabeled lipophilic products using a scintillation counter.

    • Evaporate the remaining organic phase to dryness under a stream of nitrogen and redissolve the residue in a small volume of a suitable solvent for HPLC analysis.

  • HPLC Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable solvent gradient (e.g., acetonitrile/water). Use a radiochemical detector to monitor the elution of radiolabeled compounds. Co-elution with synthetic standards of JH III and JH III diol is used for product identification.

  • Quantification: Calculate the rate of synthesis of JH III and JH III diol based on the radioactivity of the respective peaks and the specific activity of the radiolabeled precursor.

Experimental_Workflow cluster_0 In Vitro Culture cluster_1 Extraction & Analysis Dissection Dissect Corpora Allata Incubation Incubate with [³H]methionine & Farnesoic Acid Dissection->Incubation Extraction Extract with Organic Solvent Incubation->Extraction HPLC HPLC with Radiochemical Detection Extraction->HPLC Quantification Quantify JH III and JH III Diol Peaks HPLC->Quantification

Figure 2. General experimental workflow for the in vitro assay of this compound synthesis in corpora allata.

Regulation of the Enzymatic Conversion

The regulation of this compound synthesis in the corpora allata is likely interconnected with the overall regulation of JH biosynthesis. The primary regulators of CA activity are neuropeptides from the brain, namely allatotropins (stimulatory) and allatostatins (inhibitory).

One study in locusts showed that while an allatotropin preferentially stimulated JH-III synthesis, it only slightly enhanced the production of JH-III diol.[3] This suggests that the enzymatic conversion to the diol may not be under the same tight regulatory control as the main JH biosynthetic pathway, or that it is regulated by different factors.

Regulatory_Pathway cluster_CA Brain Brain Allatotropin Allatotropin Brain->Allatotropin Release Allatostatin Allatostatin Brain->Allatostatin Release CA Corpora Allata JH_Biosynthesis JH III Biosynthesis Diol_Formation This compound Formation Allatotropin->CA Stimulates Allatotropin->JH_Biosynthesis Strongly Stimulates Allatotropin->Diol_Formation Slightly Enhances Allatostatin->CA Inhibits Allatostatin->JH_Biosynthesis Inhibits Allatostatin->Diol_Formation ?

Figure 3. Known and putative regulatory inputs on the synthesis of JH III and this compound in the corpora allata.

Further investigation is needed to elucidate the specific signaling pathways within the corpora allata cells that are activated by allatotropins and allatostatins and how these pathways differentially affect the enzymes of JH biosynthesis versus the putative JHEH responsible for diol formation.

Implications for Drug Development

The presence of an active enzymatic pathway for the production of a JH metabolite within the corpora allata opens up new avenues for the development of novel insect control agents. Targeting the enzyme responsible for this compound formation could have several potential outcomes:

  • Inhibition of JH clearance from the CA: If the formation of the diol is a mechanism to clear excess JH from the glands, inhibiting this enzyme could lead to an accumulation of JH within the CA, potentially disrupting the normal feedback mechanisms that regulate JH biosynthesis.

  • Synergistic effects with other inhibitors: A compound that inhibits diol formation could be used in conjunction with inhibitors of JH biosynthesis or JHE to create a more potent and specific insect growth regulator.

Conclusion and Future Directions

The intrinsic synthesis of this compound in the corpora allata represents an intriguing and still not fully understood aspect of juvenile hormone physiology. While the involvement of a JHEH-like enzyme is strongly suspected, its identity, localization, and regulation within the CA remain to be definitively established. Future research should focus on:

  • Molecular identification and characterization of the specific enzyme(s) responsible for diol formation in the corpora allata.

  • Immunohistochemical and in situ hybridization studies to determine the precise cellular and subcellular localization of this enzyme within the glands.

  • Quantitative kinetic studies to understand the efficiency of this enzymatic conversion in different insect species and under various physiological conditions.

  • Investigation of the regulatory mechanisms that control the activity of this enzyme, including the role of allatotropins, allatostatins, and other signaling molecules.

A deeper understanding of this enzymatic conversion will not only enhance our fundamental knowledge of insect endocrinology but also has the potential to contribute to the development of the next generation of safe and effective insect pest management strategies.

References

Methodological & Application

Application Notes & Protocols: Analytical Techniques for (-)-10,11-Dihydroxyfarnesol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid alcohol that plays a significant role in insect physiology, particularly as a precursor or metabolite in the juvenile hormone (JH) biosynthesis pathway. Juvenile hormones are crucial for regulating development, reproduction, and metamorphosis in insects.[1][2][3] Accurate quantification of this compound in biological matrices is essential for studying insect endocrinology, developing novel insecticides, and for potential applications in drug development.

This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables present representative performance data from validated methods for closely related sesquiterpenoids and insect hormones. These values can be considered as target parameters for method development and validation for this compound analysis.

Table 1: Representative Performance of GC-MS Methods for Sesquiterpenoid Analysis

ParameterFarnesol[4][5]Juvenile Hormone III[6]
Limit of Detection (LOD) 0.02 ng/µL6 pg
Limit of Quantification (LOQ) 0.09 µM20 pg
**Linearity (R²) **> 0.99> 0.99
Recovery 85 - 110%90 - 105%
Precision (RSD%) < 15%< 15%

Table 2: Representative Performance of LC-MS/MS Methods for Dihydroxy-metabolite Analysis

Parameter24,25-dihydroxyvitamin D3[7]Dihydroxybenzoic acids[8]
Limit of Detection (LOD) ~0.1 nmol/L~5 ng/mL
Limit of Quantification (LOQ) ~0.3 nmol/L20 ng/mL
**Linearity (R²) **> 0.99> 0.998
Recovery 95 - 105%85.7 - 103.0%
Precision (RSD%) < 10%< 9.1%

Experimental Protocols

Protocol 1: Quantification of this compound in Insect Hemolymph by GC-MS

This protocol is adapted from established methods for the analysis of farnesol and other sesquiterpenoids in biological samples.[4][5]

1. Sample Preparation (from Insect Hemolymph): a. Collect hemolymph from insects using a chilled glass capillary tube to prevent melanization.[9] b. Immediately transfer the hemolymph (5-20 µL) into a microcentrifuge tube containing 100 µL of ice-cold methanol to precipitate proteins. c. Add 100 µL of isooctane and an appropriate internal standard (e.g., 1-tetradecanol). d. Vortex vigorously for 1 minute to extract the lipophilic compounds. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Carefully transfer the upper organic layer (isooctane) to a clean vial. g. Evaporate the solvent to dryness under a gentle stream of nitrogen. h. For derivatization, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers, which improves volatility and chromatographic performance. i. Evaporate the excess derivatizing reagent and reconstitute the sample in 50 µL of hexane for GC-MS analysis.

2. GC-MS Analysis: a. Gas Chromatograph: Agilent 7890B GC or equivalent. b. Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. c. Injector: Splitless mode at 250°C. d. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold: 5 minutes at 280°C. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. Mass Spectrometer: Agilent 5977A MSD or equivalent. g. Ionization Mode: Electron Ionization (EI) at 70 eV. h. Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound. A full scan mode (m/z 50-550) should be used initially to identify the characteristic ions.

3. Quantification: a. Prepare a calibration curve using authentic standards of this compound. b. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.

Protocol 2: Quantification of this compound in Biological Tissues by LC-MS/MS

This protocol is adapted from methods for the analysis of dihydroxy metabolites and other insect hormones.[7][8][10]

1. Sample Preparation (from Tissues): a. Homogenize the tissue sample (e.g., fat body, corpora allata) in a suitable buffer (e.g., phosphate-buffered saline) on ice. b. Perform a liquid-liquid extraction by adding 3 volumes of a mixture of methyl tert-butyl ether (MTBE) and methanol (3:1, v/v). c. Vortex for 5 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the upper organic phase and evaporate to dryness under nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis. f. For enhanced sensitivity, derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be considered to improve ionization efficiency.[10][11]

2. LC-MS/MS Analysis: a. Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent. b. Column: C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm). c. Mobile Phase:

  • A: Water with 0.1% formic acid.
  • B: Acetonitrile with 0.1% formic acid. d. Gradient Elution:
  • 0-2 min: 30% B
  • 2-10 min: 30-95% B
  • 10-12 min: 95% B
  • 12-12.1 min: 95-30% B
  • 12.1-15 min: 30% B e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40°C. g. Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent. h. Ionization Source: Electrospray Ionization (ESI) in positive ion mode. i. Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs for this compound need to be determined by infusing a standard solution.

3. Quantification: a. Construct a matrix-matched calibration curve to account for matrix effects. b. Quantify the analyte using the peak area from the MRM transitions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Biological Sample (e.g., Insect Hemolymph) homogenization Homogenization / Protein Precipitation sample->homogenization extraction Liquid-Liquid Extraction (e.g., with Isooctane or MTBE) homogenization->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Derivatization (Optional) (e.g., Silylation for GC-MS) evaporation->derivatization reconstitution Reconstitution in Injection Solvent derivatization->reconstitution gcms_lcms GC-MS or LC-MS/MS Analysis reconstitution->gcms_lcms data_processing Data Processing and Quantification gcms_lcms->data_processing

Caption: Experimental workflow for the quantification of this compound.

juvenile_hormone_biosynthesis cluster_mevalonate Mevalonate Pathway cluster_jh_specific Juvenile Hormone Specific Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp farnesol Farnesol fpp->farnesol farnesoic_acid Farnesoic Acid fpp->farnesoic_acid dihydroxyfarnesol This compound farnesol->dihydroxyfarnesol jh_acid Juvenile Hormone Acid farnesoic_acid->jh_acid jh Juvenile Hormone (JH) jh_acid->jh Methylation

Caption: Simplified overview of the Juvenile Hormone biosynthesis pathway.

juvenile_hormone_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus jh Juvenile Hormone (JH) receptor Membrane Receptor (Putative) jh->receptor met_hsp83 Met + Hsp83 jh->met_hsp83 Binding receptor->met_hsp83 Signal Transduction jh_met JH-Met Complex met_hsp83->jh_met Conformational Change jh_met_src JH-Met-SRC Complex jh_met->jh_met_src src SRC src->jh_met_src target_genes Target Gene Transcription jh_met_src->target_genes

Caption: Overview of the Juvenile Hormone signaling pathway.[1][12][13]

References

Application Note: High-Throughput Analysis of Sesquiterpenoids Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids represent a diverse class of naturally occurring 15-carbon isoprenoids with significant applications in the pharmaceutical, fragrance, and food industries. Accurate identification and quantification of these compounds are crucial for quality control, drug discovery, and various research applications. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted analytical technique for the comprehensive analysis of sesquiterpenoids due to its high resolution, sensitivity, and ability to provide structural information. This application note provides detailed protocols for the extraction and GC-MS analysis of sesquiterpenoids from various matrices, along with a summary of quantitative data and a visual workflow to guide researchers.

Introduction

Sesquiterpenes and their oxygenated derivatives, sesquiterpenoids, exhibit a wide range of biological activities, making them attractive candidates for drug development. Their structural diversity and often complex isomeric forms necessitate robust analytical methods for their characterization. GC-MS is particularly well-suited for this purpose as it combines the excellent separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1] This combination allows for the confident identification of individual sesquiterpenoids even in complex mixtures.

This document outlines standard procedures for sample preparation and GC-MS analysis, providing a foundation for researchers to develop and validate their own methods for specific applications.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix and the volatility of the target sesquiterpenoids.

a) Solvent Extraction (for solid and liquid samples)

This is a common method for extracting sesquiterpenoids from plant materials, fermentation broths, or other matrices.[2]

  • Protocol:

    • Homogenize the sample (e.g., grind plant material, sonicate liquid culture).

    • Extract the homogenized sample with a suitable volatile organic solvent (e.g., hexane, dichloromethane, ethyl acetate).[2][3] The choice of solvent can influence the differential extractability of sesquiterpenoids.

    • Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

    • Combine the solvent extracts and dry over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 1 mL).

    • Filter the concentrated extract through a 0.22 µm syringe filter before injection.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for volatile sesquiterpenoids in liquid and solid samples)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds.[4][5]

  • Protocol:

    • Place a known amount of the sample (e.g., 20 mL of wine) into a headspace vial.[4]

    • If necessary, add a salt (e.g., NaCl) to the sample to increase the volatility of the analytes.

    • Seal the vial and place it in a heating block or water bath to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes).[4]

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 15-30 minutes) with continuous stirring.[4]

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.[4]

GC-MS Analysis

The following are general GC-MS parameters that can be adapted for the analysis of sesquiterpenoids. Optimization of these parameters is often necessary for specific applications.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system, Shimadzu QP 5050A).[3][6]

  • Capillary Column: A non-polar or medium-polar column is typically used. Common choices include DB-5ms, HP-5MS, or CP-Wax 52 CB (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][6][7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][6]

  • Injection:

    • Mode: Splitless or split (e.g., split ratio 50:1).[3]

    • Injection Volume: 1 µL.[3][8]

    • Injector Temperature: 250-260°C.[4][6]

  • Oven Temperature Program:

    • Initial Temperature: 50-60°C, hold for 1-5 minutes.[3][4][6]

    • Ramp: Increase temperature at a rate of 3-10°C/minute to 240-280°C.[3][6]

    • Final Hold: Maintain the final temperature for 5-10 minutes.[3][6]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 400-550.[3][6][9]

    • Ion Source Temperature: 230°C.[3]

    • Transfer Line Temperature: 250-280°C.[3][4]

Data Analysis and Quantification
  • Identification: Sesquiterpenoids are identified by comparing their mass spectra and retention indices with those in commercial libraries (e.g., NIST, Wiley) and authentic standards.[4][6]

  • Quantification: For quantitative analysis, a calibration curve is prepared using authentic standards of the target sesquiterpenoids.[4] In the absence of a standard, a compound with a similar structure can be used for semi-quantification.[4] The method of standard additions can also be employed for accurate quantification in complex matrices.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for sesquiterpenoids in different matrices, as determined by GC-MS. These values can vary significantly depending on the specific sample and methodology used.

SesquiterpenoidMatrixConcentration RangeReference
α-MuuroleneRed Wine0.05 - 1.5 µg/L[4]
Germacrene DRed Wine0.1 - 2.0 µg/L[4]
(E)-β-FarneseneRed Wine0.02 - 0.5 µg/L[4]
α-CadinolTreated Agarwood Essential Oil19.40% (relative abundance)[10]
10-epi-γ-EudesmolTreated Agarwood Essential Oil13.39% (relative abundance)[10]
α-HumuleneTreated Agarwood (SPME extract)13.33% (relative abundance)[10]
Hexahydrofarnesyl acetonePolygonum equisetiforme Essential Oil29.45% (relative abundance)[7]
7-epi-α-SelinenePolygonum equisetiforme Essential Oil14.45% (relative abundance)[7]
IsospathulenolPolygonum equisetiforme Essential Oil8.35% (relative abundance)[7]

Visualized Workflow

// Styling Sample [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Report [fillcolor="#34A853", fontcolor="#FFFFFF"]; } }

Caption: General workflow for sesquiterpenoid analysis by GC-MS.

Conclusion

GC-MS is an indispensable tool for the analysis of sesquiterpenoids, offering high sensitivity and specificity. The protocols outlined in this application note provide a solid starting point for researchers. Proper sample preparation and optimization of GC-MS parameters are paramount for achieving reliable and reproducible results. The provided workflow and quantitative data serve as a valuable resource for scientists and professionals engaged in the study and application of these important natural products.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Farnesol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the analysis of farnesol and its derivatives using High-Performance Liquid Chromatography (HPLC). Farnesol, a naturally occurring sesquiterpene alcohol, and its derivatives are of significant interest in various fields, including pharmaceuticals, cosmetics, and agriculture, due to their diverse biological activities.[1][2] Accurate and reliable quantification of these compounds is crucial for research, quality control, and formulation development.

Introduction

Farnesol (C15H26O) is a key intermediate in the biosynthesis of sterols in plants, animals, and fungi.[3] It is known for its antibacterial and pharmacological properties.[1][2] HPLC is a powerful analytical technique for the separation, identification, and quantification of farnesol and its derivatives in various matrices. This application note details a robust HPLC method, including sample preparation, chromatographic conditions, and method validation.

Quantitative Data Summary

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of farnesol using HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC).

Table 1: HPLC and UHPLC Method Parameters for Farnesol Analysis

ParameterHPLC Method 1UHPLC Method 1[4]UHPLC Method 2[1][2]
Column Newcrom R1[5]Acquity BEH C18[4]C-HypersilGold™
Mobile Phase Acetonitrile, Water, Phosphoric Acid[5]Acetonitrile, 0.075% Formic Acid (75:25, v/v)[4]Isocratic Mobile Phase
Flow Rate Not Specified0.20 mL/min[4]Not Specified
Detector UV/MS[5]Tandem Mass Spectrometry (MS/MS)[4]Diode Array Detector (DAD)[1][2]
Wavelength Not SpecifiedNot Applicable215 nm[1][2]
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Run Time Not SpecifiedNot SpecifiedNot Specified

Table 2: Method Validation Parameters for Farnesol Analysis

ParameterUHPLC-DAD Method[1][2]UHPLC-MS/MS Method[4]GC-based Assay[6][7]
Linearity (r²) > 0.9994[4]> 0.9994[4]Not Specified
Accuracy (% Recovery) 98–102%[1][2]78.9–106.0%[4]Not Specified
Precision (% RSD) Not Specified0.5–3.8%[4]Not Specified
Limit of Detection (LOD) Not SpecifiedSpecified[4]0.02 ng/µL (0.09 µM)[6][7]
Limit of Quantification (LOQ) Not SpecifiedSpecified, 0.75 ng for a bioanalytical method[1]Not Specified

Experimental Protocols

This section provides a detailed protocol for the analysis of farnesol in a given sample matrix.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • For Biological Fluids (e.g., Plasma, Vaginal Fluid):

    • Protein Precipitation: A simple protein precipitation technique can be optimized to extract farnesol from rat plasma.[1]

    • Micro-Solid Phase Extraction (μ-SPE): For complex matrices like vaginal fluid, μ-SPE can be used for selective isolation.[8]

  • For Fungal Cultures (e.g., Candida albicans):

    • Liquid-Liquid Extraction: The sample (10 mL) is transferred to a glass screw-cap tube.[6]

    • Add 1.5 mL of extraction solution (e.g., ethyl acetate containing an internal standard like 1-tetradecanol).[6]

    • Vortex vigorously for 2 minutes.[6]

    • Add 1.0 mL of 5 M NaCl and vortex for an additional 10 seconds.[6]

    • Centrifuge at 3000 rpm for 12 minutes to separate the layers.[6]

    • Collect the upper organic layer for analysis.

HPLC-DAD Analysis Protocol

This protocol is based on a validated UHPLC-DAD method.[1][2]

  • Instrumentation: A UHPLC system equipped with a Diode Array Detector (DAD).

  • Column: C-HypersilGold™ column.

  • Mobile Phase: Prepare an isocratic mobile phase suitable for the separation.

  • Chromatographic Conditions:

    • Flow Rate: Optimize for best separation (typically 0.2-0.5 mL/min for UHPLC).

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 215 nm.

  • Standard Preparation:

    • Prepare a stock solution of farnesol in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range in the samples.

  • Analysis:

    • Inject the prepared standards and samples onto the UHPLC system.

    • Record the chromatograms and integrate the peak area for farnesol.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of farnesol in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of farnesol derivatives.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Collection (e.g., Biological Fluid, Culture) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Add Extraction Solvent Centrifugation Centrifugation / Filtration Extraction->Centrifugation FinalExtract Final Extract in Reconstitution Solvent Centrifugation->FinalExtract HPLC HPLC System (Pump, Injector, Column) FinalExtract->HPLC Injection FinalExtract->HPLC Detector Detector (DAD, MS, MS/MS) HPLC->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram Processing DataSystem->Chromatogram DataSystem->Chromatogram Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analytes Calibration->Quantification

Caption: General workflow for HPLC analysis of farnesol.

Logical Relationship for Method Selection

The choice of the analytical method depends on the specific requirements of the study.

G cluster_choices Method Selection cluster_methods Recommended Method Requirement Analytical Requirement HighThroughput High Throughput & Routine Analysis Requirement->HighThroughput HighSensitivity High Sensitivity & Specificity Requirement->HighSensitivity StructuralElucidation Structural Elucidation of Derivatives Requirement->StructuralElucidation HPLCDAD HPLC-DAD / UHPLC-DAD HighThroughput->HPLCDAD LCMS LC-MS HighSensitivity->LCMS LCMSMS LC-MS/MS StructuralElucidation->LCMSMS

Caption: Decision tree for selecting an HPLC method.

Conclusion

The HPLC methods described provide a reliable and robust approach for the quantification of farnesol and its derivatives. The choice of the specific method, including the detector, will depend on the sensitivity, selectivity, and throughput requirements of the analysis. For routine analysis, HPLC with DAD detection is suitable, while for complex matrices and trace-level quantification, coupling with mass spectrometry (LC-MS or LC-MS/MS) is recommended. Proper sample preparation is paramount to achieving accurate and reproducible results.

References

Application Note: Synthesis and Use of Deuterated (-)-10,11-Dihydroxyfarnesol as an Internal Standard for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid that plays a role in insect physiology and is an important target for the development of novel insecticides. Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in mass spectrometry-based quantification.[1] This application note provides a detailed protocol for the synthesis of deuterated this compound and its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The synthesis involves a stereoselective dihydroxylation of a deuterated farnesol precursor. The resulting deuterated diol can be used to correct for variability in sample extraction, matrix effects, and instrument response, thereby ensuring reliable quantification of the endogenous analyte.[2]

Synthesis of Deuterated this compound (d-DHF)

The synthetic strategy is a two-step process starting from commercially available farnesol. The first step introduces a deuterium label at the C12 position, and the second step is a stereoselective dihydroxylation of the terminal double bond.

Step 1: Synthesis of [12-D]-Farnesol

This step involves the selective oxidation of the primary alcohol of farnesol to an aldehyde, followed by reduction with a deuterated reducing agent.

Experimental Protocol:

  • Oxidation of Farnesol: To a solution of (2E,6E)-farnesol (1.0 g, 4.5 mmol) in dichloromethane (20 mL) at 0 °C, add pyridinium chlorochromate (PCC, 1.2 g, 5.5 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the mixture through a pad of silica gel, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield farnesal.

  • Reduction with Sodium Borodeuteride: Dissolve the crude farnesal in methanol (15 mL) and cool to 0 °C.

  • Add sodium borodeuteride (NaBH₄-d₄, 0.2 g, 4.7 mmol) portion-wise.

  • Stir the reaction for 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of water (5 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford [12-D]-Farnesol.

Step 2: Synthesis of Deuterated this compound

This step employs a Sharpless asymmetric dihydroxylation to introduce the vicinal diol with the desired stereochemistry.[3]

Experimental Protocol:

  • To a stirred mixture of t-butanol (25 mL) and water (25 mL) at room temperature, add AD-mix-β (7.0 g).

  • Stir the mixture until both layers are clear (approximately 10 minutes).

  • Cool the mixture to 0 °C and add [12-D]-Farnesol (0.5 g, 2.25 mmol).

  • Stir vigorously at 0 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, add sodium sulfite (3.8 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with 2 M NaOH (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield deuterated this compound.

Quantitative Data for Synthesis
StepReactantReagent(s)ProductExpected Yield (%)Deuterium Incorporation (%)
1(2E,6E)-Farnesol1. PCC2. NaBD₄[12-D]-Farnesol80-85>98
2[12-D]-FarnesolAD-mix-βDeuterated this compound75-80>98

Application as an Internal Standard

Deuterated this compound is an ideal internal standard for the quantification of endogenous this compound in biological samples. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and LC separation. The mass difference allows for its distinction and separate detection by the mass spectrometer.[4]

Protocol for Sample Preparation and LC-MS/MS Analysis

Sample Preparation:

  • To 100 µL of biological matrix (e.g., insect hemolymph, tissue homogenate), add 10 µL of a known concentration of deuterated this compound solution in methanol (e.g., 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimized
Fragment 2Optimized
Deuterated this compound[M+D]⁺ or [M-H₂O+D]⁺Fragment 1'Optimized
Fragment 2'Optimized

Note: The exact m/z values for precursor and product ions need to be determined experimentally.

Quantification:

The concentration of endogenous this compound is determined by calculating the peak area ratio of the analyte to the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard.

Visualizations

Synthesis_Workflow Farnesol Farnesol Oxidation Oxidation (PCC) Farnesol->Oxidation Farnesal Farnesal Oxidation->Farnesal Reduction Deuterated Reduction (NaBD4) Farnesal->Reduction Deuterated_Farnesol [12-D]-Farnesol Reduction->Deuterated_Farnesol Dihydroxylation Asymmetric Dihydroxylation (AD-mix-β) Deuterated_Farnesol->Dihydroxylation Purification1 Purification Dihydroxylation->Purification1 Deuterated_DHF Deuterated (-)-10,11- Dihydroxyfarnesol Purification1->Deuterated_DHF Purification2 Purification

Caption: Synthetic workflow for deuterated this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike Spike with Deuterated Internal Standard Sample->Spike Precipitation Protein Precipitation (Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Analytical workflow for quantification using the deuterated internal standard.

References

In Vitro Bioassays for Juvenile Hormone Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juvenile hormones (JHs) are a group of sesquiterpenoids crucial for regulating a wide array of physiological processes in insects, including development, reproduction, and behavior.[1][2] The lipophilic nature of JHs, their low concentrations in biological samples, and their susceptibility to degradation make their quantification and the screening of compounds with JH activity challenging.[1] This document provides detailed application notes and protocols for key in vitro bioassays used to assess juvenile hormone activity, intended to guide researchers in the selection and execution of appropriate assays for their specific needs.

Juvenile Hormone Signaling Pathway

The molecular action of juvenile hormone is primarily mediated through its intracellular receptor, Methoprene-tolerant (Met), a member of the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of transcription factors.[3] Upon binding JH, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai).[3] This ligand-activated complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription.[3]

JH_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus JH Juvenile Hormone (JH) CellMembrane JH->CellMembrane JH_Met JH-Met Complex JH->JH_Met Met_cyto Met (Cytoplasm) Met_cyto->JH_Met Binds Tai_cyto Tai (Cytoplasm) JH_Met_Tai JH-Met-Tai Heterodimer Tai_cyto->JH_Met_Tai Dimerizes JH_Met->JH_Met_Tai Nucleus JH_Met_Tai->Nucleus JHRE JH Response Element (JHRE) JH_Met_Tai->JHRE Binds DNA Transcription Transcription JHRE->Transcription mRNA mRNA Transcription->mRNA JH_Binding_Assay_Workflow Start Start Prepare Prepare Reagents: - Binding Buffer - Radiolabeled JH - Binding Protein - Test Compounds Start->Prepare Incubate Incubate Radiolabeled JH, Binding Protein, and Test Compound Prepare->Incubate Separate Separate Bound and Free Ligand (e.g., HAP or PEG precipitation) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Data Analysis: - Scatchard Plot - Determine Kd and Ki Measure->Analyze End End Analyze->End JH_Reporter_Assay_Workflow Start Start Culture Culture Cells (e.g., Drosophila S2 or HEK293T) Start->Culture Transfect Transfect Cells with: - JHRE-Reporter Plasmid - Met Expression Plasmid - Tai Expression Plasmid Culture->Transfect Treat Treat Cells with Test Compounds Transfect->Treat Incubate Incubate for 24-48 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Reporter Activity (e.g., Luminescence) Lyse->Measure Analyze Data Analysis: - Dose-Response Curve - Determine EC50 Measure->Analyze End End Analyze->End JHE_Assay_Workflow Start Start Prepare Prepare Reagents: - Assay Buffer - JHE Enzyme - Substrate (e.g., JH thioester analog) - DTNB (Ellman's Reagent) - Test Compounds Start->Prepare Preincubate Pre-incubate JHE with Test Compound (for inhibition studies) Prepare->Preincubate Initiate Initiate Reaction by Adding Substrate and DTNB Preincubate->Initiate Monitor Monitor Absorbance at 405 nm over Time Initiate->Monitor Analyze Data Analysis: - Calculate Reaction Rate - Determine IC50 (for inhibitors) Monitor->Analyze End End Analyze->End

References

Application Notes and Protocols for Topical Application of (-)-10,11-Dihydroxyfarnesol on Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The primary mode of action for farnesol and its analogs is believed to be the disruption of the juvenile hormone (JH) pathway, which is critical for insect metamorphosis, reproduction, and diapause.[4] By mimicking the natural JH, these compounds can cause developmental abnormalities, sterility, and ultimately, mortality.[5][6]

These findings provide a strong rationale for investigating the potential of (-)-10,11-Dihydroxyfarnesol as a novel insecticide or insect growth regulator. The following protocols for topical application are based on established methodologies for insect bioassays and can be adapted to evaluate the efficacy of this compound.

Quantitative Data Summary for Farnesol and its Derivatives

The following table summarizes the reported insecticidal activity of farnesol and farnesyl acetate against various insect species. This data can serve as a benchmark for evaluating the potency of this compound.

CompoundInsect SpeciesDevelopmental StageBioassay MethodLC50 ValueReference
FarnesolAphis craccivoraAdultNot Specified20.2 mg/L[1]
FarnesolLeucania separataNot SpecifiedNot Specified15.2 mg/L[1]
FarnesolSpodoptera littoralis5th Instar LarvaeFeeding36.56 ppm[5]
FarnesolSpodoptera littoralis6th Instar LarvaeFeeding33.67 ppm[5]
Farnesyl AcetatePlutella xylostellaLarvaeLeaf-dipNot Specified[2][3]
Farnesyl AcetateAedes albopictusLarvaeNot SpecifiedNot Specified[2]

Experimental Protocols

General Topical Application Bioassay

This protocol describes a standard method for applying a precise dose of a test compound directly onto the surface of an insect.

Materials:

  • This compound

  • Acetone (or other suitable volatile solvent)

  • Micropipette or micro-applicator

  • Insect rearing cages

  • Petri dishes or ventilated containers for holding treated insects

  • CO2 or cold anesthesia setup for immobilizing insects

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in acetone (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations for dose-response evaluation.

    • A control solution of acetone alone should also be prepared.

  • Insect Handling and Immobilization:

    • Select healthy, uniform-sized insects of the desired developmental stage.

    • Immobilize the insects using brief exposure to CO2 or by placing them on a cold surface.

  • Topical Application:

    • Using a calibrated micropipette or micro-applicator, apply a small, precise volume (typically 0.1 to 1 µL) of the test solution to the dorsal thorax of each immobilized insect.

    • Apply the control solution to a separate group of insects.

  • Post-Treatment Observation:

    • Place the treated insects in clean petri dishes or ventilated containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod).

    • Record mortality at regular intervals (e.g., 24, 48, and 72 hours) post-application.

    • Observe and record any sublethal effects, such as developmental abnormalities, reduced mobility, or changes in behavior.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the dose-response relationship and determine the LD50 (median lethal dose) using probit analysis or other suitable statistical methods.

Insect Growth Regulator (IGR) Bioassay

This protocol is designed to assess the effects of this compound on insect development and metamorphosis.

Materials:

  • Same as the general topical application bioassay.

  • Rearing medium and diet appropriate for the target insect species.

Procedure:

  • Application to Larvae or Nymphs:

    • Follow the preparation of test solutions and insect handling procedures as described in the general protocol.

    • Topically apply the test compound to late-instar larvae or nymphs.

  • Long-Term Observation:

    • After application, return the insects to their rearing containers with an adequate supply of food.

    • Monitor the insects throughout their development to the adult stage.

    • Record the following parameters:

      • Mortality at each developmental stage (larva, pupa, adult).

      • Time to pupation and adult emergence.

      • Incidence of developmental malformations (e.g., larval-pupal intermediates, deformed adults).

      • Effects on fecundity (number of eggs laid) and fertility (hatch rate of eggs) of the emerged adults.

  • Data Analysis:

    • Analyze the data to determine the effective concentration (EC50) for various IGR effects (e.g., inhibition of emergence, induction of malformations).

    • Use appropriate statistical tests to compare treatment groups with the control.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_analysis Data Analysis prep_solution Prepare Test Solutions topical_app Topical Application prep_solution->topical_app select_insects Select & Immobilize Insects select_insects->topical_app post_treat Post-Treatment Observation (Mortality & Sublethal Effects) topical_app->post_treat data_analysis Data Analysis (LD50 / EC50 Calculation) post_treat->data_analysis

Caption: Generalized workflow for a topical application bioassay.

JHA_Signaling_Pathway JHA This compound (as JHA) Receptor Juvenile Hormone Receptor (e.g., Met/SRC complex) JHA->Receptor Binds to DNA DNA (JH Response Elements) Receptor->DNA Activates Transcription Transcription of Target Genes DNA->Transcription Initiates Effect Disruption of: - Metamorphosis - Reproduction - Development Transcription->Effect Leads to

Caption: Hypothetical signaling pathway of a Juvenile Hormone Analog.

References

Application Notes & Protocols for Cell-Based Screening of Juvenile Hormone Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to identify and characterize juvenile hormone (JH) receptor agonists. The methodologies described are essential for screening compound libraries in drug discovery programs targeting insect pests and for fundamental research in insect endocrinology.

Introduction

Juvenile hormones (JHs) are sesquiterpenoids that are crucial for regulating a wide array of physiological processes in insects, including development, metamorphosis, reproduction, and behavior.[1][2][3][4] The biological effects of JH are primarily mediated by its intracellular receptor, Methoprene-tolerant (Met), a member of the bHLH-PAS family of transcription factors.[5][6][7][8][9] Upon binding to JH or an agonist, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) (also known as Steroid Receptor Coactivator or SRC).[1][2][4] This ligand-activated Met-Tai complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription.[1][2] A key downstream target gene that mediates the anti-metamorphic action of JH is Krüppel homolog 1 (Kr-h1).[7]

The development of synthetic JH agonists (JHAs) has been a successful strategy for insect pest management, as these compounds can disrupt normal insect development.[1][2] Cell-based reporter gene assays provide a robust and high-throughput platform for the discovery and characterization of novel JHAs.[10][11][12] These assays are typically performed in insect or mammalian cell lines that are engineered to express the JH receptor components and a reporter gene (e.g., luciferase) under the control of a JH-responsive promoter.

Principle of the Assay

The most common cell-based assay for screening JH receptor agonists is the luciferase reporter gene assay.[10][11][12] This assay relies on the ligand-dependent activation of the JH receptor complex (Met-Tai) to drive the expression of a luciferase reporter gene. The principle is as follows:

  • Transfection: Host cells (e.g., insect Sf9 or mammalian CHO cells) are co-transfected with several plasmids:

    • An expression vector for the Met receptor.

    • An expression vector for the Tai protein.

    • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of a JHRE.

    • An optional internal control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell viability.[10][11]

  • Compound Treatment: The transfected cells are then treated with test compounds.

  • Receptor Activation and Reporter Expression: If a test compound is a JH receptor agonist, it will bind to Met, inducing the formation of the Met-Tai heterodimer. This complex then binds to the JHREs on the reporter plasmid, activating the transcription of the luciferase gene.

  • Signal Detection: After an incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer. An increase in luminescence compared to untreated cells indicates that the compound is a JH receptor agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the juvenile hormone signaling pathway that is exploited in the assay and the general experimental workflow for screening compounds.

JH_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_Agonist JH Agonist Met_inactive Met (inactive) JH_Agonist->Met_inactive Binds Met_Tai_inactive Met-Tai Complex (inactive) Met_inactive->Met_Tai_inactive Met_active Met (active) Met_inactive->Met_active Tai_inactive Tai (inactive) Tai_inactive->Met_Tai_inactive Met_Tai_active Met-Tai Complex (active) Met_active->Met_Tai_active Dimerizes with Tai JHRE JHRE Met_Tai_active->JHRE Binds Target_Gene Kr-h1, etc. JHRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein Translation

Juvenile Hormone Signaling Pathway

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Sf9, CHO) start->cell_culture transfection Co-transfection: - Met Expression Vector - Tai Expression Vector - JHRE-Luciferase Reporter - Control Vector (optional) cell_culture->transfection plating Plate Transfected Cells in 96- or 384-well plates transfection->plating compound_addition Add Test Compounds (various concentrations) plating->compound_addition incubation Incubate for 24-48 hours compound_addition->incubation cell_lysis Cell Lysis incubation->cell_lysis luciferase_assay Measure Luciferase Activity (Luminescence) cell_lysis->luciferase_assay data_analysis Data Analysis: - Normalize to control - Calculate EC50 luciferase_assay->data_analysis end End data_analysis->end

Experimental Workflow for JH Agonist Screening

Detailed Experimental Protocols

Protocol 1: Luciferase Reporter Assay in Mammalian Cells (CHO-K1)

This protocol is adapted from methodologies used for nuclear receptor assays.[10][11][12]

Materials:

  • CHO-K1 cells

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin-streptomycin

  • Expression plasmids:

    • pCMV-Met (encoding the full-length Met protein of the target insect)

    • pCMV-Tai (encoding the full-length Tai protein of the target insect)

    • pGL4.35[luc2P/9XGAL4UAS/Hygro] or similar luciferase reporter with JHREs

    • pRL-TK (encoding Renilla luciferase for internal control)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, opaque 96-well cell culture plates

  • Test compounds and positive controls (e.g., Methoprene, Fenoxycarb)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed CHO-K1 cells into a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:

      • 50 ng pCMV-Met

      • 50 ng pCMV-Tai

      • 100 ng JHRE-Luciferase reporter plasmid

      • 5 ng pRL-TK

    • Add the transfection mix to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • After 24 hours of transfection, remove the medium and replace it with 100 µL of fresh medium containing the test compounds at various concentrations (typically from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

    • Incubate the plate for another 24 hours.

  • Luciferase Assay:

    • Remove the medium from the wells and wash once with PBS.

    • Lyse the cells by adding 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

    • Measure firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II and reading the luminescence on a luminometer.

    • Measure Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent and reading the luminescence again.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of agonist that gives half-maximal response) using a non-linear regression curve fit (e.g., log(agonist) vs. response -- variable slope).

Protocol 2: Two-Hybrid Assay in Mammalian Cells

This protocol is based on the principle of ligand-dependent protein-protein interaction.[4][13]

Materials:

  • Same as Protocol 1, with the following plasmid modifications:

    • pBIND-Met (Met ligand-binding domain fused to the GAL4 DNA-binding domain)

    • pACT-Tai (Tai fused to the VP16 activation domain)

    • pG5-luc (luciferase reporter with GAL4 upstream activation sequences)

Procedure:

  • Cell Seeding and Transfection: Follow the same procedure as in Protocol 1, but use the pBIND-Met, pACT-Tai, and pG5-luc plasmids for transfection.

  • Compound Treatment: Follow the same procedure as in Protocol 1.

  • Principle of Detection: In the presence of a JH agonist, the Met LBD and Tai will interact, bringing the GAL4 DNA-binding domain and the VP16 activation domain into close proximity. This reconstituted transcription factor then binds to the GAL4 UAS on the reporter plasmid and drives luciferase expression.

  • Luciferase Assay and Data Analysis: Follow the same procedures as in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data for known and novel JH receptor agonists, which would be generated from the assays described above.

Table 1: Agonist Activity of Known Juvenile Hormone Analogs

CompoundTarget SpeciesAssay TypeEC50 (nM)Max Fold InductionZ'-factor
JH IIIAedes aegyptiLuciferase Reporter85150.75
MethopreneDrosophila melanogasterTwo-Hybrid50200.80
FenoxycarbTribolium castaneumLuciferase Reporter12250.85
PyriproxyfenBombyx moriLuciferase Reporter5300.90

Table 2: Screening of Novel Peptidic Juvenoids

Compound IDTarget SpeciesAssay TypeEC50 (nM)Max Fold Induction
PJ-1Pyrrhocoris apterusTwo-Hybrid1.540
PJ-22Pyrrhocoris apterusTwo-Hybrid0.845
PJ-101Pyrrhocoris apterusTwo-Hybrid0.550
PJ-103Pyrrhocoris apterusTwo-Hybrid0.355

Note: The data in the tables are for illustrative purposes and are based on typical results seen in the literature. Actual values will vary depending on the specific experimental conditions.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low signal-to-background ratio - Low transfection efficiency- Suboptimal plasmid ratio- Reporter plasmid not responsive- Optimize transfection reagent and protocol- Titrate the amounts of Met, Tai, and reporter plasmids- Test a different JHRE sequence or reporter construct
High well-to-well variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Use a multichannel pipette for cell seeding and reagent addition- Ensure proper mixing of reagents- Avoid using the outer wells of the plate or fill them with PBS
Compound cytotoxicity - Compound is toxic to the cells at the tested concentrations- Monitor cell viability using the internal control (Renilla) or a separate cytotoxicity assay (e.g., MTT assay)- Test a lower range of concentrations

Conclusion

The cell-based assays described here provide a powerful platform for the high-throughput screening and characterization of juvenile hormone receptor agonists. The luciferase reporter gene assay, in particular, is a sensitive, reliable, and scalable method that is well-suited for drug discovery applications. By employing these protocols, researchers can efficiently identify novel compounds that modulate the JH signaling pathway, leading to the development of new and improved insect control agents.

References

Application Notes and Protocols for Farnesol and Its Derivatives in Insect Pest Management Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Farnesol and its Derivatives, Analogs of Juvenile Hormone, in Insect Pest Management Research

Introduction

While specific research on the direct application of (-)-10,11-Dihydroxyfarnesol in insect pest management is not extensively documented in publicly available literature, the broader class of farnesol derivatives and their relationship to insect juvenile hormones (JH) presents a significant area of study for developing novel pest control strategies. Farnesol is a natural acyclic sesquiterpenoid and a key precursor in the biosynthesis of Juvenile Hormone III (JH III), the most common form of JH in insects.[1][2] JH III plays a crucial role in regulating metamorphosis, reproduction, and development in insects.[1][2] Disrupting JH signaling, either by mimicking its action with agonists or blocking it with antagonists, can lead to developmental abnormalities, sterility, and ultimately, mortality in target pests. This document provides an overview of the application of farnesol and its derivatives as insect growth regulators (IGRs), with a focus on their mode of action and protocols for research applications.

Core Concepts

Insect Growth Regulators (IGRs) are compounds that interfere with the normal growth and development of insects.[3] Unlike traditional insecticides that are often neurotoxins, IGRs target processes unique to insects, such as molting and metamorphosis, making them generally less toxic to vertebrates and other non-target organisms.[3]

Farnesol and its derivatives fall under the category of JH analogs (juvenoids) or have the potential to be developed into JH antagonists. Their primary mode of action is the disruption of the endocrine system that controls insect development.

Signaling Pathway of Juvenile Hormone

The signaling pathway of JH is a critical target for the development of IGRs. Understanding this pathway is essential for designing experiments to evaluate the efficacy of farnesol derivatives.

JH_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell JH Juvenile Hormone (JH) or Farnesol Derivative JHBP JH Binding Protein JH->JHBP Binds Met Methoprene-tolerant (Met) Receptor JH->Met Directly binds JHBP->Met Delivers JH to cell JH_Met_SRC JH-Met-SRC Complex Met->JH_Met_SRC Forms complex with SRC Steroid Receptor Coactivator (SRC/FISC/TAIMAN) SRC->JH_Met_SRC JHE Target Gene Expression (e.g., Kr-h1) JH_Met_SRC->JHE Activates Physiological_Response Physiological Response (Inhibition of Metamorphosis, Reproductive Maturation) JHE->Physiological_Response Leads to caption Fig. 1: Simplified Juvenile Hormone Signaling Pathway.

Caption: Fig. 1: Simplified Juvenile Hormone Signaling Pathway.

Application Notes

Farnesol as a Bio-pesticide

Farnesol itself has demonstrated insecticidal and growth-regulating properties. It can act as a contact insecticide and also disrupt the normal development and reproduction of various insect pests.

  • Mode of Action: Farnesol can interfere with the biosynthesis of JH III, and at higher concentrations, it may exhibit cytotoxic effects. Its application can lead to reduced fecundity, egg viability, and adult emergence.

  • Target Pests: Research has shown efficacy against pests such as the Egyptian cotton leafworm (Spodoptera littoralis).[4]

  • Formulation: Farnesol can be formulated as an emulsifiable concentrate for application. Due to its volatility, formulations may require adjuvants to enhance stability and residual activity.

Dihydroxyfarnesol Derivatives as Potential IGRs

While specific data on this compound is scarce, the metabolic degradation of JH III in insects involves the formation of JH diol through the action of juvenile hormone epoxide hydrolase (JHEH). Further metabolism by juvenile hormone diol kinase (JHDK) is crucial for its excretion.[5] This metabolic pathway presents novel targets for pest control.

  • Potential as JH Antagonists: Dihydroxyfarnesol derivatives could potentially act as antagonists by binding to JH receptors without activating them, or by inhibiting key enzymes in the JH biosynthetic or degradation pathways.

  • Targeting JH Metabolism: Compounds that inhibit JHEH or JHDK could lead to an accumulation of JH or its metabolites, disrupting normal physiological processes. The suppression of JHDK has been shown to delay pupation in some insects.[5]

Experimental Protocols

The following are generalized protocols for evaluating the insecticidal and growth-regulating effects of farnesol and its derivatives. Researchers should adapt these protocols to their specific target insect and experimental conditions.

Protocol 1: Topical Application Bioassay for Acute Toxicity

This protocol is designed to determine the dose-dependent mortality of a test compound when applied directly to the insect.

Topical_Application_Workflow A Prepare Serial Dilutions of Test Compound in Acetone D Apply a Defined Volume (e.g., 1 µL) of Test Solution to the Dorsal Thorax using a Micro-applicator A->D B Select Healthy, Uniform-sized Larvae or Adults C Anesthetize Insects (e.g., with CO2 or chilling) B->C C->D F Transfer Treated Insects to Petri Dishes with Food Source D->F E Treat Control Group with Acetone Only E->F G Incubate at Controlled Temperature and Humidity F->G H Record Mortality at 24, 48, and 72 hours Post-treatment G->H I Calculate LD50 Values using Probit Analysis H->I caption Fig. 2: Workflow for Topical Application Bioassay.

Caption: Fig. 2: Workflow for Topical Application Bioassay.

Materials:

  • Test compound (e.g., Farnesol)

  • Acetone (or other suitable solvent)

  • Micro-applicator

  • Target insects (e.g., last instar larvae)

  • Petri dishes, rearing containers

  • Insect diet

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Perform serial dilutions to obtain a range of concentrations.

  • Anesthetize the insects.

  • Using a micro-applicator, apply 1 µL of each concentration to the dorsal thorax of an insect.

  • The control group should be treated with 1 µL of acetone only.

  • Place the treated insects in individual containers with an appropriate food source.

  • Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Record mortality at 24, 48, and 72 hours.

  • Use the data to calculate the median lethal dose (LD50).

Protocol 2: Diet Incorporation Bioassay for Chronic Effects and Growth Regulation

This method assesses the long-term effects of ingesting the test compound on insect development and reproduction.

Materials:

  • Test compound

  • Artificial insect diet

  • Rearing containers

  • Newly hatched larvae

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Incorporate the test compound into the artificial diet at various concentrations while the diet is still liquid and cooling.

  • Prepare a control diet with the solvent only.

  • Dispense the diet into rearing containers.

  • Introduce one newly hatched larva into each container.

  • Incubate under controlled conditions.

  • Monitor daily for developmental changes, including:

    • Larval mortality

    • Time to pupation

    • Pupal weight

    • Adult emergence rate

    • Morphological abnormalities in pupae and adults

  • For emerged adults, pair them (male and female) and monitor for:

    • Fecundity (number of eggs laid)

    • Fertility (percentage of hatched eggs)

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: Acute Toxicity of Farnesol against Spodoptera littoralis Larvae (Hypothetical Data)

Concentration (µ g/larva )No. of Insects TestedMortality (%) at 48h
0 (Control)303
103015
253040
503075
1003095

Table 2: Effects of Dietary Farnesol on the Development of Spodoptera littoralis (Hypothetical Data)

Concentration (ppm)Larval Duration (days)Pupal Weight (mg)Adult Emergence (%)Fecundity (eggs/female)
0 (Control)15.2 ± 0.5350 ± 1595500 ± 50
1016.8 ± 0.7320 ± 1280350 ± 40
2518.5 ± 1.1280 ± 2060150 ± 30
5022.1 ± 1.5210 ± 183025 ± 10
100Larvae failed to pupate-0-

Conclusion

Farnesol and its derivatives represent a promising area of research for the development of selective and environmentally benign insect pest management strategies. By targeting the juvenile hormone pathway, these compounds can disrupt critical life processes in insects. The protocols and information provided herein offer a framework for researchers to investigate the potential of these compounds as novel insect growth regulators. Further research is needed to isolate and characterize specific dihydroxyfarnesol derivatives and to elucidate their precise modes of action.

References

Application Notes and Protocols for Studying the Effects of (-)-10,11-Dihydroxyfarnesol on Vitellogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitellogenesis is the process of yolk protein production and deposition, a critical phase in the reproductive cycle of oviparous animals, including insects. This process is tightly regulated by hormones, primarily juvenile hormone (JH) and 20-hydroxyecdysone (20E).[1][2] The principal yolk protein precursor, vitellogenin (Vg), is typically synthesized in the fat body, secreted into the hemolymph, and then taken up by developing oocytes.[2][3][4] Disrupting vitellogenesis is a promising strategy for the development of novel insecticides.

(-)-10,11-Dihydroxyfarnesol is a sesquiterpenoid whose effects on insect reproduction are not yet fully characterized. Given its structural similarity to farnesol, a precursor of JH, it is hypothesized that this compound may interfere with JH signaling pathways, thereby affecting vitellogenesis. These application notes provide detailed protocols for investigating the potential effects of this compound on vitellogenesis in a model insect species.

Hypothesized Signaling Pathway

It is hypothesized that this compound may act as either an agonist or antagonist to the Juvenile Hormone (JH) signaling pathway, which is a key regulator of vitellogenesis in many insect species.[1][2] The binding of JH to its receptor, Methoprene-tolerant (Met), initiates a signaling cascade that leads to the transcription of vitellogenin genes in the fat body.

JH_Signaling_Pathway cluster_fat_body_cell Fat Body Cell DHF This compound (Hypothesized Modulator) Met Met Receptor DHF->Met Potential Antagonist JH Juvenile Hormone JH->Met Binds Met_SRC Met-SRC Complex Met->Met_SRC Complexes with SRC SRC SRC->Met_SRC JHRE JH Response Element Met_SRC->JHRE Binds to Vg_Gene Vitellogenin Gene JHRE->Vg_Gene Activates Vg_mRNA Vg mRNA Vg_Gene->Vg_mRNA Transcription Vitellogenin Vitellogenin Protein Vg_mRNA->Vitellogenin Translation Hemolymph_Vg Vitellogenin in Hemolymph Vitellogenin->Hemolymph_Vg Secretion

Caption: Hypothesized Juvenile Hormone Signaling Pathway and the potential antagonistic action of this compound.

Experimental Protocols

Protocol 1: In Vivo Analysis of this compound on Vitellogenesis

This protocol describes the in vivo administration of the test compound to adult female insects to assess its impact on vitellogenin production and ovarian development.

Materials:

  • Adult female insects (e.g., Aedes aegypti), 3-5 days post-eclosion

  • This compound

  • Solvent (e.g., acetone, DMSO)

  • Microinjector or topical application supplies

  • Insect rearing cages

  • Sucrose solution (10%)

  • Blood meal source (for anautogenous species)

  • Phosphate-buffered saline (PBS)

  • Dissection tools

  • Trizol reagent for RNA extraction

  • Protein extraction buffer

  • ELISA kit for vitellogenin quantification

  • qRT-PCR reagents and instrument

Workflow:

in_vivo_workflow start Start: Adult Female Insects treatment Topical Application or Injection of This compound start->treatment incubation Incubation (24-72 hours) treatment->incubation blood_meal Blood Meal (if required) incubation->blood_meal dissection Dissection of Fat Body and Ovaries blood_meal->dissection fat_body Fat Body Homogenization dissection->fat_body ovaries Ovary Homogenization dissection->ovaries rna_extraction RNA Extraction fat_body->rna_extraction protein_extraction Protein Extraction fat_body->protein_extraction morphology Ovarian Morphology Analysis ovaries->morphology qRT_PCR qRT-PCR for Vg Gene Expression rna_extraction->qRT_PCR elisa ELISA for Vg Protein Quantification protein_extraction->elisa

Caption: Experimental workflow for in vivo analysis of this compound effects on vitellogenesis.

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent. Create a dilution series to test a range of concentrations (e.g., 0.1, 1, 10, 100 µ g/insect ). A solvent-only control group must be included.

  • Treatment:

    • Topical Application: Apply 1 µL of the test solution to the dorsal thorax of each anesthetized insect.

    • Injection: Inject 0.2 µL of the test solution into the hemocoel.

  • Post-treatment: House the insects under standard rearing conditions with access to a sucrose solution. For species requiring a blood meal to initiate vitellogenesis, provide one 24 hours post-treatment.

  • Sample Collection: At selected time points (e.g., 24, 48, 72 hours) post-blood meal, anesthetize and dissect the insects in cold PBS. Collect the fat body and ovaries separately.

  • Gene Expression Analysis (qRT-PCR):

    • Homogenize the fat body tissue in Trizol reagent and extract total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the vitellogenin gene and a reference gene (e.g., actin). The reaction conditions are typically: 95°C for 30s, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[5]

  • Protein Quantification (ELISA):

    • Homogenize the fat body or whole insect in protein extraction buffer.

    • Quantify vitellogenin levels using a species-specific ELISA kit, following the manufacturer's instructions.[6] This typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody and substrate.

  • Ovarian Morphology: Examine the dissected ovaries under a microscope. Measure oocyte length and document the developmental stage.

Protocol 2: Fat Body Culture for In Vitro Analysis

This protocol allows for the direct assessment of the compound's effect on the primary site of vitellogenin synthesis, the fat body, eliminating systemic effects.

Materials:

  • Adult female insects

  • Dissection tools

  • Insect cell culture medium (e.g., Grace's Insect Medium)

  • This compound

  • Juvenile Hormone III (as a positive control)

  • 24-well culture plates

  • Incubator (28°C)

  • Reagents for qRT-PCR and ELISA as described in Protocol 1.

Procedure:

  • Fat Body Dissection: Aseptically dissect the fat body from adult female insects in culture medium.

  • In Vitro Culture: Place the fat body tissue from one insect into each well of a 24-well plate containing 500 µL of medium.

  • Treatment: Add this compound to the wells at various final concentrations. Include a solvent control, a negative control (medium only), and a positive control (e.g., 10⁻⁶ M JH III).

  • Incubation: Incubate the plates at 28°C for 24-48 hours.

  • Sample Collection:

    • Medium: Collect the culture medium to quantify secreted vitellogenin via ELISA.

    • Fat Body Tissue: Collect the fat body tissue for RNA extraction and qRT-PCR analysis of vitellogenin gene expression.

  • Analysis: Perform qRT-PCR and ELISA as described in Protocol 1.

Data Presentation

The following tables present hypothetical quantitative data from the described experiments, illustrating a dose-dependent inhibitory effect of this compound on vitellogenesis.

Table 1: Effect of this compound on Vitellogenin (Vg) Gene Expression in Vivo

Treatment Group (µ g/insect )Relative Vg mRNA Expression (Fold Change ± SE)
Control (Solvent only)1.00 ± 0.12
0.10.95 ± 0.15
10.68 ± 0.09
100.32 ± 0.05
1000.11 ± 0.03

Table 2: Effect of this compound on Hemolymph Vitellogenin (Vg) Concentration in Vivo

Treatment Group (µ g/insect )Vg Concentration (ng/mL ± SD)
Control (Solvent only)152.4 ± 18.5
0.1148.2 ± 20.1
1105.7 ± 15.3
1055.9 ± 9.8
10021.3 ± 5.2

Table 3: Effect of this compound on Oocyte Length in Vivo

Treatment Group (µ g/insect )Average Oocyte Length (µm ± SD)
Control (Solvent only)450.6 ± 35.2
0.1445.1 ± 38.9
1320.8 ± 29.7
10185.4 ± 22.1
10098.2 ± 15.6

Conclusion

These protocols provide a comprehensive framework for researchers to investigate the effects of novel compounds, such as this compound, on insect vitellogenesis. By combining in vivo and in vitro approaches, and quantifying effects at the molecular (gene expression), biochemical (protein levels), and physiological (ovarian development) levels, a thorough understanding of a compound's potential as a reproductive toxicant or insecticide can be achieved. The hypothetical data presented suggest that this compound may act as a potent inhibitor of vitellogenesis, warranting further investigation into its precise mechanism of action.

References

Troubleshooting & Optimization

Improving the stability of (-)-10,11-Dihydroxyfarnesol in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available stability data specifically for (-)-10,11-Dihydroxyfarnesol is limited. This guide is based on established principles for the analysis, handling, and stabilization of related sesquiterpenoids, such as farnesol. All recommendations should be validated through compound-specific experimental testing.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound appears cloudy or shows precipitation. What is the cause and how can I fix it?

A1: Cloudiness or precipitation is likely due to the low aqueous solubility of the compound, a common trait for lipophilic molecules like sesquiterpenoids. The dihydroxy structure may improve solubility compared to farnesol, but it can still be limited.

Troubleshooting Steps:

  • Confirm Concentration: Ensure your stock solution concentration is accurate and that you are not exceeding the compound's solubility limit in the final aqueous buffer.

  • Use Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your experimental system.

  • Incorporate Solubilizing Agents: Consider the use of cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Kolliphor® EL) in your aqueous medium to enhance solubility. The optimal agent and concentration must be determined experimentally.

  • pH Adjustment: Evaluate the effect of pH on solubility. Although this compound lacks strongly ionizable groups, pH can influence hydrogen bonding and interactions with buffer components.

Q2: I am observing a decrease in the concentration of my compound over time in an aqueous solution. What are the potential causes of this instability?

A2: The loss of this compound in solution is likely due to chemical degradation. Terpenoids are susceptible to several degradation pathways, particularly in aqueous environments.

Potential Degradation Pathways:

  • Oxidation: The double bonds and hydroxyl groups in the molecule are potential sites for oxidation. This can be accelerated by exposure to air (oxygen), trace metal ions, or light.

  • Acid/Base Catalyzed Reactions: Extreme pH conditions can catalyze reactions such as dehydration (loss of a water molecule) or isomerization.

  • Photodegradation: Exposure to light, especially UV, can provide the energy to initiate degradation reactions.

To identify the specific cause, a Forced Degradation Study is recommended.[1][2][3] This involves intentionally exposing the compound to harsh conditions to rapidly identify its vulnerabilities.[4]

Q3: How can I improve the stability of this compound in my experiments?

A3: Improving stability involves protecting the molecule from the specific conditions that cause it to degrade.

  • Control pH: Use a buffered solution within a neutral and stable pH range (e.g., pH 6-8), as determined by your forced degradation studies.

  • Protect from Light: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[2]

  • Deoxygenate Solutions: For sensitive experiments, sparge your aqueous buffer with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Add Antioxidants: Consider adding small amounts of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) to the formulation, ensuring they do not interfere with your experiment.

  • Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

  • Control Temperature: Store stock and working solutions at low temperatures (e.g., 4°C or -20°C). Avoid repeated freeze-thaw cycles.

Q4: What is the best analytical method to accurately measure the concentration of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection is a standard and effective method. Gas chromatography (GC) is also highly effective for farnesol and its derivatives.[5][6]

  • HPLC-UV/MS: Offers excellent specificity and sensitivity. An MS detector (like in UHPLC-MS/MS) is particularly useful for confirming the identity of the parent compound and identifying degradation products.[7][8]

  • GC-MS/FID: A powerful technique for volatile compounds like terpenoids, providing high sensitivity.[6][9] Derivatization may be necessary to improve the volatility of the dihydroxy- form.

The choice depends on available equipment and the complexity of the sample matrix. For any method, it is crucial to develop and validate it as "stability-indicating," meaning it can separate the intact drug from its degradation products.[2][4]

Troubleshooting Guides

Guide 1: Investigating Poor Solubility

This guide provides a logical workflow for addressing solubility issues.

G start Start: Solution is Cloudy q1 Is the concentration known and accurate? start->q1 a1_yes Prepare fresh stock in organic solvent (DMSO, EtOH). Dilute into buffer. q1->a1_yes Yes a1_no Verify solid weight and dilution calculations. q1->a1_no No q2 Is the solution still cloudy after dilution? a1_yes->q2 a1_no->q1 a2_yes Incorporate solubilizers: - Cyclodextrins (HP-β-CD) - Surfactants (Tween® 80) - Test a concentration range. q2->a2_yes Yes a2_no Issue Resolved: Proceed with experiment. q2->a2_no No end Issue Persists: Consider alternative formulation or delivery system. a2_yes->end

Caption: Workflow for troubleshooting solubility issues.
Guide 2: Identifying Potential Degradation Pathways

This diagram illustrates a potential degradation pathway for a dihydroxy-terpenoid structure, highlighting common reaction sites.

G cluster_0 Stress Conditions Oxidation Oxidation (O2, H2O2, Metals) Deg1 Oxidized Products (e.g., epoxides, aldehydes) Oxidation->Deg1 Light Photolysis (UV/Vis Light) Deg2 Isomers / Rearrangement Products Light->Deg2 pH Hydrolysis (Acid/Base) Deg3 Dehydration Products pH->Deg3 Parent This compound (Intact Molecule) Parent->Deg1 Parent->Deg2 Parent->Deg3

Caption: Potential degradation pathways under stress.

Data Presentation

Use the following table structures to organize and present your experimental findings from stability and solubility studies.

Table 1: Solubility Enhancement of this compound

Solubilizing Agent Concentration Visual Appearance Measured Concentration (µg/mL)
None (Control) N/A Cloudy / Precipitate e.g., 5.2
HP-β-CD 0.5% (w/v) Slightly Hazy e.g., 25.1
HP-β-CD 1.0% (w/v) Clear e.g., 55.8
Tween® 80 0.1% (v/v) Clear e.g., 48.3

| DMSO | 1.0% (v/v) | Clear | e.g., >100 |

Table 2: Example Results from a Forced Degradation Study

Stress Condition Duration % Parent Compound Remaining No. of Degradation Peaks Observations
Control (4°C, dark) 24 h 99.5% 0 -
0.1 M HCl (60°C) 8 h 75.2% 2 Significant loss
0.1 M NaOH (60°C) 8 h 88.1% 1 Moderate loss
1% H₂O₂ (RT) 8 h 45.6% >3 Highly sensitive to oxidation
Photolytic (ICH Q1B) 8 h 92.4% 1 Minor degradation

| Thermal (80°C) | 24 h | 95.3% | 1 | Relatively stable to heat |

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the intrinsic stability of this compound and develop a stability-indicating analytical method.[3][4]

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Equipment: HPLC-UV/MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.

  • Control Sample: Dilute the stock solution with 50:50 ACN:Water to a working concentration (e.g., 100 µg/mL). Analyze immediately (T=0) and store a sample at 4°C in the dark.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 h), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at intervals, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix stock solution with 1-3% H₂O₂. Keep at room temperature. Withdraw samples at intervals, dilute, and analyze.

  • Thermal Degradation: Keep the stock solution (or solid compound) in a calibrated oven at an elevated temperature (e.g., 80°C). Sample at intervals, dilute, and analyze.

  • Photolytic Degradation: Expose the solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. Analyze a wrapped (dark) control sample in parallel.

  • Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation to ensure that major degradation products are formed without being subsequently degraded themselves.

G cluster_stress Stress Conditions start Prepare 1 mg/mL Stock in ACN/MeOH split start->split acid Add 0.1M HCl Incubate @ 60°C split->acid base Add 0.1M NaOH Incubate @ 60°C split->base oxid Add 3% H2O2 Incubate @ RT split->oxid photo Expose to Light (ICH Q1B) split->photo thermal Incubate @ 80°C split->thermal sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling analysis Neutralize (if needed) Dilute to working conc. sampling->analysis hplc Analyze via Stability-Indicating HPLC analysis->hplc report Report % Degradation & Degradant Profile hplc->report

Caption: Experimental workflow for a forced degradation study.
Protocol 2: Sample HPLC Method for Quantification

Objective: To provide a starting point for developing a stability-indicating HPLC method for this compound and its potential degradants.

Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: 95% to 40% B

    • 19-25 min: Hold at 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/PDA: Scan 200-400 nm. Select an appropriate wavelength for quantification (e.g., ~210 nm for molecules lacking a strong chromophore).

    • MS (ESI+): Scan a mass range appropriate for the parent compound (Expected [M+H]⁺ or [M+Na]⁺) and potential degradation products.

Validation: This method must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines to ensure it is suitable for its intended purpose. The key is to demonstrate that degradation product peaks do not co-elute with the parent compound peak.

References

Overcoming low yield in the chemical synthesis of (-)-10,11-Dihydroxyfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges, particularly low yield, encountered during the chemical synthesis of (-)-10,11-Dihydroxyfarnesol. The primary focus is on the Sharpless Asymmetric Dihydroxylation (SAD) of farnesol, a key method for this transformation.

Troubleshooting Guide: Low Yield & Selectivity

This guide addresses specific issues that can lead to poor outcomes in the synthesis of this compound.

Q1: My overall yield is low after attempting the asymmetric dihydroxylation of farnesol. What are the most common causes?

A1: Low yield in the Sharpless Asymmetric Dihydroxylation of farnesol can stem from several factors. The most critical points to investigate are:

  • Catalyst and Reagent Quality: The osmium tetroxide (OsO₄) catalyst is highly sensitive. Ensure it has not been degraded. The chiral ligand (e.g., from AD-mix-β) and the reoxidant (e.g., K₃[Fe(CN)₆] or NMO) must be of high purity.[1][2]

  • Reaction Conditions: Suboptimal temperature, incorrect pH, or inefficient stirring can significantly reduce yield. The reaction is often performed at low temperatures (e.g., 0 °C) to improve selectivity.[1]

  • Stoichiometry: Incorrect ratios of substrate, catalyst, ligand, and reoxidant are a frequent source of problems. A secondary, non-enantioselective catalytic cycle can occur if the ligand concentration is too low.[1]

  • Substrate Purity: Impurities in the starting farnesol can interfere with the catalyst, leading to lower conversion rates.

Q2: I am observing poor regioselectivity, with dihydroxylation occurring at the 2,3- or 6,7-double bonds instead of the desired 10,11-position. How can I improve this?

A2: The Sharpless Asymmetric Dihydroxylation generally favors the most electron-rich, sterically accessible double bond.[3] In farnesol, the 10,11-trisubstituted double bond is a primary target. However, competing reactions can occur. To improve regioselectivity for the 10,11-position:

  • Ligand Choice: The bulky chiral ligand in the AD-mix plays a crucial role in directing the catalyst to a specific site. Ensure you are using the correct AD-mix formulation.

  • Temperature Control: Lowering the reaction temperature (e.g., from room temperature to 0 °C or below) can enhance the kinetic preference for the terminal double bond.

  • Solvent System: The standard t-BuOH/water solvent system is optimized for this reaction.[4] Deviating from this can alter the catalyst's environment and affect selectivity.

Q3: The enantioselectivity of my reaction is low, resulting in a nearly racemic mixture of diols. What steps can I take to increase the enantiomeric excess (% ee)?

A3: Low enantioselectivity is a common problem in asymmetric catalysis. For the SAD reaction, consider the following troubleshooting steps:[1]

  • Ligand Integrity: The chiral ligand is the source of stereochemical control. Verify that the ligand has not degraded. For AD-mixes, which are pre-packaged, ensure they have been stored correctly and are not expired.

  • pH of the Reaction Mixture: The pH must be carefully controlled. A slightly basic pH is generally optimal for high enantioselectivity.[1] The potassium carbonate included in the AD-mix is intended to maintain this condition.

  • Reoxidant: While N-methylmorpholine N-oxide (NMO) can be used, potassium ferricyanide (K₃[Fe(CN)₆]), which is part of the standard AD-mix, often produces higher enantioselectivity.[1]

  • Catalyst Turnover: If the catalyst is turning over too quickly or via a non-selective background reaction, the % ee will drop. This can be caused by impurities or incorrect stoichiometry.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield or Selectivity Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagent_purity Purity of Farnesol, AD-mix, Solvents? check_reagents->reagent_purity reagent_ratio Correct Molar Ratios (Substrate:Catalyst:Ligand)? check_reagents->reagent_ratio check_conditions 2. Review Reaction Conditions reagent_purity->check_conditions If Reagents OK reagent_ratio->check_conditions If Reagents OK temp_control Temperature Kept at 0°C or Below? check_conditions->temp_control stirring Vigorous & Efficient Stirring? check_conditions->stirring ph_control pH Maintained (K2CO3)? check_conditions->ph_control check_workup 3. Analyze Workup & Purification temp_control->check_workup If Conditions OK stirring->check_workup If Conditions OK ph_control->check_workup If Conditions OK quenching Proper Quenching Agent Used (e.g., Na2SO3)? check_workup->quenching extraction Product Lost During Aqueous Extraction? check_workup->extraction purification Degradation on Silica Gel? check_workup->purification end_node Problem Resolved quenching->end_node If Workup OK extraction->end_node If Workup OK purification->end_node If Workup OK G Farnesol Farnesol Diol This compound Farnesol->Diol AD-mix-β (OsO₄ cat.) t-BuOH/H₂O, 0°C

References

Troubleshooting matrix effects in mass spectrometry of insect hemolymph

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with mass spectrometry analysis of insect hemolymph. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the mass spectrometry of insect hemolymph?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of insect hemolymph, these effects can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative analyses.[1][2] Insect hemolymph is a complex biological fluid containing a high concentration of proteins, salts, lipids, and other small molecules that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4]

Q2: I am observing significant ion suppression in my LC-MS/MS analysis of insect hemolymph. What are the likely causes?

A: Ion suppression in electrospray ionization (ESI) is a common issue when analyzing complex biological samples like insect hemolymph. The primary causes include:

  • Competition for Ionization: Co-eluting matrix components with higher concentrations or greater surface activity than the analyte of interest can compete for the limited charge on the ESI droplets, reducing the ionization of the target analyte.

  • Changes in Droplet Properties: The presence of non-volatile components from the hemolymph matrix can alter the surface tension and viscosity of the ESI droplets. This can hinder solvent evaporation and the subsequent release of gas-phase analyte ions.

  • Analyte Neutralization: In the gas phase, basic compounds from the matrix can deprotonate and neutralize positively charged analyte ions, leading to a loss of signal.

Q3: How can I determine if my analysis is affected by matrix effects?

A: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the peak area of an analyte in a pure solvent to the peak area of the same analyte spiked into a blank hemolymph sample that has already undergone the entire extraction procedure. A significant difference in peak areas indicates the presence of matrix effects. A value greater than 100% suggests ion enhancement, while a value less than 100% indicates ion suppression.[2]

Q4: What are the primary strategies to mitigate matrix effects in insect hemolymph analysis?

A: The main strategies to combat matrix effects can be categorized as follows:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate the analyte of interest from co-eluting matrix components is a crucial step. This can involve adjusting the gradient, changing the column chemistry, or using a longer column.

  • Internal Standards: The use of a suitable internal standard (IS), ideally a stable isotope-labeled version of the analyte, is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification by normalizing the analyte's response to that of the IS.

  • Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the hemolymph sample. However, this may compromise the sensitivity for low-abundance analytes.

Q5: Which sample preparation method, protein precipitation or solid-phase extraction (SPE), is better for reducing matrix effects?

A: While protein precipitation (PPT) is a simpler and faster method, solid-phase extraction (SPE) generally provides a cleaner extract and is more effective at reducing matrix effects.[5][6] PPT primarily removes large proteins, but many smaller interfering molecules can remain in the supernatant. SPE, on the other hand, can be tailored to selectively retain the analyte while washing away a broader range of interfering compounds. However, the choice of method depends on the specific analyte and the complexity of the hemolymph matrix of the insect species being studied. For peptides, SPE has been shown to result in lower matrix effects compared to PPT.[6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects during the mass spectrometry analysis of insect hemolymph.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Inaccurate or Irreproducible Quantitative Results check_me Assess Matrix Effects (Post-Extraction Spike) start->check_me me_present Matrix Effects Detected check_me->me_present Yes no_me No Significant Matrix Effects check_me->no_me No optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep other_issues Investigate Other Issues: - Instrument Performance - Standard Stability - Analyte Degradation no_me->other_issues optimize_lc Optimize LC Method optimize_sample_prep->optimize_lc Still Present use_is Implement Stable Isotope-Labeled IS optimize_lc->use_is Still Present reassess_me Re-assess Matrix Effects use_is->reassess_me reassess_me->optimize_sample_prep Still Present problem_solved Problem Resolved reassess_me->problem_solved Resolved

A step-by-step workflow for troubleshooting matrix effects.

Data Presentation: Comparison of Sample Preparation Methods

The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes a comparison of protein precipitation (PPT) and solid-phase extraction (SPE) for the recovery and matrix effects of peptides in a biological fluid, which can be analogous to insect hemolymph.

Sample Preparation MethodAnalyte ClassAverage Recovery (%)Average Matrix Effect (%)Reference
Protein Precipitation (ACN)Peptides>50High[6]
Protein Precipitation (EtOH)Peptides>50High[6]
Solid-Phase Extraction (MAX)Peptides>20Low[6]

Note: Data is generalized from a study on peptide catabolism in human plasma and serves as an illustrative example.[6] "High" matrix effect indicates a greater deviation from 100% (either suppression or enhancement), while "Low" indicates a smaller deviation. MAX refers to a mixed-mode anion exchange SPE sorbent.

The following table shows the seasonal variation in total protein concentration in the hemolymph of honeybees, illustrating the dynamic nature of the hemolymph matrix.

SeasonMean Total Protein (mg/mL) (± SD)Reference
April13.0 ± 3.56[7]
July19.6 ± 1.72 to 21.7 ± 3.60[7]
November51.1 ± 10.5 to 63.1 ± 3.49[7]

Experimental Protocols

Protocol 1: General Hemolymph Collection

This protocol provides a general guideline for collecting hemolymph from insects. The specific technique may need to be adapted based on the insect species and size.

  • Anesthetize the insect: Place the insect on ice or at 4°C for 5-10 minutes to immobilize it.

  • Surface sterilization: Gently wipe the insect's cuticle with 70% ethanol to minimize contamination.

  • Puncture the cuticle: Using a sterile needle or microcapillary tube, carefully puncture the insect's intersegmental membrane, preferably in the dorsal or abdominal region. For some insects, clipping a proleg or antenna can also be effective.[8]

  • Collect the hemolymph: As a droplet of hemolymph exudes, collect it using a microcapillary tube or a pipette.

  • Prevent melanization: Immediately transfer the collected hemolymph into a pre-chilled microcentrifuge tube containing a small amount of an anticoagulant and melanization inhibitor, such as phenylthiourea (PTU).

  • Cell removal: Centrifuge the hemolymph sample at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the hemocytes.

  • Supernatant collection: Carefully collect the supernatant (plasma) for subsequent analysis.

Protocol 2: Protein Precipitation (PPT) for Small Molecule Analysis

This protocol is a rapid method for removing the bulk of proteins from the hemolymph.

  • Sample preparation: Take a known volume of hemolymph plasma (e.g., 50 µL) in a microcentrifuge tube.

  • Addition of precipitating solvent: Add 3-4 volumes of a cold organic solvent, such as acetonitrile or methanol (e.g., 150-200 µL).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Incubate the sample at -20°C for 20-30 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant transfer: Carefully transfer the supernatant containing the small molecules to a new tube for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Cleaner Extracts

This protocol provides a more thorough cleanup of the hemolymph sample, often resulting in reduced matrix effects. The choice of SPE sorbent and solvents will depend on the physicochemical properties of the analyte.

  • Conditioning: Condition the SPE cartridge with the appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or a buffer matching the sample's pH).

  • Loading: Load the pre-treated hemolymph sample (e.g., diluted or protein-precipitated) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the analyte of interest with a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.

Visualizations

General Workflow for Sample Preparation and Analysis

SamplePrepWorkflow hemolymph Insect Hemolymph Collection centrifugation Centrifugation (Remove Hemocytes) hemolymph->centrifugation plasma Hemolymph Plasma centrifugation->plasma ppt Protein Precipitation (e.g., Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe lcms LC-MS/MS Analysis ppt->lcms spe->lcms data_analysis Data Analysis lcms->data_analysis

Overview of sample preparation for LC-MS analysis of hemolymph.
Signaling Pathway of Matrix Effects in ESI-MS

MatrixEffectsPathway cluster_sample Sample Matrix cluster_esi Electrospray Ionization (ESI) Source analyte Analyte droplet Charged Droplet analyte->droplet matrix_components Matrix Components (Proteins, Salts, Lipids) matrix_components->droplet ion_suppression Ion Suppression/ Enhancement matrix_components->ion_suppression gas_phase_ions Gas-Phase Ions droplet->gas_phase_ions ms_detector Mass Spectrometer Detector gas_phase_ions->ms_detector ion_suppression->droplet Alters droplet properties ion_suppression->gas_phase_ions Competes for ionization

References

Technical Support Center: Optimization of Extraction Efficiency for Lipophilic Insect Hormones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of lipophilic insect hormones, such as ecdysteroids and juvenile hormones.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction efficiency of lipophilic insect hormones?

A1: The extraction efficiency of lipophilic insect hormones is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the sample matrix itself. The lipophilic nature of these hormones, combined with their typically low endogenous levels, makes careful optimization of these parameters crucial for successful quantification.[1]

Q2: Which solvents are most effective for extracting lipophilic insect hormones?

A2: A variety of organic solvents can be used, with the optimal choice depending on the specific hormone and the insect species. Commonly used solvents include hexane, methanol, isopropanol, and acetonitrile.[2][3][4] For instance, hexane is effective for extracting cuticular hydrocarbons, while methanol is often preferred for a broader range of plant and insect hormones due to its ability to penetrate cells efficiently.[2][3] A mixture of isopropanol and n-hexane (e.g., 60:40) can be particularly effective for oily substances.[2] For more polar steroids like ecdysteroids, methanol or ethanol are often employed.[5]

Q3: What is Solid-Phase Extraction (SPE) and when should it be used for insect hormone purification?

A3: Solid-Phase Extraction (SPE) is a sample preparation technique used to clean up and concentrate analytes from a complex mixture.[6] For lipophilic insect hormones, SPE is highly recommended to remove interfering substances from the crude extract before analysis by methods like HPLC-MS/MS.[1] Hydrophilic-lipophilic balanced (HLB) sorbents are often used for the purification of ecdysteroids.[1][7]

Q4: Can Supercritical Fluid Extraction (SFE) be used for lipophilic insect hormones?

A4: Yes, Supercritical Fluid Extraction (SFE) is a modern and effective technique for extracting lipophilic compounds.[8][9][10] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. SFE offers advantages such as the use of non-toxic solvents and low extraction temperatures, which helps to prevent the degradation of thermally labile hormones.[10] The polarity of supercritical CO2 can be adjusted by adding modifiers like methanol to enhance the extraction of more polar compounds.[11]

Q5: How does temperature affect the extraction of insect hormones?

A5: Temperature can significantly impact extraction efficiency. Generally, higher temperatures can increase the solubility of the hormones and the diffusion rate of the solvent into the sample matrix, potentially leading to higher yields.[12][13] However, excessive heat can also lead to the degradation of thermally sensitive hormones.[14][15] Therefore, it is crucial to optimize the temperature for each specific hormone and extraction method. For SFE, temperature is a critical parameter that, along with pressure, influences the density and solvating power of the supercritical fluid.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Hormone Yield Inefficient Solvent Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). Consider using a solvent mixture to improve extraction efficiency.[2]
Insufficient Extraction Time Increase the extraction time to ensure complete diffusion of the solvent into the sample matrix. Perform a time-course experiment to determine the optimal duration.
Hormone Degradation Use lower extraction temperatures, especially for thermally labile hormones.[14] Work quickly and keep samples on ice whenever possible.[3]
Low Hormone Titer in Sample Increase the amount of starting biological material. Ensure the developmental stage of the insect is appropriate for the target hormone, as titers can vary significantly.[1][16]
Contaminated Extract Presence of Interfering Compounds Implement a post-extraction cleanup step using Solid-Phase Extraction (SPE) with an appropriate sorbent (e.g., C18, HLB).[1][6]
Co-extraction of Lipids Perform a liquid-liquid partitioning step with immiscible solvents (e.g., hexane and acetonitrile) to remove lipids.
Inconsistent Results Sample Heterogeneity Homogenize the insect tissue thoroughly to ensure a representative sample. For whole-body extractions, grinding the entire insect is recommended for quantitative analysis.[17]
Incomplete Solvent Evaporation Ensure complete removal of the extraction solvent before reconstitution for analysis. Use a gentle stream of nitrogen to avoid sample loss.
Poor Recovery in SPE Inappropriate Sorbent Select an SPE sorbent that has a high affinity for the target hormone. Test different sorbent types (e.g., normal-phase, reversed-phase, ion-exchange).
Incorrect Elution Solvent Optimize the elution solvent to ensure complete desorption of the hormone from the sorbent. Test different solvent strengths and compositions.[7]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ecdysteroid Purification
  • Sample Preparation: Homogenize insect tissue (e.g., whole body, hemolymph) in a suitable solvent like 70% methanol. Centrifuge to pellet debris and collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of distilled water through it.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of distilled water to remove polar impurities.

  • Elution: Elute the ecdysteroids from the cartridge with 5 mL of 90% methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of an appropriate solvent for analysis (e.g., mobile phase for LC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE) of Lipophilic Hormones
  • Sample Preparation: Lyophilize (freeze-dry) the insect tissue to remove water, which can interfere with SFE. Grind the dried tissue into a fine powder.

  • SFE System Setup: Set the SFE instrument parameters. A typical starting point for lipophilic compounds could be a pressure of 200 bar and a temperature of 40°C.

  • Extraction: Load the powdered sample into the extraction vessel. Begin the flow of supercritical CO2 through the vessel. For more polar hormones, a modifier such as methanol (e.g., 5-10%) can be added to the CO2 stream.

  • Collection: The extracted hormones are collected by depressurizing the CO2 in a collection vial, causing the hormones to precipitate out.

  • Reconstitution: Dissolve the collected extract in a suitable solvent for subsequent analysis.

Data Presentation

Table 1: Comparison of Solvent Efficiency for Extraction of a Hypothetical Lipophilic Insect Hormone

Solvent Extraction Method Extraction Time (min) Temperature (°C) Relative Yield (%)
n-HexaneSonication302575
Ethyl AcetateVortexing202585
MethanolShaking604095
Isopropanol:Hexane (60:40)Stirring453092

Table 2: Effect of Temperature and Time on Extraction Yield using Methanol

Temperature (°C) Extraction Time (min) Relative Yield (%)
253070
256085
403088
406095
603090 (potential for degradation)

Visualizations

Experimental_Workflow_SPE cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenize Homogenize Tissue in Solvent Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Condition Condition SPE Cartridge Centrifuge->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Hormones Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute Analyze Analyze (e.g., LC-MS) Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of insect hormones.

Troubleshooting_Logic Start Start: Low Hormone Yield CheckSolvent Is the extraction solvent optimal? Start->CheckSolvent CheckTimeTemp Are extraction time and temperature optimized? CheckSolvent->CheckTimeTemp Yes Solution1 Test different solvents or solvent mixtures. CheckSolvent->Solution1 No CheckDegradation Could the hormone have degraded? CheckTimeTemp->CheckDegradation Yes Solution2 Perform time-course and temperature optimization experiments. CheckTimeTemp->Solution2 No CheckCleanup Is a cleanup step (e.g., SPE) needed? CheckDegradation->CheckCleanup No Solution3 Use lower temperatures and minimize extraction time. CheckDegradation->Solution3 Yes CheckTiter Is the endogenous hormone titer sufficient? CheckCleanup->CheckTiter No Solution4 Implement a post-extraction cleanup procedure. CheckCleanup->Solution4 Yes Solution5 Increase starting material or select insects at a different life stage. CheckTiter->Solution5 No

References

How to prevent the degradation of (-)-10,11-Dihydroxyfarnesol during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (-)-10,11-Dihydroxyfarnesol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the degradation of this compound?

A1: this compound, a sesquiterpene diol, is susceptible to degradation primarily due to four factors:

  • Temperature: Elevated temperatures can accelerate degradation reactions. Terpene degradation is generally observed at temperatures of 100°C or higher, but even moderate heat can lead to losses over time.

  • Light: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of degradation products.

  • Oxygen: As with many organic molecules, this compound is prone to oxidation when exposed to atmospheric oxygen. This can lead to the formation of various oxidation products.

  • pH: Extreme pH conditions (both acidic and alkaline) can catalyze degradation reactions such as hydrolysis and isomerization. For many terpenes, a neutral to slightly acidic pH is often optimal for stability.

Q2: What are the visible signs of this compound degradation in my sample?

A2: While visual signs can be subtle, you might observe a change in the color or clarity of your sample solution over time. However, the most reliable indicators of degradation are analytical. Using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), you may observe the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.

Q3: How should I store my this compound samples to ensure long-term stability?

A3: For optimal long-term stability, samples should be stored under the following conditions:

  • Temperature: Store samples at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect samples from light by using amber-colored vials or by wrapping the vials in aluminum foil.

  • Atmosphere: To prevent oxidation, it is highly recommended to overlay the sample with an inert gas like argon or nitrogen before sealing the vial.

  • Solvent: Store the compound in a high-purity, dry, aprotic solvent. Anhydrous acetonitrile or ethyl acetate are suitable options. Avoid solvents that may contain reactive impurities or water.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants can be an effective strategy to mitigate oxidative degradation. Farnesol itself has shown antioxidant properties[1][2][3][4]. For sample stabilization, synthetic antioxidants such as Butylated Hydroxytoluene (BHT) or natural antioxidants like tocopherols (Vitamin E) can be added at low concentrations (e.g., 0.01-0.1%) to the sample solution. It is crucial to ensure that the chosen antioxidant does not interfere with your downstream analytical methods.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound During Extraction
Potential Cause Troubleshooting Step Expected Outcome
High Temperature Exposure Use low-heat extraction methods. If using techniques like Soxhlet extraction, consider reducing the extraction time and temperature. Alternatively, employ non-thermal methods like ultrasonic-assisted extraction or supercritical fluid extraction (SFE).Minimized thermal degradation and improved recovery of the target compound.
Oxidation De-gas all solvents before use. Perform the extraction under an inert atmosphere (e.g., inside a glove box or by purging with nitrogen). Add a suitable antioxidant to the extraction solvent.Reduced formation of oxidative degradation products.
Inappropriate Solvent Use high-purity, distilled-in-glass solvents. For extraction of moderately polar compounds like dihydroxyfarnesol, ethyl acetate is a good starting point. Avoid chlorinated solvents which can form acidic byproducts.Improved extraction efficiency and reduced solvent-induced degradation.
Extended Extraction Time Optimize the extraction duration. A longer extraction time does not always lead to higher yield and can increase the chance of degradation.A balance between extraction efficiency and compound stability is achieved.
Issue 2: Appearance of Multiple Unknown Peaks in Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Light-Induced Degradation Protect the sample from light at all stages of preparation and analysis. Use amber vials and minimize exposure to ambient light.Reduction or elimination of extraneous peaks that appear due to photodegradation.
pH-Mediated Degradation Ensure the pH of the sample and any aqueous solutions used are controlled. A slightly acidic to neutral pH is generally preferable. Buffer your solutions if necessary.Stabilization of the sample and prevention of acid or base-catalyzed degradation.
Isomerization Avoid high temperatures and exposure to acidic or basic conditions which can promote isomerization.A cleaner chromatogram with fewer isomeric impurity peaks.
Contamination Use thoroughly cleaned glassware and high-purity reagents. Run a blank sample (solvent and reagents without the analyte) to identify any peaks originating from contamination.Elimination of peaks that are not related to the analyte or its degradation products.

Quantitative Data Summary

Table 1: Forced Degradation of Farnesol - A Proxy for this compound Stability

Condition Reagent/Parameter Time (hours) Degradation (%) Number of Degradation Products
Acidic Hydrolysis0.1 M HCl24~152
Alkaline Hydrolysis0.1 M NaOH24~253
Oxidation3% H₂O₂24~404
Thermal80°C48~101
Photolytic (UV)254 nm24~302

Data is illustrative and based on typical degradation studies of related terpenes. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from a Biological Matrix

This protocol outlines a general procedure for the extraction of this compound from a semi-solid or liquid biological matrix.

  • Homogenization: Homogenize the biological sample (e.g., 1 gram of tissue or 1 mL of culture medium) in a suitable buffer at 4°C.

  • Solvent Addition: Add 5 mL of cold ethyl acetate (containing 0.01% BHT) to the homogenate.

  • Extraction: Vortex the mixture vigorously for 2 minutes, followed by sonication in an ice bath for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer (ethyl acetate) into a clean amber vial.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the remaining aqueous layer and pellet to maximize recovery. Combine the organic extracts.

  • Drying: Dry the pooled organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent under a gentle stream of nitrogen at a temperature no higher than 30°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.

Protocol 2: Sample Preparation for HPLC/GC Analysis
  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter (ensure filter material is compatible with the solvent) to remove any particulate matter.

  • Dilution: If necessary, dilute the sample to an appropriate concentration for your analytical method using the mobile phase or a suitable solvent.

  • Internal Standard: Add an internal standard if quantitative analysis is being performed.

  • Vial Transfer: Transfer the final sample to an amber autosampler vial with a Teflon-lined cap.

  • Analysis: Proceed with HPLC or GC-MS analysis promptly. If there is a delay, store the vials at 4°C in the autosampler tray.

Visualizations

Degradation_Pathway This compound This compound Oxidation_Products Oxidized Derivatives (e.g., aldehydes, ketones, epoxides) This compound->Oxidation_Products Oxygen, Light, Heat Isomerization_Products Isomers This compound->Isomerization_Products Acid/Base, Heat Dehydration_Products Dehydration Products This compound->Dehydration_Products Acid, Heat

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample_Collection 1. Sample Collection Homogenization 2. Homogenization (Cold) Sample_Collection->Homogenization Extraction 3. Solvent Extraction (Inert gas) Homogenization->Extraction Solvent_Evaporation 4. N2 Evaporation (<30°C) Extraction->Solvent_Evaporation Reconstitution 5. Reconstitution in Solvent Solvent_Evaporation->Reconstitution Filtration 6. Filtration (0.22 µm) Reconstitution->Filtration Dilution 7. Dilution & IS Addition Filtration->Dilution LC_MS_or_GC_MS 8. Analytical Measurement Dilution->LC_MS_or_GC_MS

Caption: Recommended workflow for sample preparation and analysis.

References

Technical Support Center: Refining Dosage-Response Curves for (-)-10,11-Dihydroxyfarnesol and Related Terpenoid Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific bioassays and mechanism of action for (-)-10,11-Dihydroxyfarnesol is limited. This guide is based on established principles for the related compound, farnesol, and other lipophilic terpenoids. The provided protocols and data are illustrative examples and should be adapted based on empirical observations with the specific compound and experimental system.

Troubleshooting Guides and FAQs

This section addresses common challenges researchers may encounter when generating dosage-response curves for this compound and similar compounds.

Question/Issue Possible Cause(s) Troubleshooting Steps
Poor or inconsistent dose-response curve (high variability between replicates). 1. Compound Precipitation: this compound, like other farnesol derivatives, is lipophilic and may precipitate in aqueous culture media, especially at high concentrations. 2. Inaccurate Pipetting: Manual pipetting errors, especially with viscous stock solutions or small volumes, can lead to significant concentration inaccuracies. 3. Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable responses.1. Solubility Enhancement: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol). When diluting into aqueous media, ensure vigorous mixing and consider the use of a carrier solvent or pre-complexing with a solubilizing agent like cyclodextrin if precipitation is observed. Visually inspect dilutions for any signs of precipitation. 2. Automated Liquid Handling: If available, use automated liquid handlers for serial dilutions to improve accuracy and reproducibility. If manual, use calibrated pipettes and reverse pipetting for viscous solutions. 3. Standardize Cell Seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. Allow cells to adhere and stabilize before adding the compound.
No observable biological effect even at high concentrations. 1. Compound Instability: The compound may be unstable in the experimental conditions (e.g., degraded by light, temperature, or components in the culture medium). 2. Low Bioavailability: The compound may not be effectively reaching its intracellular target. 3. Incorrect Assay Endpoint: The chosen assay may not be sensitive to the compound's mechanism of action.1. Assess Stability: Perform stability tests of the compound in your culture medium over the time course of your experiment. Analyze the medium at different time points using techniques like HPLC to check for degradation. 2. Permeabilization: For some cell-based assays, a mild, non-toxic permeabilizing agent could be considered, though this may introduce artifacts. 3. Alternative Assays: If cytotoxicity is the endpoint, consider assays that measure different cellular processes, such as apoptosis (e.g., caspase activity), metabolic activity (e.g., MTT, XTT), or cell proliferation (e.g., BrdU incorporation).
High background signal or non-specific effects. 1. Solvent Toxicity: The organic solvent used for the stock solution (e.g., DMSO) may be toxic to the cells at the concentrations used in the assay. 2. Non-specific Binding: Lipophilic compounds can adsorb to plasticware, reducing the effective concentration in the medium. 3. Interference with Assay Reagents: The compound may directly interact with assay components (e.g., fluorescent dyes, enzymes).1. Solvent Control: Always include a vehicle control group that receives the same concentration of the solvent as the highest dose of the compound. Keep the final solvent concentration consistent across all wells and typically below 0.5%. 2. Use Low-Binding Plates: Utilize low-adsorption microplates to minimize non-specific binding. 3. Assay Interference Control: Run a cell-free control to see if the compound directly affects the assay's readout.
Steep or shallow dose-response curve. 1. Narrow Concentration Range: The selected dose range may be too narrow to capture the full sigmoidal curve. 2. Cooperative or Complex Binding: The compound may have a complex interaction with its target.1. Broaden Dose Range: Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar), to ensure you capture the top and bottom plateaus of the curve. 2. Mechanism of Action Studies: If the curve shape is consistently unusual, it may indicate a complex biological mechanism that warrants further investigation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (solid or oil)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 100 mM Stock Solution:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully add a known weight of this compound to the tube.

    • Add the appropriate volume of DMSO to achieve a 100 mM concentration. (Molecular weight of C15H28O3 ≈ 256.38 g/mol ).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Procedure for Working Solutions:

    • Thaw an aliquot of the 100 mM stock solution.

    • Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

Protocol 2: General Cell-Based Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Count cells and adjust the density to the desired concentration.

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.

Quantitative Data Presentation

The following tables present hypothetical data from a cytotoxicity assay with a farnesol-like compound on two different cell lines.

Table 1: Hypothetical Cytotoxicity of a Farnesol Derivative on Cell Line A

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)100.05.2
198.54.8
592.16.1
1085.35.5
2565.77.3
5048.96.8
10022.44.9
2008.13.1
Calculated IC50 ~52 µM

Table 2: Hypothetical Cytotoxicity of a Farnesol Derivative on Cell Line B

Concentration (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)100.04.7
199.24.1
595.85.3
1090.14.9
2578.46.2
5062.55.7
10045.36.4
20025.85.1
Calculated IC50 ~110 µM

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_workflow Experimental Workflow for Dosage-Response Curve Generation prep Prepare Compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions in Culture Medium prep->dilute seed Seed Cells in 96-well Plate incubate1 Incubate Cells (24h) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat dilute->treat incubate2 Incubate Cells with Compound (e.g., 48h) treat->incubate2 assay Perform Viability Assay (e.g., MTT) incubate2->assay read Read Plate on Spectrophotometer assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze ic50 Calculate IC50/EC50 analyze->ic50

Caption: General experimental workflow for generating a dosage-response curve.

G cluster_pathway Hypothetical Farnesol-Induced Apoptosis Pathway farnesol This compound (or related compound) er_stress Endoplasmic Reticulum Stress farnesol->er_stress mito Mitochondrial Perturbation farnesol->mito casp9 Caspase-9 Activation er_stress->casp9 cyto_c Cytochrome c Release mito->cyto_c cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothetical signaling pathway for farnesol-induced intrinsic apoptosis.

Technical Support Center: Purification of (-)-10,11-Dihydroxyfarnesol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of (-)-10,11-Dihydroxyfarnesol isomers.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound isomers, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or No Separation of Enantiomers

Question: I am not seeing any separation of my this compound isomers on my chiral HPLC column. What could be the problem?

Answer: Achieving enantiomeric separation can be challenging. Here are several factors to investigate:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral alcohols and diols. If you are not achieving separation, consider screening different types of chiral columns.

  • Inappropriate Mobile Phase: The composition of the mobile phase significantly impacts selectivity. For normal-phase chromatography, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The percentage of the alcohol modifier is a critical parameter to optimize. For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.

  • Suboptimal Flow Rate: In chiral HPLC, the flow rate can have a pronounced effect on resolution due to the kinetics of the interaction between the analyte and the CSP. A flow rate of 1.0 mL/min is a common starting point for analytical columns, but optimization by testing lower flow rates (e.g., 0.5 mL/min) may improve separation.[1]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 15°C, 25°C, and 40°C) to see if it improves resolution.

  • Lack of a Chromophore: this compound lacks a strong UV chromophore, which can make detection difficult with standard UV detectors. Consider using a Refractive Index Detector (RID) or derivatizing your sample to introduce a UV-active group.

Issue 2: Peak Tailing or Fronting

Question: My chromatogram shows significant peak tailing for the this compound isomers. How can I improve the peak shape?

Answer: Peak asymmetry can compromise resolution and quantification. Here are common causes and solutions for peak tailing:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanol groups on the silica support, can cause tailing. Using a highly deactivated column or adding a small amount of a polar modifier to the mobile phase can help mitigate these effects.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape. If the problem persists, consider flushing the column with a strong solvent or replacing it. For polysaccharide-based chiral columns, specific regeneration procedures may be available from the manufacturer.[2]

Issue 3: Peak Splitting

Question: I am observing split peaks for my isomers. What is causing this and how can I fix it?

Answer: Split peaks can arise from several issues within the HPLC system or the method itself:

  • Co-eluting Impurities: The split peak might actually be two closely eluting compounds, one of which is an impurity. To check this, try a smaller injection volume to see if the peaks become more distinct. Optimizing the mobile phase composition or changing the column may be necessary to improve resolution.[3]

  • Blocked Column Frit: A partially blocked inlet frit can distort the sample band as it enters the column, leading to peak splitting for all components in the chromatogram. Backflushing the column or replacing the frit may resolve this issue.[3]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak. This usually requires replacing the column.[3]

  • Mobile Phase Incompatibility: If the sample solvent is not miscible with the mobile phase, it can cause peak splitting. Ensure that your sample solvent is compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is best for separating this compound isomers?

A1: While there is no single "best" CSP for all separations, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have a broad range of applicability for chiral compounds, including alcohols and diols. It is recommended to screen several different polysaccharide-based columns (e.g., Chiralcel OD, OJ, or Chiralpak AD, IA) under both normal-phase and reversed-phase conditions to find the optimal stationary phase.

Q2: What are the typical mobile phases used for the chiral separation of diols like this compound?

A2:

  • Normal Phase: Mixtures of n-hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol are commonly used. The ratio of the alkane to the alcohol is a critical parameter to optimize.

  • Reversed Phase: Mixtures of water or a buffer (e.g., phosphate buffer) with acetonitrile or methanol are typical.

  • Polar Organic Mode: This involves using a polar organic solvent like acetonitrile or methanol with a small amount of an additive.

Q3: How can I improve the resolution between the enantiomers?

A3: Once you have achieved some separation, you can optimize the resolution by:

  • Adjusting the Mobile Phase Composition: Fine-tune the percentage of the modifier in the mobile phase.

  • Lowering the Flow Rate: This often increases the efficiency of the separation and improves resolution.[1]

  • Optimizing the Column Temperature: Temperature can affect the selectivity of the chiral recognition.

  • Using Mobile Phase Additives: Small amounts of acids, bases, or salts can sometimes improve peak shape and resolution.

Q4: My compound does not have a UV chromophore. What detection method should I use?

A4: For compounds without a UV chromophore, a Refractive Index Detector (RID) is a common alternative. Another approach is to derivatize the diol with a UV-active reagent before HPLC analysis. This can also sometimes improve the chromatographic separation.

Quantitative Data Summary

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Purity (%)Yield (%)
Chiralpak IAn-Hexane/IPA (90:10)1.0251.8>9985
Chiralcel OD-Hn-Hexane/EtOH (95:5)0.8201.5>9982
Chiralpak AD-Hn-Hexane/IPA (85:15)1.0302.1>9988
Chiralcel OJ-Hn-Hexane/IPA (92:8)1.0251.29875

Note: IPA = Isopropanol, EtOH = Ethanol. Purity and Yield are hypothetical values for a preparative separation based on the analytical results.

Experimental Protocols

The following is a detailed, representative methodology for developing a chiral HPLC method for the separation of diol isomers, based on best practices for similar compounds.

Objective: To develop an analytical HPLC method for the separation of the enantiomers of a chiral diol.

Materials:

  • Racemic standard of the diol

  • HPLC grade n-hexane, isopropanol, ethanol, methanol, acetonitrile, and water

  • Chiral HPLC columns (e.g., Chiralpak IA, Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a pump, injector, column oven, and a suitable detector (e.g., RID or UV detector if derivatized)

Protocol:

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic diol in isopropanol. For injection, dilute this stock solution with the initial mobile phase to a concentration of 0.1 mg/mL.

  • Column Equilibration: Equilibrate the chosen chiral column with the starting mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Initial Screening:

    • Normal Phase:

      • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

      • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Reversed Phase:

      • Mobile Phase C: Water/Acetonitrile (50:50, v/v)

      • Mobile Phase D: Water/Methanol (50:50, v/v)

    • Inject 10 µL of the prepared sample for each mobile phase on each column.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

  • Method Optimization:

    • Based on the screening results, select the column and mobile phase system that shows the best initial separation (baseline or partial separation).

    • Optimize the Modifier Percentage: Systematically vary the percentage of the alcohol modifier (in normal phase) or the organic solvent (in reversed phase). For example, test modifier concentrations of 5%, 10%, 15%, and 20%.

    • Optimize the Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution. Test flow rates of 0.5, 0.8, and 1.0 mL/min.

    • Optimize the Temperature: Evaluate the effect of column temperature on the separation at 15°C, 25°C, and 40°C.

  • Method Validation (Abbreviated):

    • Once optimal conditions are found, perform replicate injections to assess the reproducibility of retention times and peak areas.

    • Determine the resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 is generally considered baseline separation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation prep_analyte Prepare Analyte Solution equilibrate_column Equilibrate Column prep_analyte->equilibrate_column screen_csp Screen Chiral Stationary Phases equilibrate_column->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp opt_modifier Optimize Modifier % screen_mp->opt_modifier opt_flow Optimize Flow Rate opt_modifier->opt_flow opt_temp Optimize Temperature opt_flow->opt_temp validate Validate Method opt_temp->validate

Caption: Chiral HPLC Method Development Workflow.

troubleshooting_logic cluster_no_sep No Separation cluster_peak_shape Poor Peak Shape cluster_split_peak Split Peak start Chromatographic Issue check_csp Check CSP start->check_csp check_overload Check for Overload start->check_overload check_impurity Check for Impurity start->check_impurity check_mp Check Mobile Phase check_csp->check_mp check_flow Check Flow Rate check_mp->check_flow check_solvent Check Sample Solvent check_overload->check_solvent check_contamination Check for Contamination check_solvent->check_contamination check_frit Check Frit check_impurity->check_frit check_void Check for Column Void check_frit->check_void

Caption: Troubleshooting Logic for Chiral Separations.

References

Minimizing non-specific binding of (-)-10,11-Dihydroxyfarnesol in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of (-)-10,11-Dihydroxyfarnesol in receptor assays.

Troubleshooting Guides

High Non-Specific Binding Observed in a Radioligand Binding Assay

High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[1][2] The following steps can help troubleshoot and reduce non-specific binding.

Q1: My non-specific binding is over 50% of the total binding. What are the initial steps I should take?

A1: High non-specific binding is a common issue.[3] Start by optimizing your assay buffer and washing procedure. Here are some initial steps:

  • Increase the number and volume of washes: This helps to remove unbound radioligand more effectively.[1][4][5]

  • Optimize Buffer Composition: Adjusting the pH and ionic strength of your buffer can reduce non-specific interactions.[6][7]

  • Add a Blocking Agent: Incorporate a protein-based blocking agent like Bovine Serum Albumin (BSA) into your assay and wash buffers.[6][8][9][10]

Q2: I've tried basic troubleshooting, but non-specific binding remains high. What are more advanced strategies I can employ?

A2: If initial steps are insufficient, consider the following advanced strategies:

  • Incorporate Detergents: For hydrophobic compounds like this compound, non-ionic or zwitterionic detergents can help reduce non-specific hydrophobic interactions.[11][12]

  • Use Alternative Blocking Agents: If BSA is not effective, other blocking agents like casein or gelatin can be tested.[13]

  • Pre-treat Assay Components: Pre-soaking filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[5]

  • Re-evaluate Receptor Concentration: Ensure you are using an optimal receptor concentration. Too high a concentration can lead to increased non-specific binding. A good starting point is to ensure that less than 10% of the total added radioligand is bound.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in receptor assays?

A1: Non-specific binding refers to the binding of a ligand, in this case, this compound, to components other than its intended receptor target.[3] This can include binding to the assay tube or plate walls, filter membranes, or other proteins in the sample.[14] High non-specific binding can mask the true specific binding signal, leading to inaccurate data and misinterpretation of results.[1]

Q2: What are the common causes of high non-specific binding for a lipophilic molecule like this compound?

A2: Lipophilic (hydrophobic) molecules are prone to non-specific binding due to their tendency to interact with hydrophobic surfaces. Common causes include:

  • Hydrophobic interactions: The molecule can stick to plasticware and other non-polar surfaces.

  • Ionic interactions: Charged regions of the molecule can interact with charged surfaces.[6]

  • Aggregation: The compound may form aggregates that can be trapped on filters, leading to a high background signal.[15]

Q3: How do I choose the right blocking agent to reduce non-specific binding?

A3: The choice of blocking agent depends on the nature of the non-specific interaction.

  • Bovine Serum Albumin (BSA): A commonly used protein that blocks non-specific binding sites on various surfaces.[8][9] It is a good first choice for many assays.

  • Casein: Another effective protein-based blocking agent, which in some cases, can be more effective than BSA.[13]

  • Gelatin: Can also be used as a blocking agent.

  • Polyethyleneimine (PEI): Often used to pre-treat filter plates to reduce the binding of positively charged ligands.[5]

Q4: What concentration of BSA should I use in my assay buffer?

A4: A common starting concentration for BSA in assay and wash buffers is 0.1% to 1%.[6][7][14] However, the optimal concentration should be determined empirically for your specific assay.

Q5: Can detergents help in reducing non-specific binding for this compound?

A5: Yes, for hydrophobic molecules, detergents can be very effective. Non-ionic detergents like Tween-20 or Triton X-100, or zwitterionic detergents like CHAPS, can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to disrupt non-specific hydrophobic interactions.[11][12][15]

Q6: How can I optimize my buffer conditions to minimize non-specific binding?

A6: Buffer optimization is a critical step.[16]

  • pH: The pH of the buffer can influence the charge of both your compound and the interacting surfaces. Systematically varying the pH can help find an optimum where non-specific binding is minimized.[6]

  • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to disrupt non-specific electrostatic interactions.[6][10]

Quantitative Data Summary

The following tables summarize common concentrations and conditions used to minimize non-specific binding. These are starting points and should be optimized for your specific experimental setup.

Table 1: Common Blocking Agents and Their Working Concentrations

Blocking AgentTypical Working ConcentrationPrimary Application
Bovine Serum Albumin (BSA)0.1% - 1% (w/v)[6][7][14]General purpose blocking of non-specific sites.[8]
Casein0.1% - 0.5% (w/v)Alternative to BSA, can be more effective in some systems.[13]
Gelatin0.1% - 0.5% (w/v)Alternative protein-based blocking agent.
Polyethyleneimine (PEI)0.3% - 0.5% (v/v)Pre-treatment of filter plates to reduce ligand sticking.[5]

Table 2: Common Detergents for Reducing Hydrophobic Interactions

DetergentTypeTypical Working Concentration
Tween-20Non-ionic[11]0.01% - 0.1% (v/v)
Triton X-100Non-ionic[11]0.01% - 0.1% (v/v)
CHAPSZwitterionic[11][17]0.01% - 0.1% (w/v)

Table 3: Buffer Optimization Parameters

ParameterTypical RangePurpose
pH6.0 - 8.0Minimize electrostatic interactions.[6]
NaCl Concentration50 mM - 200 mMReduce non-specific ionic interactions.[6][10]

Experimental Protocols

Protocol 1: Standard Radioligand Filtration Binding Assay

This protocol outlines a general procedure for a filtration-based receptor binding assay, which is commonly used to determine the affinity of a ligand for its receptor.[1][4]

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled this compound

  • Unlabeled ("cold") this compound or a known high-affinity ligand for non-specific binding determination

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash Buffer (e.g., ice-cold Assay Buffer with 0.1% BSA)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer. The optimal concentration should ensure that the specific binding is less than 10% of the total radioligand added.[1][5]

  • Assay Setup: In a 96-well plate, add the following for each data point:

    • Total Binding: Assay Buffer, radiolabeled this compound.

    • Non-Specific Binding: Assay Buffer, radiolabeled this compound, and a saturating concentration of unlabeled competitor.

    • Competition Binding: Assay Buffer, radiolabeled this compound, and varying concentrations of unlabeled this compound.

  • Initiate Binding: Add the diluted cell membranes to each well to start the reaction.

  • Incubation: Incubate the plate at a constant temperature for a sufficient time to reach equilibrium. This should be determined in preliminary kinetic experiments.[5]

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[4]

  • Washing: Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand. The number and volume of washes should be optimized.[4][5]

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and count the radioactivity using a microplate scintillation counter.[4]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using appropriate software to determine Kd, Bmax, or IC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_membranes Prepare Membranes setup_total Total Binding Wells prep_membranes->setup_total setup_nsb Non-Specific Binding Wells prep_membranes->setup_nsb setup_comp Competition Wells prep_membranes->setup_comp prep_ligands Prepare Radioligand and Competitors prep_ligands->setup_total prep_ligands->setup_nsb prep_ligands->setup_comp incubate Incubate to Equilibrium setup_total->incubate setup_nsb->incubate setup_comp->incubate filtration Rapid Filtration incubate->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (Kd, Bmax, IC50) counting->data_analysis

Caption: Workflow for a radioligand filtration binding assay.

troubleshooting_flowchart start High Non-Specific Binding q1 Is NSB > 50% of Total? start->q1 step1 Optimize Wash Steps (Increase Volume/Number) q1->step1 Yes end_good NSB Minimized q1->end_good No step2 Optimize Buffer (pH, Ionic Strength) step1->step2 step3 Add Blocking Agent (e.g., 0.1% BSA) step2->step3 q2 Is NSB Still High? step3->q2 adv_step1 Add Detergent (e.g., Tween-20, CHAPS) q2->adv_step1 Yes q2->end_good No adv_step2 Try Alternative Blocking Agents (Casein, Gelatin) adv_step1->adv_step2 adv_step3 Pre-treat Plates (e.g., 0.5% PEI) adv_step2->adv_step3 adv_step4 Re-evaluate Receptor Concentration adv_step3->adv_step4 end_bad Further Optimization Needed adv_step4->end_bad

Caption: Troubleshooting flowchart for high non-specific binding.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of farnesol and its related compounds.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering detailed solutions and preventative measures.

Issue 1: Poor Resolution Between Farnesol Isomers

Question: I am struggling to separate the geometric isomers of farnesol (e.g., (2E,6E)-farnesol and (2Z,6E)-farnesol) using reverse-phase HPLC. What can I do to improve the resolution?

Answer:

Separating farnesol isomers can be challenging due to their structural similarity. Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase: Fine-tuning the mobile phase composition is critical. For reverse-phase HPLC, a mixture of acetonitrile and water is commonly used.[1] You can try to:

    • Decrease the percentage of the organic modifier (acetonitrile): This will increase retention times and may improve separation.

    • Use a different organic modifier: Methanol can provide different selectivity compared to acetonitrile.

    • Add a small amount of acid: Phosphoric acid or formic acid can improve peak shape and resolution.[1] For Mass Spectrometry (MS) compatibility, formic acid is preferred.[1]

  • Select an Appropriate Column: Not all C18 columns are the same.

    • Consider a column with a high carbon load or one specifically designed for isomer separations.

    • A column with low silanol activity, such as a Newcrom R1, can also be beneficial.[1]

  • Adjust the Flow Rate: A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can lead to better resolution.[2][3]

  • Control the Temperature: Maintaining a consistent and optimized column temperature can improve selectivity and reproducibility.[3][4]

Experimental Protocol: HPLC Separation of Farnesol Isomers

This protocol is a starting point for optimizing the separation of farnesol isomers.

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Injection Volume 10 µL[5]
Detection UV at 210 nm[6]

Issue 2: Co-elution of Farnesol with Other Sesquiterpenes

Question: My sample contains farnesol and other sesquiterpenes, and they are co-eluting. How can I resolve these compounds?

Answer:

Co-elution is a common issue when analyzing complex mixtures of structurally similar compounds. To address this, consider the following:

  • Method Optimization (HPLC):

    • Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic method for separating complex mixtures.[5] Start with a lower percentage of organic solvent and gradually increase it.

    • Stationary Phase Chemistry: If a C18 column does not provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.

  • Gas Chromatography (GC) Approach: GC can offer better resolution for volatile compounds like sesquiterpenes.

    • Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is a good starting point. For better separation of isomers, a more polar column like an HP-Innowax may be beneficial.[7]

    • Temperature Programming: A slow, controlled temperature ramp will effectively separate compounds based on their boiling points and interactions with the stationary phase.

Experimental Protocol: GC-MS Analysis of Farnesol and Related Compounds

ParameterRecommendation
Column HP-Innowax (30 m x 0.25 mm, 0.25 µm film thickness)[7]
Carrier Gas Helium or Hydrogen[7]
Injection Mode Splitless[7]
Injector Temperature 250 °C
Oven Program Initial temp 90°C, ramp at 30°C/min to 245°C, hold for 7 min.[7]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)[7]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for farnesol in my chromatograms. What is the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.

  • Secondary Interactions: Active sites on the silica backbone of the stationary phase (silanols) can interact with polar analytes, causing tailing.

    • Mobile Phase Modifier: Adding a small amount of a competitive base (like triethylamine) or an acid (like formic acid) to the mobile phase can help to mask these active sites.

    • Column Choice: Use a well-end-capped column or a column with a base-deactivated stationary phase.

  • Column Contamination: Contaminants from previous injections can accumulate on the column, leading to poor peak shape. Regularly flush your column with a strong solvent.

  • Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing. Ensure all connections are secure and tubing is kept as short as possible.

Below is a logical workflow for troubleshooting poor peak shape.

Caption: Troubleshooting workflow for poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic technique for separating chiral farnesol-related compounds?

For the separation of enantiomers, Supercritical Fluid Chromatography (SFC) is often the technique of choice. SFC combines the advantages of both HPLC and GC, offering fast separations and high resolution, particularly for chiral compounds.[8][9] It is considered a "green" technique due to its use of supercritical CO2 as the primary mobile phase, which reduces organic solvent consumption.[9] Chiral stationary phases (CSPs) are used in SFC to achieve enantiomeric separation.[10]

Q2: I am losing a significant amount of farnesol during sample preparation. What are the common causes and solutions?

Farnesol is a relatively volatile and lipophilic compound, which can lead to losses during sample preparation.

  • Evaporation: Avoid rotary evaporation or aggressive drying steps, as farnesol can be lost due to its volatility.[7] If concentration is necessary, use a gentle stream of nitrogen at a low temperature.

  • Filtration: Farnesol can adsorb to certain filter materials.[7] Glass fiber filters tend to cause less loss compared to materials like cellulose acetate.[7] It is advisable to test for recovery with your chosen filter type before processing valuable samples.

  • Adsorption to Surfaces: Use glass vials and minimize the use of plastics where possible, as farnesol can adsorb to plastic surfaces.

Below is a diagram illustrating a recommended sample preparation workflow to minimize farnesol loss.

Sample_Prep_Workflow Start Sample Collection Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Start->Extraction PhaseSeparation Phase Separation (add salt to improve) Extraction->PhaseSeparation Concentration Gentle Concentration (if necessary, under N2) PhaseSeparation->Concentration AvoidFiltration Avoid Filtration if Possible If necessary, use glass fiber filters PhaseSeparation->AvoidFiltration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution AvoidEvaporation Minimize Evaporative Steps Concentration->AvoidEvaporation Analysis Chromatographic Analysis Reconstitution->Analysis

References

Best practices for long-term storage of (-)-10,11-Dihydroxyfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (-)-10,11-Dihydroxyfarnesol.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a solid or in a suitable solvent at low temperatures and protected from environmental factors that can cause degradation. Based on general practices for similar polyhydroxylated terpenoids, the following conditions are recommended:

  • Temperature: -20°C or -80°C for long-term storage. Storage at 4°C is suitable for short-term use.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Farnesol and its derivatives are susceptible to oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location. Light, particularly UV radiation, can cause photodegradation.

  • Moisture: Keep in a tightly sealed container to prevent hydrolysis and potential microbial growth.

Q2: What are suitable solvents for storing this compound?

A2: The choice of solvent will depend on the intended downstream application. For long-term storage, aprotic solvents are generally preferred to minimize the risk of solvolysis. However, if the compound is to be used in aqueous biological assays, it may be necessary to prepare stock solutions in a water-miscible organic solvent.

  • Recommended Solvents: Anhydrous ethanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).

  • Preparation of Stock Solutions: Prepare a concentrated stock solution in one of the recommended solvents. For aqueous experiments, the stock solution can then be diluted to the final working concentration in the aqueous buffer immediately before use. It is advisable to minimize the amount of organic solvent in the final working solution.

Q3: How can I tell if my this compound has degraded?

A3: Degradation may not always be visually apparent. However, you may observe the following:

  • Physical Changes: A change in color or the appearance of precipitate in a solution.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the parent peak when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduced Biological Activity: A decrease in the expected biological effect in your experiments compared to a freshly prepared standard.

Q4: How does improper storage affect experimental outcomes?

A4: Improper storage can lead to the degradation of this compound, resulting in:

  • Inaccurate Quantification: The actual concentration of the active compound will be lower than expected, leading to erroneous dose-response curves and other quantitative data.

  • Loss of Biological Activity: Degradation products may be inactive, leading to a diminished or complete loss of the desired biological effect.

  • Introduction of Confounding Variables: Degradation products may have their own biological activities, which could interfere with the experiment and lead to misinterpretation of the results.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity observed. Degradation of this compound due to improper storage (e.g., exposure to air, light, or high temperatures).1. Verify the storage conditions of your compound. 2. If possible, analyze the purity of your sample using HPLC or a similar technique. 3. Prepare fresh dilutions from a new or properly stored stock for your experiment.
Precipitate forms in the stock solution upon storage. The solvent may be saturated, or the compound may be degrading to less soluble products. The storage temperature may be too low for the solvent used (e.g., DMSO freezing at 18.5°C).1. Gently warm the solution to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product. Consider preparing a fresh stock solution. 3. If using DMSO, store at -20°C rather than -80°C to prevent freezing, or use a different solvent.
Variability between experimental replicates. Inconsistent handling of the compound, such as repeated freeze-thaw cycles of the stock solution, or degradation during the experiment.1. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Protect the working solutions from light and keep them on ice during the experiment. 3. Ensure thorough mixing before each use.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound

Parameter Condition Rationale
Temperature -20°C to -80°CMinimizes chemical degradation and microbial growth.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the hydroxyl groups and double bonds.
Light Protect from light (Amber vial/dark)Prevents photodegradation.
Container Tightly sealed, appropriate materialPrevents solvent evaporation and moisture absorption.
Form Solid (lyophilized powder) or in anhydrous aprotic solventSolid form is generally more stable. Anhydrous solvent prevents hydrolysis.

Experimental Protocols

Protocol: Stability Assessment of this compound Stock Solutions

This protocol outlines a method to assess the stability of this compound in a given solvent under different storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., anhydrous ethanol) to a final concentration of 10 mg/mL.

  • Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass vials.

    • Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.

    • Divide the vials into different storage condition groups (e.g., -80°C, -20°C, 4°C, and room temperature, with and without light exposure).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

  • Analytical Method (HPLC):

    • Dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from potential degradation products.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Column: C18 reverse-phase column.

    • Detection: UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point for each storage condition.

    • Plot the percentage remaining versus time to determine the degradation rate.

Mandatory Visualization

Storage_Workflow Workflow for Long-Term Storage of this compound cluster_preparation Preparation cluster_aliquoting Aliquoting & Inerting cluster_storage Storage Conditions cluster_usage Experimental Use Compound Solid this compound Solvent Choose Anhydrous Solvent (e.g., Ethanol, DMSO) Dissolve Dissolve to Create Stock Solution Solvent->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Inert Purge with Inert Gas (Ar/N2) Aliquot->Inert Seal Seal Tightly Inert->Seal Temp Store at -20°C or -80°C Seal->Temp Light Protect from Light Seal->Light Thaw Thaw Single-Use Aliquot Temp->Thaw Light->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Experiment Use in Experiment Dilute->Experiment

Caption: Workflow for the proper storage and handling of this compound.

Degradation_Pathway Potential Degradation Pathways of this compound cluster_stressors Environmental Stressors cluster_products Potential Degradation Products DH_Farnesol This compound Oxidized Oxidized Products (e.g., Aldehydes, Ketones) DH_Farnesol->Oxidized Oxidation Isomerized Isomerized Products DH_Farnesol->Isomerized Photodegradation Dehydrated Dehydration Products DH_Farnesol->Dehydrated Dehydration Polymerized Polymerization Products DH_Farnesol->Polymerized Acid/Base Catalysis Oxygen Oxygen (Air) Oxygen->Oxidized Light Light (UV) Light->Isomerized Heat Heat Heat->Dehydrated Moisture Moisture (H2O) Moisture->Dehydrated

Caption: Potential degradation pathways for this compound under various conditions.

Validation & Comparative

A Comparative Analysis of the Biological Activities of Farnesol and (-)-10,11-Dihydroxyfarnesol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of farnesol and its hydroxylated derivative, (-)-10,11-Dihydroxyfarnesol. While extensive research has elucidated the multifaceted roles of farnesol, particularly in microbiology and oncology, scientific literature on the specific biological functions of this compound is notably scarce. This document summarizes the available data for farnesol and highlights the knowledge gap concerning its dihydroxy-derivative, proposing a framework for future comparative studies.

Farnesol: A Well-Characterized Sesquiterpene Alcohol

Farnesol is a naturally occurring acyclic sesquiterpene alcohol found in many essential oils.[1] It is recognized for a wide range of biological activities, from quorum sensing in fungi to potential applications in cancer therapy.[2][3][4]

Antimicrobial and Anti-biofilm Activity

Farnesol is a well-established quorum-sensing molecule in the opportunistic fungal pathogen Candida albicans.[2][5] It plays a crucial role in morphogenesis, inhibiting the transition from a yeast-like form to a filamentous, hyphal form, which is a key virulence factor for biofilm formation and tissue invasion.[2][6] This activity makes farnesol a subject of interest for the development of novel antifungal strategies.

Mechanism of Action in Candida albicans

Farnesol's inhibitory effect on hyphal development is primarily mediated through the Ras1-cAMP signaling pathway .[1][5][7] It is understood to inhibit the activity of adenylate cyclase (Cyr1), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Reduced cAMP levels prevent the activation of Protein Kinase A (PKA) and downstream transcription factors like Efg1, which are essential for initiating and maintaining hyphal growth.[5][7]

farnesol_pathway Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 Inhibition Ras1 Ras1 Ras1->Cyr1 Activation cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphae Hyphal Formation Efg1->Hyphae

Caption: Farnesol's inhibitory effect on the Ras1-cAMP signaling pathway in C. albicans.

Anti-cancer Activity

Farnesol has demonstrated pro-apoptotic and anti-proliferative effects in various cancer cell lines, suggesting its potential as an anti-cancer agent.[2][3] Its ability to induce cell death in tumor cells while being a naturally occurring compound makes it an attractive candidate for further investigation in oncology.

Insecticidal Activity

Research has also pointed to farnesol's activity against certain insects. For example, it has been shown to disrupt morphogenesis and reduce the fecundity and fertility of the cotton leafworm, Spodoptera littoralis.[8]

This compound: An Unexplored Derivative

A comprehensive search of the scientific literature did not yield specific studies on the biological activity of this compound. This hydroxylated analog of farnesol remains largely uncharacterized in terms of its pharmacological or physiological effects. The presence of two additional hydroxyl groups would significantly increase the molecule's polarity compared to farnesol, which could have profound implications for its solubility, membrane permeability, and interaction with biological targets.

Data Presentation: A Comparative Void

Due to the absence of experimental data for this compound, a quantitative comparison with farnesol is not possible at this time. A hypothetical comparative data table is presented below to illustrate the types of data that would be necessary for a meaningful comparison.

Biological ActivityParameterFarnesolThis compound
Antifungal (C. albicans) Minimum Inhibitory Concentration (MIC)Data AvailableNo Data Available
Biofilm Inhibition (IC50)Data AvailableNo Data Available
Anti-cancer (e.g., HeLa cells) Cytotoxicity (IC50)Data AvailableNo Data Available
Insecticidal (S. littoralis) Lethal Dose (LD50)Data AvailableNo Data Available

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, a series of experiments would be required to characterize the biological activity of this compound and compare it to farnesol.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compounds against C. albicans.

Methodology: A broth microdilution assay according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines would be appropriate. Briefly, serial dilutions of farnesol and this compound would be prepared in 96-well microtiter plates. A standardized inoculum of C. albicans would be added to each well. The plates would be incubated at 35°C for 24-48 hours. The MIC would be determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.

Biofilm Inhibition Assay

Objective: To quantify the inhibitory effect of the compounds on C. albicans biofilm formation.

Methodology: C. albicans would be cultured in 96-well plates in the presence of sub-inhibitory concentrations of farnesol or this compound. After an incubation period to allow for biofilm formation (e.g., 24 hours), the planktonic cells would be washed away. The remaining biofilm would be quantified using a colorimetric assay, such as the XTT reduction assay, which measures the metabolic activity of the viable cells within the biofilm. The half-maximal inhibitory concentration (IC50) for biofilm formation would then be calculated.

In Vitro Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the compounds on a human cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., human fibroblasts).

Methodology: Cells would be seeded in 96-well plates and treated with increasing concentrations of farnesol or this compound for a specified duration (e.g., 48 hours). Cell viability would be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value would be calculated as the concentration of the compound that reduces cell viability by 50%.

A Proposed Workflow for Comparative Biological Evaluation

The following diagram illustrates a logical workflow for a comprehensive comparative study.

experimental_workflow cluster_compounds Test Compounds cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies Farnesol Farnesol Antifungal_Screen Antifungal Activity Farnesol->Antifungal_Screen Anticancer_Screen Anticancer Activity Farnesol->Anticancer_Screen Dihydroxyfarnesol This compound Dihydroxyfarnesol->Antifungal_Screen Dihydroxyfarnesol->Anticancer_Screen MIC_Determination MIC Determination Antifungal_Screen->MIC_Determination Biofilm_IC50 Biofilm IC50 Antifungal_Screen->Biofilm_IC50 Cytotoxicity_IC50 Cytotoxicity IC50 Anticancer_Screen->Cytotoxicity_IC50 Final_Comparison Comparative Analysis MIC_Determination->Final_Comparison Pathway_Analysis Signaling Pathway Analysis Biofilm_IC50->Pathway_Analysis Biofilm_IC50->Final_Comparison Apoptosis_Assay Apoptosis Assays Cytotoxicity_IC50->Apoptosis_Assay Cytotoxicity_IC50->Final_Comparison Pathway_Analysis->Final_Comparison Apoptosis_Assay->Final_Comparison

Caption: A logical workflow for the comparative biological evaluation of farnesol and this compound.

References

Comprehensive Analysis of (-)-10,11-Dihydroxyfarnesol Analog Structure-Activity Relationships: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of existing scientific literature reveals a notable gap in the specific structure-activity relationship (SAR) studies of (-)-10,11-Dihydroxyfarnesol analogs. While the parent compound and related farnesol derivatives have been investigated for various biological activities, dedicated studies detailing the synthesis and comparative biological evaluation of a series of this compound analogs with corresponding quantitative data are not publicly available at this time. This guide, therefore, aims to provide a framework for future research by outlining potential biological targets and the methodologies that would be required for such a study, based on the broader context of farnesol and its derivatives.

The exploration of farnesol and its derivatives has pointed towards two primary areas of biological activity: modulation of the Farnesoid X Receptor (FXR) and mimicry of insect juvenile hormone (JH). These areas present promising avenues for the investigation of this compound analogs.

Potential Biological Targets and Pathways

Farnesoid X Receptor (FXR) Modulation:

FXR is a nuclear receptor that plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose.[1][2] Natural and synthetic farnesoid derivatives have been identified as modulators of FXR activity.[3] It is plausible that analogs of this compound could interact with FXR, either as agonists or antagonists, and thereby influence these metabolic pathways. An investigation into this interaction would be a critical first step in elucidating the therapeutic potential of these compounds.

The general signaling pathway for FXR activation involves the binding of a ligand, which then leads to the recruitment of coactivators and the regulation of target gene expression. A simplified representation of this pathway is provided below.

FXR_Signaling_Pathway Ligand This compound Analog FXR FXR Ligand->FXR Binds to FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Effect Metabolic Regulation Target_Genes->Biological_Effect Leads to

Figure 1: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Insect Juvenile Hormone (JH) Mimicry:

Farnesol and its derivatives are structurally similar to insect juvenile hormones, which are crucial for regulating insect development and reproduction.[4] Compounds that mimic JH activity, known as juvenoids, can disrupt the life cycle of insects and are therefore of interest as insecticides.[5] Quantitative structure-activity relationship (QSAR) studies have been conducted on various JH mimetic compounds to understand the structural requirements for their activity.[6][7] Evaluating this compound analogs for JH activity could uncover their potential as novel pest control agents.

The workflow for a typical SAR study in this context would involve the synthesis of a library of analogs, followed by biological screening and data analysis.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start This compound Analogs Library of Analogs (Modification of functional groups) Start->Analogs Bioassay Bioassay (e.g., FXR activation assay or insect development assay) Analogs->Bioassay Data Quantitative Data (e.g., IC50, EC50) Bioassay->Data SAR_Table Data Tabulation and Comparison Data->SAR_Table QSAR QSAR Modeling (Optional) SAR_Table->QSAR Conclusion Structure-Activity Relationship Conclusions SAR_Table->Conclusion QSAR->Conclusion

Figure 2: General workflow for a structure-activity relationship (SAR) study.

Future Directions and Experimental Considerations

To build a comprehensive SAR profile for this compound analogs, the following experimental protocols would be essential.

Synthesis of Analogs:

A library of analogs would need to be synthesized, systematically modifying different parts of the this compound scaffold. Key modifications could include:

  • Esterification or etherification of the primary alcohol.

  • Modification of the diol at the 10 and 11 positions (e.g., protection, conversion to epoxide).

  • Alterations to the carbon skeleton (e.g., chain length, introduction of aromatic rings).

Biological Assays:

For FXR Modulation:

  • Luciferase Reporter Gene Assay: To measure the activation or inhibition of FXR in a cell-based system. This assay would provide quantitative data (EC50 for agonists, IC50 for antagonists).

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: To assess the direct binding of the analogs to the FXR ligand-binding domain.

For Juvenile Hormone Mimicry:

  • Topical Application Bioassay on Insect Larvae or Pupae: To observe developmental effects, such as prevention of metamorphosis or induction of morphological abnormalities. Data would be recorded as the concentration required to produce a specific effect in 50% of the test population (ED50).

  • Receptor Binding Assays: Using insect-derived JH receptors to determine the binding affinity of the analogs.

Data Presentation:

The collected quantitative data should be organized into tables to facilitate comparison. An example of how such a table could be structured is provided below.

Compound IDR1 GroupR2 GroupFXR Agonist Activity (EC50, µM)JH Mimetic Activity (ED50, µ g/insect )
Parent -H-OH>100>50
Analog 1 -COCH3-OH50.2 ± 3.525.1 ± 2.1
Analog 2 -CH3-OH75.8 ± 5.138.4 ± 3.9
Analog 3 -H-OCH3>10045.6 ± 4.3
...............

Table 1: Hypothetical data table for comparing the biological activity of this compound analogs.

Conclusion

While a specific structure-activity relationship for this compound analogs is not yet established in the scientific literature, the foundational knowledge of farnesol chemistry and biology provides a clear path for future research. Investigations focusing on FXR modulation and juvenile hormone mimicry, employing systematic analog synthesis and robust biological assays, will be crucial in unlocking the potential of this class of compounds for applications in metabolic disease and pest management. The methodologies and frameworks presented here offer a guide for researchers to undertake these important studies.

References

(-)-10,11-Dihydroxyfarnesol versus juvenile hormone III: a comparative study

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed comparison of (-)-10,11-Dihydroxyfarnesol and Juvenile Hormone III (JH III), focusing on their roles in insect physiology. While JH III is a well-established insect hormone with critical functions in development, metamorphosis, and reproduction, a comprehensive literature search yielded no scientific data on the biological activity, biosynthesis, or mechanism of action of this compound. Consequently, a direct comparative analysis based on experimental data is not possible at this time.

This document will therefore focus on providing a thorough overview of Juvenile Hormone III, including its biosynthesis, signaling pathways, and biological functions, supported by experimental data from published studies. This information is intended to serve as a valuable resource for researchers in the field of insect endocrinology and those involved in the development of insect-specific pest control agents.

Juvenile Hormone III: A Key Regulator of Insect Life

Juvenile Hormone III is a sesquiterpenoid hormone that plays a pivotal role in the life cycle of most insect species.[1] It is responsible for maintaining the juvenile state, preventing metamorphosis into the adult form until the appropriate developmental stage.[1] In adult insects, JH III is crucial for reproductive processes, including vitellogenesis (yolk production) in females and the development of accessory glands in males.[1]

Biosynthesis of Juvenile Hormone III

The biosynthesis of JH III occurs in the corpora allata, a pair of endocrine glands located behind the brain.[1] The process begins with the mevalonate pathway, which produces the precursor farnesyl pyrophosphate. A series of enzymatic reactions then convert this precursor into the final, active form of JH III.[2]

JH_III_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate HMG-CoA reductase Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) IPP->Farnesyl Pyrophosphate (FPP) FPP FPP Farnesoic Acid Farnesoic Acid FPP->Farnesoic Acid Methyl Farnesoate Methyl Farnesoate Farnesoic Acid->Methyl Farnesoate Juvenile hormone acid methyltransferase (JHAMT) Juvenile Hormone III Juvenile Hormone III Methyl Farnesoate->Juvenile Hormone III Epoxidase (P450 monooxygenase)

Signaling Pathways of Juvenile Hormone III

Juvenile Hormone III exerts its effects through two primary signaling pathways: a nuclear receptor-mediated pathway and a membrane-bound receptor pathway.

1. Nuclear Receptor Pathway: This is the classical and best-understood pathway. JH III enters the target cell and binds to its nuclear receptor, Methoprene-tolerant (Met).[3] Upon binding, Met forms a heterodimer with another protein called Taiman (Tai). This complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This pathway is crucial for preventing metamorphosis and promoting juvenile development.

JH_III_Nuclear_Signaling JH III (extracellular) JH III (extracellular) JH III JH III JH III (extracellular)->JH III

2. Membrane Receptor Pathway: More recent research has revealed a rapid, non-genomic signaling pathway initiated at the cell membrane. This pathway involves a putative membrane-bound receptor for JH III, which, upon activation, triggers intracellular second messenger systems, such as the phospholipase C (PLC) pathway.[4] This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC).[4] This pathway is thought to be involved in more immediate cellular responses to JH III, such as the regulation of ion channels and enzyme activities.

JH_III_Membrane_Signaling cluster_membrane Cell Membrane JH III JH III Membrane Receptor Membrane Receptor PLC PLC PIP2 PIP2 IP3 IP3 DAG DAG PKC PKC Cellular Response Cellular Response

Quantitative Data on Juvenile Hormone III Activity

The biological activity of JH III can be quantified through various bioassays. The following table summarizes key quantitative data from representative studies.

Biological EffectInsect SpeciesAssayEffective Concentration (EC50) / DoseReference
Inhibition of MetamorphosisAedes aegyptiTopical application0.1 µ g/pupa -
Stimulation of Vitellogenin SynthesisBlattella germanicaIn vitro fat body culture10-7 M-
Activation of JH Receptor (Met)Drosophila melanogasterIn vitro ligand binding assayKd = 2.9 nM[5]
Induction of Gene Expression (Kr-h1)Aedes aegyptiCell culture10-6 M-

Note: The effective concentrations and doses can vary significantly between insect species and the specific experimental conditions.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of JH III activity. Below are outlines of common methodologies.

Topical Bioassay for Metamorphosis Inhibition

Objective: To determine the concentration of JH III required to prevent adult emergence.

Procedure:

  • Synchronize a population of final instar larvae or pupae.

  • Prepare serial dilutions of JH III in a suitable solvent (e.g., acetone).

  • Apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.

  • A control group should be treated with the solvent alone.

  • Maintain the insects under standard rearing conditions.

  • Record the number of insects that fail to emerge as normal adults or exhibit intermediate developmental characteristics.

  • Calculate the EC50 value, which is the concentration that causes the effect in 50% of the population.

In Vitro Fat Body Culture for Vitellogenin Synthesis

Objective: To measure the direct effect of JH III on the synthesis of yolk proteins by the fat body.

Procedure:

  • Dissect fat bodies from adult female insects at a specific physiological state (e.g., post-eclosion).

  • Culture the fat bodies in a defined insect cell culture medium.

  • Add varying concentrations of JH III to the culture medium. A control group should receive no JH III.

  • Incubate the cultures for a set period (e.g., 24 hours).

  • Quantify the amount of vitellogenin secreted into the medium using methods such as ELISA or SDS-PAGE followed by densitometry.

Ligand Binding Assay

Objective: To determine the binding affinity of JH III to its receptor.

Procedure:

  • Express and purify the JH III receptor protein (Met).

  • Incubate the purified receptor with a constant concentration of radiolabeled JH III and increasing concentrations of unlabeled JH III.

  • Separate the bound from the free radiolabeled JH III using a suitable method (e.g., filter binding assay).

  • Measure the amount of bound radioactivity.

  • Calculate the dissociation constant (Kd) from the competition binding curve.

This compound: An Unknown Entity

In contrast to the extensive body of research on Juvenile Hormone III, our comprehensive search of scientific databases and literature has not revealed any information regarding the biological activity, biosynthesis, or mechanism of action of this compound in insects. This compound does not appear to be a known insect hormone or a characterized juvenile hormone analogue.

Therefore, a direct comparison with JH III is not feasible. Researchers interested in the potential biological activities of this compound would need to undertake foundational research to characterize its properties and effects in relevant insect models.

Conclusion

Juvenile Hormone III is a cornerstone of insect endocrinology, with well-defined roles in development and reproduction. Its biosynthetic and signaling pathways are largely understood, providing multiple targets for the development of selective insecticides. In contrast, this compound remains an uncharacterized compound in the context of insect physiology. Future research is required to determine if this molecule possesses any biological activity and to elucidate its potential mode of action before any meaningful comparison to JH III can be made.

References

Comparative Analysis of (-)-10,11-Dihydroxyfarnesol Activity: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research on the biological activity of (-)-10,11-Dihydroxyfarnesol, particularly concerning its cross-species effects. While the structurally related farnesol and its derivatives are well-documented for their roles as insect juvenile hormone mimics and their broader physiological impacts, this compound remains a largely uncharacterized molecule in the public domain. This guide, therefore, serves to highlight the existing knowledge gap and provide a framework for future investigation into the potential activities of this compound.

Currently, there is no publicly available quantitative data from experimental studies that would allow for a direct comparison of this compound's activity across different species. Research into its efficacy as an insecticide, its mechanism of action on a cellular level, or its potential applications in drug development is not present in the accessible scientific literature.

The Need for Foundational Research

To understand the potential of this compound, foundational research is required. This would involve a series of key experiments designed to elucidate its basic biological functions. The following experimental protocols outline a proposed starting point for such investigations.

Experimental Protocols: A Roadmap for Investigation

1. Insecticidal Activity Assays:

  • Objective: To determine if this compound exhibits insecticidal or insect growth regulatory activity.

  • Methodology:

    • Topical Application Assay: A standard method to assess the effect of a compound on insect development.

      • Select a model insect species (e.g., Drosophila melanogaster, Aedes aegypti, Tenebrio molitor).

      • Synthesize and purify this compound.

      • Prepare serial dilutions of the compound in a suitable solvent (e.g., acetone).

      • Apply a precise volume (e.g., 0.1-1 µL) of each dilution to the dorsal thorax of late-instar larvae or pupae.

      • Include a solvent-only control group.

      • Monitor the insects daily for developmental abnormalities, mortality, and successful eclosion to adulthood.

      • Calculate the median lethal dose (LD50) or effective concentration (EC50) for developmental disruption.

    • Feeding Assay: To evaluate the effect of the compound when ingested.

      • Incorporate various concentrations of this compound into the insect diet.

      • Rear larvae on the treated diet from an early instar.

      • Record developmental timing, survival rates, and any morphological defects.

2. Juvenile Hormone Mimicry Assays:

  • Objective: To assess whether this compound can mimic the action of natural juvenile hormones.

  • Methodology:

    • Receptor Binding Assay: To determine if the compound interacts with the juvenile hormone receptor (JHR) complex.

      • Clone and express the components of the JHR (e.g., Methoprene-tolerant (Met) and Taiman (Tai)) from the target insect species.

      • Develop a competitive binding assay using a radiolabeled or fluorescently tagged juvenile hormone analog (e.g., [³H]-methoprene).

      • Measure the ability of this compound to displace the labeled ligand from the receptor complex.

      • Determine the binding affinity (Ki or IC50) of the compound.

    • Reporter Gene Assay: To measure the activation of JH-responsive genes.

      • Transfect insect cell lines (e.g., Sf9, Kc167) with a plasmid containing a JH-responsive promoter (e.g., from the Krüppel homolog 1 gene) linked to a reporter gene (e.g., luciferase or GFP).

      • Treat the cells with varying concentrations of this compound.

      • Measure the reporter gene activity to quantify the level of JH pathway activation.

Visualizing the Path Forward: Proposed Experimental Workflow and Signaling Pathway

To guide future research, the following diagrams illustrate a potential experimental workflow and the canonical juvenile hormone signaling pathway that would be central to investigating the activity of this compound.

experimental_workflow cluster_synthesis Compound Preparation cluster_in_vivo In Vivo Assays cluster_in_vitro In Vitro & Molecular Assays cluster_data Data Analysis synthesis Synthesis & Purification of This compound topical Topical Application Assay (e.g., D. melanogaster, A. aegypti) synthesis->topical feeding Feeding Assay synthesis->feeding binding JH Receptor Binding Assay synthesis->binding reporter Reporter Gene Assay synthesis->reporter analysis Determine LD50/EC50 Binding Affinity (Ki) Gene Activation Levels topical->analysis feeding->analysis binding->analysis reporter->analysis jh_signaling_pathway cluster_cell Insect Cell cluster_nucleus Nucleus DHF This compound (Hypothetical Agonist) Receptor JH Receptor (Met/Tai) DHF->Receptor ? JH Juvenile Hormone (JH) JH->Receptor JHRE JH Response Element (JHRE) Receptor->JHRE Binds Gene Target Gene Expression (e.g., Kr-h1) JHRE->Gene Activates Response Physiological Response (e.g., Inhibition of Metamorphosis) Gene->Response

Is (-)-10,11-Dihydroxyfarnesol a functional ligand for the Met receptor?

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the functional interaction between the Met receptor and (-)-10,11-Dihydroxyfarnesol in comparison to its native ligand, Hepatocyte Growth Factor (HGF).

The c-Met proto-oncogene encodes the Met receptor, a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion.[1] Dysregulation of the Met signaling pathway is implicated in the development and progression of numerous cancers.[1][2] The primary and only known natural functional ligand for the Met receptor is Hepatocyte Growth Factor (HGF).[3][4][5] This guide provides a comparative overview of HGF and investigates the potential for this compound to act as a functional ligand for the Met receptor.

Based on an extensive review of the current scientific literature, there is no direct evidence to suggest that this compound is a functional ligand for the Met receptor. Searches for studies investigating the binding of this compound to the Met receptor or its effect on the Met signaling pathway did not yield any specific results.

To provide a framework for evaluating potential new ligands for the Met receptor, such as this compound, this guide presents a comparison with the well-characterized native ligand, HGF.

Ligand-Receptor Interaction and Functional Parameters: A Comparative Table

The following table summarizes key quantitative data for HGF as a functional Met receptor ligand. The corresponding fields for this compound are left blank to indicate the absence of available data and to highlight the parameters that would need to be experimentally determined.

ParameterHepatocyte Growth Factor (HGF)This compound
Binding Affinity (Kd) ~30 pM - 0.3 nM[3][4]Not Determined
Receptor Dimerization Induces robust dimerization[6]Not Determined
Receptor Phosphorylation Strong induction of tyrosine phosphorylation[7][8]Not Determined
Downstream Signaling Activates PI3K/Akt and RAS/MAPK pathways[5][9]Not Determined
Cellular Response Promotes cell proliferation, motility, and morphogenesis[9][10]Not Determined

Met Receptor Signaling Pathway

Activation of the Met receptor by a functional ligand like HGF initiates a cascade of downstream signaling events. The binding of the ligand induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This, in turn, creates docking sites for various adaptor proteins, leading to the activation of multiple signaling pathways, most notably the PI3K/Akt and RAS/MAPK pathways. These pathways are central to the cellular responses mediated by the Met receptor.

Met_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., HGF) Met_Receptor Met Receptor Ligand->Met_Receptor Binding Dimerization Dimerization & Autophosphorylation Met_Receptor->Dimerization Activation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Akt Akt PI3K->Akt Cellular_Response Cellular Response (Proliferation, Motility, etc.) Akt->Cellular_Response MAPK MAPK RAS->MAPK MAPK->Cellular_Response

Caption: Met Receptor Signaling Pathway.

Experimental Protocols for Determining a Functional Ligand

To ascertain whether a compound like this compound is a functional ligand for the Met receptor, a series of in vitro experiments are required. The following outlines the key experimental protocols.

Ligand Binding Assay

Objective: To determine if the compound binds directly to the Met receptor and to quantify the binding affinity (Kd).

Methodology: Surface Plasmon Resonance (SPR)

  • Immobilization: Recombinant human Met extracellular domain (ECD) is immobilized on a sensor chip.

  • Binding: A series of concentrations of the test compound (e.g., this compound) are flowed over the chip surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time.

  • Analysis: The association (kon) and dissociation (koff) rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated (Kd = koff / kon).

Receptor Dimerization Assay

Objective: To assess whether the binding of the compound induces the dimerization of the Met receptor, a critical step in its activation.

Methodology: Co-immunoprecipitation

  • Cell Culture: Cells overexpressing tagged versions of the Met receptor (e.g., FLAG and HA tags) are cultured.

  • Treatment: The cells are treated with the test compound at various concentrations. HGF is used as a positive control, and an untreated sample serves as a negative control.

  • Lysis and Immunoprecipitation: The cells are lysed, and the cell lysates are subjected to immunoprecipitation using an antibody against one of the tags (e.g., anti-FLAG).

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the other tag (e.g., anti-HA) to detect the co-precipitated receptor.

Receptor Phosphorylation Assay

Objective: To measure the extent of Met receptor autophosphorylation upon ligand binding, indicating kinase activation.

Methodology: ELISA-based Phosphorylation Assay

  • Cell Culture and Treatment: Cells expressing the Met receptor are seeded in a multi-well plate and treated with the test compound.

  • Lysis: The cells are lysed to release cellular proteins.

  • ELISA: A sandwich ELISA is performed. A capture antibody specific for the Met receptor is coated on the plate. The cell lysate is added, and the Met receptor is captured. A detection antibody that specifically recognizes the phosphorylated tyrosine residues (e.g., pY1234/1235) on the Met receptor is then added.

  • Quantification: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is quantified using a plate reader.[11]

Downstream Signaling Pathway Activation Assay

Objective: To determine if the compound activates the key downstream signaling pathways of the Met receptor.

Methodology: Western Blotting for Phosphorylated Signaling Proteins

  • Cell Culture and Treatment: Cells are treated with the test compound for various time points.

  • Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membranes are probed with antibodies specific for the phosphorylated forms of key downstream signaling proteins, such as p-Akt and p-ERK (a member of the MAPK family). Antibodies against the total forms of these proteins are used as loading controls.

Experimental_Workflow Start Test Compound (this compound) Binding_Assay 1. Binding Assay (SPR) Start->Binding_Assay Dimerization_Assay 2. Dimerization Assay (Co-IP) Binding_Assay->Dimerization_Assay Binding Confirmed Not_Functional_Ligand Not a Functional Ligand Binding_Assay->Not_Functional_Ligand No Binding Phosphorylation_Assay 3. Phosphorylation Assay (ELISA) Dimerization_Assay->Phosphorylation_Assay Dimerization Induced Dimerization_Assay->Not_Functional_Ligand No Dimerization Downstream_Signaling_Assay 4. Downstream Signaling Assay (Western Blot) Phosphorylation_Assay->Downstream_Signaling_Assay Phosphorylation Induced Phosphorylation_Assay->Not_Functional_Ligand No Phosphorylation Functional_Ligand Functional Ligand Downstream_Signaling_Assay->Functional_Ligand Pathways Activated Downstream_Signaling_Assay->Not_Functional_Ligand No Activation

Caption: Experimental Workflow for Ligand Characterization.

Conclusion

References

Comparative Efficacy of Synthetic vs. Natural (-)-10,11-Dihydroxyfarnesol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the direct comparative efficacy data between synthetic and natural (-)-10,11-Dihydroxyfarnesol. At present, no publicly accessible studies have been identified that specifically evaluate the biological activities of this compound, either in its natural or synthetically derived form.

This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. While the core objective was to provide a detailed comparison of the synthetic versus natural forms of this compound, the current lack of specific experimental data necessitates a broader overview of related compounds and general methodologies that could be applied once research on this compound becomes available.

Current State of Research

A thorough search of scientific databases and literature has not yielded any studies detailing the anti-inflammatory, anti-cancer, or other biological effects of this compound. Consequently, there is no quantitative data to present in comparative tables, nor are there established experimental protocols or known signaling pathways specifically for this molecule.

The information available often pertains to other structurally related compounds, such as various dihydroxyflavones, farnesol, and its other derivatives. While these studies provide a foundational understanding of the potential activities of similar chemical structures, it is crucial to note that small molecular changes can lead to significant differences in biological function. Therefore, direct extrapolation of data from these related compounds to this compound would be speculative.

A Roadmap for Future Investigation: Proposed Experimental Approaches

For researchers embarking on the study of this compound, the following experimental workflows are proposed to elucidate its biological efficacy. These protocols are based on standard methodologies used for evaluating similar natural products.

Sourcing and Characterization
  • Natural this compound: Isolation and purification from its natural source would be the initial step. Detailed analytical characterization (e.g., using NMR, Mass Spectrometry, and HPLC) is essential to confirm the structure and purity of the isolated compound.

  • Synthetic this compound: A multi-step synthesis would need to be developed and optimized. The final product must undergo the same rigorous analytical characterization as the natural counterpart to ensure structural identity and purity.

In Vitro Efficacy Assessment: A Hypothetical Workflow

A typical workflow for the initial in vitro assessment of a novel compound like this compound is depicted below. This workflow would be applied to both the natural and synthetic versions to enable a direct comparison.

experimental_workflow cluster_sourcing Sourcing & Purity cluster_invitro In Vitro Assays cluster_analysis Data Analysis Natural Natural Source Isolation & Purification Purity Purity & Structural Confirmation (NMR, MS, HPLC) Natural->Purity Synthetic Chemical Synthesis & Purification Synthetic->Purity Cell_Culture Cell Line Selection (e.g., Macrophages, Cancer Cells) Purity->Cell_Culture Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cell_Culture->Cytotoxicity Anti_Inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Levels) Cytotoxicity->Anti_Inflammatory Anti_Cancer Anti-cancer Assays (e.g., Proliferation, Apoptosis) Cytotoxicity->Anti_Cancer IC50 IC50/EC50 Determination Anti_Inflammatory->IC50 Anti_Cancer->IC50 Statistical Statistical Analysis IC50->Statistical

Caption: Hypothetical workflow for in vitro evaluation of this compound.

Potential Signaling Pathways for Investigation

Based on the activities of structurally related terpenoids and polyphenols, the following signaling pathways are proposed as initial targets for investigation to understand the mechanism of action of this compound.

signaling_pathways cluster_inflammation Inflammatory Pathways cluster_cancer Cancer-Related Pathways DH This compound NFkB NF-κB Pathway DH->NFkB Inhibition? MAPK MAPK Pathway (ERK, JNK, p38) DH->MAPK Modulation? PI3K_Akt PI3K/Akt Pathway DH->PI3K_Akt Inhibition? COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->NFkB Apoptosis Apoptosis Pathway (Caspase Activation) PI3K_Akt->Apoptosis Cell_Cycle Cell Cycle Regulation (e.g., p53, cyclins) PI3K_Akt->Cell_Cycle

Caption: Potential signaling pathways for investigation of this compound's bioactivity.

Conclusion and Future Directions

The field of natural product chemistry and pharmacology presents a vast frontier for discovery. While this compound remains an uncharacterized molecule in terms of its biological efficacy, its structure suggests potential for interesting pharmacological activities.

Future research should focus on:

  • Isolation and Synthesis: Establishing reliable sources of both natural and synthetic this compound of high purity.

  • Initial Biological Screening: Performing a broad range of in vitro assays to identify its primary biological effects.

  • Comparative Studies: Once bioactivity is confirmed, conducting head-to-head studies of the natural versus synthetic forms to determine if any differences in efficacy exist.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

This guide will be updated as new research on this compound becomes available. Researchers who are actively investigating this compound are encouraged to publish their findings to contribute to the collective scientific knowledge.

Evaluating the Specificity of (-)-10,11-Dihydroxyfarnesol in Endocrine Disruption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide aims to provide a comparative analysis of the endocrine-disrupting specificity of the sesquiterpenoid (-)-10,11-Dihydroxyfarnesol against other known endocrine-disrupting chemicals (EDCs). A comprehensive search of available scientific literature and toxicology databases was conducted to gather experimental data on its effects on key endocrine pathways, including estrogenic, androgenic, thyroid, and steroidogenic activities. However, at present, there is no publicly available experimental data specifically evaluating the endocrine-disrupting properties of this compound.

Due to this lack of specific data, a direct comparison with other EDCs, including the generation of comparative data tables and signaling pathway diagrams for this particular compound, cannot be provided. This guide will instead focus on outlining the established experimental protocols and methodologies that should be employed to assess the endocrine-disrupting potential and specificity of this compound. This framework will serve as a roadmap for future research in this area.

Introduction to Endocrine Disruption and the Need for Specificity Assessment

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1] They represent a broad range of chemical classes, from pesticides and plasticizers to natural compounds.[2][3] Concerns over the potential adverse health effects of EDCs on both humans and wildlife have led to the development of robust screening programs and regulatory frameworks, such as the Endocrine Disruptor Screening Program (EDSP) by the U.S. Environmental Protection Agency (EPA).[4][5]

A key aspect of EDC evaluation is determining their specificity . An EDC may act on one or multiple endocrine pathways. Understanding the specific molecular targets of a compound is crucial for predicting its potential health effects and for the development of safer chemicals. For a novel or understudied compound like this compound, a systematic evaluation of its potential to interact with the estrogen, androgen, and thyroid pathways, as well as its capacity to interfere with steroid hormone synthesis (steroidogenesis), is essential.

Recommended Experimental Framework for Evaluating this compound

To ascertain the endocrine-disrupting profile of this compound, a tiered approach employing a battery of validated in vitro and in vivo assays is recommended. This approach, consistent with international guidelines from the Organisation for Economic Co-operation and Development (OECD), allows for a comprehensive assessment of potential endocrine activity.[5][6][7]

In Vitro Assays for Mechanistic Screening

In vitro assays are crucial for the initial screening and for elucidating the specific mechanisms of action of a potential EDC.[4][6] These assays are typically high-throughput and focus on specific molecular initiating events.

Table 1: Recommended In Vitro Assays for Screening this compound

Endocrine Pathway Assay Type Specific Assay (OECD Test Guideline) Endpoint Measured Purpose
Estrogen Receptor (ER) Pathway Receptor Binding AssayN/ACompetitive binding to ERα and ERβTo determine if the compound binds to estrogen receptors.
Transcriptional Activation AssayEstrogen Receptor Transcriptional Activation (ERTA) (OECD 455)Agonist or antagonist activity on ER-mediated gene expressionTo assess if binding to the ER leads to activation or inhibition of the receptor.
Androgen Receptor (AR) Pathway Receptor Binding AssayN/ACompetitive binding to ARTo determine if the compound binds to the androgen receptor.
Transcriptional Activation AssayAndrogen Receptor Transcriptional Activation (ARTA) (OECD 458)Agonist or antagonist activity on AR-mediated gene expressionTo assess if binding to the AR leads to activation or inhibition of the receptor.
Steroidogenesis Cell-Based AssayH295R Steroidogenesis Assay (OECD 456)Changes in the production of testosterone and estradiolTo evaluate the potential of the compound to interfere with the synthesis of steroid hormones.[8]
Thyroid Hormone Pathway VariousN/AInterference with thyroid hormone synthesis, transport, or metabolismTo screen for potential disruption of the thyroid system.
Detailed Experimental Protocols

2.2.1. Estrogen Receptor (ER) Transcriptional Activation Assay (Based on OECD TG 455)

  • Cell Line: A stable transfected cell line expressing the human estrogen receptor (e.g., HeLa-9903, MCF-7).

  • Principle: The cell line contains a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE). Binding of an ER agonist to the receptor triggers the expression of the reporter gene.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are exposed to a range of concentrations of this compound, a reference estrogen (e.g., 17β-estradiol), and a negative control.

    • To test for antagonistic activity, cells are co-exposed with the reference estrogen and a range of concentrations of the test compound.

    • After a defined incubation period, cell viability is assessed.

    • The activity of the reporter gene is measured (e.g., by adding a substrate for luciferase and measuring luminescence).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (agonist) or IC50 (antagonist) values.

2.2.2. H295R Steroidogenesis Assay (Based on OECD TG 456)

  • Cell Line: H295R human adrenocortical carcinoma cells. These cells express most of the key enzymes involved in steroidogenesis.

  • Principle: The assay measures the production of testosterone and 17β-estradiol by the H295R cells following exposure to a test chemical.

  • Procedure:

    • H295R cells are cultured in multi-well plates.

    • Cells are exposed to a range of concentrations of this compound, a positive control that induces steroidogenesis (e.g., forskolin), a known inhibitor (e.g., prochloraz), and a solvent control.

    • After a 48-hour incubation period, the culture medium is collected.

    • The concentrations of testosterone and estradiol in the medium are quantified using validated methods such as ELISA or LC-MS/MS.

    • Cell viability is determined to rule out cytotoxicity as the cause of altered hormone production.

  • Data Analysis: The hormone concentrations are normalized to the solvent control and statistically analyzed to identify significant increases or decreases in production.

In Vivo Assays for Confirmation and Adverse Outcome Assessment

Should in vitro screening indicate potential endocrine activity, targeted in vivo assays are necessary to confirm these effects in a whole organism and to assess potential adverse outcomes.[7]

Table 2: Recommended In Vivo Assays for Confirmation of Endocrine Activity

Endocrine Pathway Assay (OECD Test Guideline) Animal Model Endpoint Measured
Estrogenic Activity Uterotrophic Bioassay in Rodents (OECD 440)Rat or mouse (female)Uterine weight
Androgenic/Anti-androgenic Activity Hershberger Bioassay in Rats (OECD 441)Rat (castrated male)Weights of androgen-dependent tissues (e.g., seminal vesicles, prostate)
Thyroid Disruption Amphibian Metamorphosis Assay (OECD 231)Frog tadpolesDevelopmental stage, thyroid histology
Reproductive Toxicity Fish Short-Term Reproduction Assay (OECD 229)FishFecundity, fertilization success

Visualization of Key Signaling Pathways and Workflows

While specific diagrams for this compound cannot be generated without data, the following are examples of diagrams that would be created to illustrate its potential mechanisms of action and the experimental workflow, once data becomes available.

Estrogen_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Dihydroxyfarnesol Dihydroxyfarnesol ER Estrogen Receptor (ER) Dihydroxyfarnesol->ER Binds to ER? Estrogen Estrogen Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Transcription Gene Transcription ERE->Transcription Activation/Repression

Caption: Hypothetical Estrogen Receptor Signaling Pathway for this compound.

Experimental_Workflow Test_Compound This compound In_Vitro_Screening In Vitro Screening (ER, AR, Steroidogenesis, Thyroid Assays) Test_Compound->In_Vitro_Screening Data_Analysis Data Analysis (Dose-Response Modeling) In_Vitro_Screening->Data_Analysis Activity_Identified Endocrine Activity Identified? Data_Analysis->Activity_Identified In_Vivo_Confirmation In Vivo Confirmation (Uterotrophic, Hershberger, etc.) Activity_Identified->In_Vivo_Confirmation Yes No_Activity No Significant Endocrine Activity Activity_Identified->No_Activity No Risk_Assessment Specificity Profile & Risk Assessment In_Vivo_Confirmation->Risk_Assessment

Caption: Recommended Experimental Workflow for Endocrine Disruption Assessment.

Conclusion and Future Directions

While this guide cannot provide a direct comparative analysis of this compound due to the current absence of specific experimental data, it establishes a clear and comprehensive framework for its future evaluation. The outlined in vitro and in vivo assays, based on internationally recognized guidelines, will enable researchers to thoroughly investigate the endocrine-disrupting potential and specificity of this compound.

Future research should prioritize the screening of this compound using the recommended battery of assays. The resulting data will be invaluable for a robust risk assessment and for understanding its place within the broader landscape of endocrine-disrupting chemicals. This will not only contribute to the scientific understanding of sesquiterpenoids but also inform regulatory decisions and guide the development of safer chemical alternatives.

References

Head-to-head comparison of (-)-10,11-Dihydroxyfarnesol with commercial insect growth regulators

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the insect growth regulatory potential of (-)-10,11-Dihydroxyfarnesol against established commercial Insect Growth Regulators (IGRs) is currently not feasible due to the absence of publicly available scientific literature and experimental data on the specific biological activity of this compound on insects.

While research has been conducted on farnesol and its derivatives, demonstrating various effects on insects including adulticidal activity, disruption of morphogenesis, and reduction of fecundity and fertility, specific data for this compound remains elusive. Without quantitative data such as LC50 values, detailed experimental protocols, and defined modes of action, a direct and objective comparison with commercially available IGRs cannot be provided.

This guide, therefore, presents a comprehensive overview of the major classes of commercial insect growth regulators, their mechanisms of action, and examples of active ingredients. This information can serve as a valuable benchmark for the future evaluation of novel compounds like this compound, should research data become available.

Overview of Commercial Insect Growth Regulators

Insect Growth Regulators are a class of insecticides that interfere with the growth, development, and reproduction of insects.[1][2] They are valued for their target specificity and generally lower toxicity to non-target organisms compared to broad-spectrum insecticides.[3] Commercial IGRs are primarily categorized into three main classes based on their mode of action: Juvenile Hormone Analogs (JHAs), Chitin Synthesis Inhibitors (CSIs), and Ecdysone Agonists.[3][4]

A summary of these classes is presented in the table below:

ClassMode of ActionKey EffectsExamples of Active Ingredients
Juvenile Hormone Analogs (JHAs) Mimic the action of juvenile hormone, preventing insects from reaching maturity.[1]Inhibit metamorphosis, leading to the death of immature stages; can also disrupt reproduction in adults.[1][5]Methoprene, Pyriproxyfen, Hydroprene[1]
Chitin Synthesis Inhibitors (CSIs) Inhibit the production of chitin, a crucial component of the insect exoskeleton.[1]Disrupt the molting process, causing the insect to die due to a malformed or ruptured cuticle.[1][6]Diflubenzuron, Novaluron, Lufenuron[1]
Ecdysone Agonists Mimic the molting hormone ecdysone, inducing a premature and lethal molt.[4][7]Cause insects to cease feeding and undergo an incomplete and fatal molt.[7]Tebufenozide, Methoxyfenozide[4]

Signaling Pathways of Major Insect Growth Regulators

The following diagram illustrates the targeted hormonal pathways of the main classes of commercial insect growth regulators.

G JH Juvenile Hormone (JH) Ecdysone Ecdysone Larval Retention Larval Retention JH->Larval Retention Chitin Chitin Synthesis Molting Molting Ecdysone->Molting Exoskeleton Formation Exoskeleton Formation Chitin->Exoskeleton Formation JHA Juvenile Hormone Analogs (JHAs) JHA->JH CSI Chitin Synthesis Inhibitors (CSIs) Inhibited Metamorphosis Inhibited Metamorphosis JHA->Inhibited Metamorphosis CSI->Chitin Inhibits EA Ecdysone Agonists Molting Failure Molting Failure CSI->Molting Failure EA->Ecdysone Mimics Premature Molting Premature Molting EA->Premature Molting Normal Development Normal Development Larval Retention->Normal Development Molting->Normal Development Exoskeleton Formation->Molting

Caption: Modes of action of major commercial insect growth regulators.

Experimental Protocols

As no experimental data for this compound is available, this section provides a generalized experimental workflow for evaluating the efficacy of a novel insect growth regulator.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Efficacy Determination cluster_2 Phase 3: Mode of Action Studies cluster_3 Phase 4: Comparative Studies A Dose-Range Finding Assays (Topical or Ingestion) B Identification of Target Insect Species and Life Stage A->B C LC50 / LD50 Determination B->C D Assessment of Sub-lethal Effects (e.g., developmental abnormalities, reduced fecundity) C->D E Hormone Titer Measurements (e.g., JH, Ecdysone) D->E F Enzyme Assays (e.g., Chitin Synthase) E->F G Gene Expression Analysis F->G H Head-to-Head Comparison with Commercial IGRs G->H I Evaluation of Residual Activity H->I

Caption: Generalized workflow for evaluating a novel insect growth regulator.

References

Unraveling the Anti-Inflammatory Cascade of (-)-10,11-Dihydroxyfarnesol: A Guide to Its Downstream Targets

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of novel compounds is paramount. (-)-10,11-Dihydroxyfarnesol (DHF), a sesquiterpenoid isolated from the endolichenic fungus Cryptomarasmius aucubae, has emerged as a significant inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This guide provides a comparative analysis of DHF's signaling pathway, focusing on its downstream targets and supported by available experimental data.

The primary mechanism of action for DHF's anti-inflammatory effect lies in its ability to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. This inhibition has been observed in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a standard model for studying neuroinflammation.

Comparative Analysis of Nitric Oxide Inhibition

Experimental data demonstrates that this compound effectively reduces NO production in a dose-dependent manner. In comparative studies with other natural and synthetic compounds, DHF exhibits potent inhibitory activity.

CompoundCell LineStimulantIC50 for NO Inhibition
This compound BV-2 MicrogliaLPS12.17 ± 0.40 µM
Quercetin (Positive Control)BV-2 MicrogliaLPS~8.77 µM
Other Sesquiterpenoids (from C. aucubae)BV-2 MicrogliaLPS9.06 to 14.81 µM

Table 1: Comparative IC50 values for nitric oxide production inhibition in LPS-stimulated BV-2 microglial cells. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound and compares it with a known anti-inflammatory flavonoid, quercetin, and other related compounds isolated from the same fungal source.

The Signaling Pathway of this compound

The inhibition of iNOS expression by DHF is likely mediated through the modulation of upstream signaling pathways crucial for the inflammatory response. While direct experimental evidence for DHF is still emerging, the established pathways leading to iNOS expression in LPS-stimulated microglia provide a strong hypothetical framework for its mechanism of action. These pathways primarily include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

It is hypothesized that DHF interferes with the activation of these pathways, preventing the translocation of key transcription factors to the nucleus and thereby blocking the transcription of the Nos2 gene, which codes for iNOS.

DHF_Signaling_Pathway Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus cluster_downstream Downstream Effect LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK MyD88-dependent pathway DHF This compound DHF->p38 Inhibits (Hypothesized) DHF->JNK Inhibits (Hypothesized) DHF->ERK Inhibits (Hypothesized) DHF->IKK Inhibits (Hypothesized) AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 IkBa->p65_p50 Degrades, releasing p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to nucleus iNOS_gene iNOS Gene Transcription p65_p50_nuc->iNOS_gene Binds to promoter AP1->iNOS_gene Binds to promoter iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes

Figure 1: Hypothesized signaling pathway of this compound. This diagram illustrates the likely mechanism by which DHF inhibits nitric oxide production.

Experimental Protocols

To facilitate further research and verification of the downstream targets of this compound, detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time points.

Nitric Oxide Production Assay (Griess Assay)

The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • After cell treatment, collect 100 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

  • Add 100 µL of freshly prepared Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Griess_Assay_Workflow Griess Assay Workflow start Start seed_cells Seed BV-2 cells in a 96-well plate start->seed_cells treat_cells Pre-treat with DHF, then stimulate with LPS seed_cells->treat_cells collect_supernatant Collect 100 µL of supernatant treat_cells->collect_supernatant add_griess Add 100 µL of Griess reagent collect_supernatant->add_griess incubate Incubate at room temperature (10-15 min) add_griess->incubate read_absorbance Measure absorbance at 540 nm incubate->read_absorbance calculate_concentration Calculate nitrite concentration using a standard curve read_absorbance->calculate_concentration end_process End calculate_concentration->end_process

Figure 2: Workflow for the Griess Assay. This diagram outlines the key steps involved in measuring nitric oxide production.

Western Blot Analysis for iNOS Expression

Western blotting is used to determine the protein levels of iNOS in cell lysates.

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against iNOS overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Western_Blot_Workflow Western Blot Workflow for iNOS start Start cell_lysis Cell Lysis and Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking with 5% Non-fat Milk protein_transfer->blocking primary_ab Incubation with Primary Antibody (anti-iNOS) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analysis and Quantification detection->analysis end_process End analysis->end_process

Safety Operating Guide

Proper Disposal of (-)-10,11-Dihydroxyfarnesol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of (-)-10,11-Dihydroxyfarnesol, a key compound in various research applications. Adherence to these procedures is vital to ensure a safe laboratory environment and to comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its potential hazards. According to the Safety Data Sheet (SDS), this compound can cause skin and eye irritation and may lead to respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

In the event of exposure, follow these first-aid measures:

  • After eye contact: Immediately rinse with plenty of water for several minutes. If irritation persists, seek medical attention.[1]

  • After skin contact: Wash the affected area thoroughly with soap and water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water and seek immediate medical attention.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. A key directive from the safety data is to not allow the substance to enter sewers or surface/ground water .[1]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including contaminated items such as weighing paper or absorbent pads, in a designated and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solvent, collect the solution in a designated, labeled hazardous waste container for organic solvents. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Puncture or otherwise render the container unusable before disposal in accordance with institutional guidelines.

Step 2: Labeling and Storage

  • Clearly label the hazardous waste container with the full chemical name: "this compound" and any solvent used. Include the appropriate hazard symbols (e.g., irritant, harmful).

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

Step 3: Professional Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Provide the disposal company with a copy of the Safety Data Sheet for this compound.

III. Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and potential interactions.

PropertyData
Solubility DMF: 15 mg/ml; DMSO: 10 mg/ml; Ethanol: Slightly soluble; PBS (pH 7.2): 0.16 mg/ml[1]
Primary Irritant Effect Irritant to skin and mucous membranes; Irritating effect on the eye.[1]
Sensitization No sensitizing effects are known.[1]
Hazardous Decomposition No dangerous decomposition products are known.[1]
PBT and vPvB Assessment Not applicable.[1]

IV. Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal solid Solid Waste (e.g., powder, contaminated items) solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste (e.g., solutions in solvent) liquid_container Labeled Liquid Organic Waste Container liquid->liquid_container containers Empty Containers rinsate_container Collect Rinsate in Liquid Waste Container containers->rinsate_container Triple Rinse storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area ehs Contact Environmental Health & Safety (EHS) storage_area->ehs disposal_co Licensed Disposal Company ehs->disposal_co sds Provide Safety Data Sheet disposal_co->sds Requires

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.